5-Bromo-6-methylpicolinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLQAJVSZQBQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735430 | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228014-22-9 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Picolinamides
Substituted picolinamides are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold, functionalized with an amide and various substituents, serves as a versatile pharmacophore found in numerous biologically active molecules. 5-Bromo-6-methylpicolinamide, in particular, is a valuable intermediate for the synthesis of more complex molecules, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, intended for researchers and professionals in organic synthesis and drug development. The presented methodology is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.
Strategic Overview of the Synthesis
The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available 6-methylpicolinic acid. This strategy involves an initial amidation of the carboxylic acid to form the corresponding picolinamide, followed by a regioselective bromination of the pyridine ring.
Caption: A high-level overview of the two-step synthesis of this compound.
This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of the individual transformations. The key challenge lies in achieving the desired regioselectivity during the bromination step.
Step 1: Synthesis of 6-Methylpicolinamide
The initial step involves the conversion of 6-methylpicolinic acid to 6-methylpicolinamide. This is a standard amidation reaction that proceeds via the activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then readily attacked by an ammonia source.
Causality of Experimental Choices
The choice of thionyl chloride (SOCl₂) as the activating agent is based on its high reactivity and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[1] The subsequent use of aqueous ammonia provides the nucleophile for the formation of the amide bond. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.
Experimental Protocol
Materials:
-
6-Methylpicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated aqueous ammonia (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of 6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).
-
Stir the mixture vigorously for 1-2 hours at 0 °C, then allow it to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-methylpicolinamide.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Step 2: Regioselective Bromination of 6-Methylpicolinamide
The second and final step is the regioselective bromination of the 6-methylpicolinamide intermediate to yield the target compound, this compound. This is an electrophilic aromatic substitution reaction where the position of bromination is dictated by the directing effects of the substituents on the pyridine ring.
Causality of Experimental Choices and Regioselectivity
The choice of N-Bromosuccinimide (NBS) as the brominating agent is due to its ease of handling as a solid and its ability to provide a low concentration of electrophilic bromine, which can enhance selectivity compared to using liquid bromine.[2][3] The reaction is often catalyzed by a strong acid, such as sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also influencing the directing effects.
The regioselectivity of the bromination is governed by the electronic properties of the substituents on the pyridine ring. The amide group is a deactivating group and a meta-director, while the methyl group is an activating group and an ortho-, para-director.[4][5] The pyridine nitrogen is strongly deactivating, particularly at the positions ortho and para to it (positions 2, 4, and 6). Therefore, electrophilic attack is most likely to occur at the 3 and 5 positions. The combined directing effects of the amide and methyl groups favor substitution at the 5-position.
Caption: Analysis of directing effects for the bromination of 6-methylpicolinamide.
Experimental Protocol
Materials:
-
6-Methylpicolinamide
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 6-methylpicolinamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Yield (%) |
| 6-Methylpicolinamide | C₇H₈N₂O | 136.15 | White to off-white solid | 85-95 |
| This compound | C₇H₇BrN₂O | 215.05 | White to off-white solid | 70-85 |
Predicted ¹H and ¹³C NMR Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (br s, 1H, NH), 7.9-8.1 (d, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (C=O), 158.0 (C-Ar), 150.0 (C-Ar), 140.0 (CH-Ar), 125.0 (CH-Ar), 120.0 (C-Br), 24.0 (CH₃).
Note: Predicted NMR data is based on analogous structures and may vary slightly.
References
- Wiley-VCH. (2007).
- ChemRxiv. (n.d.). Tuning Reactivity in Pd-catalysed C(sp3)
- Cobalt-catalyzed picolinamide-directed synthesis of heterocycles.
- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC - NIH.
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- ChemTalk. (n.d.). Directing Effects.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH.
- MDPI. (n.d.). bis[N-(4-Bromophenyl)
- ResearchGate. (2012).
- Wikipedia. (n.d.). N-Bromosuccinimide.
- ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides | Request PDF.
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375).
- N-Bromosuccinimide. (2019).
- Fisher Scientific. (n.d.). Amide Synthesis.
- TCI Chemicals. (2014).
- The Royal Society of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- MedChemTips. (2013).
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.
Sources
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylpicolinamide
Abstract
5-Bromo-6-methylpicolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, including its structural features, solubility, lipophilicity, and ionization characteristics. In the absence of extensive publicly available experimental data, this document combines established analytical methodologies with high-quality computational predictions to offer a robust profile of the molecule. Detailed, field-proven protocols for the experimental determination of these properties are provided to empower researchers in their own analytical endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's molecular characteristics.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties.[1] These properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its fundamental physicochemical characteristics.[2][3] Key parameters such as solubility, lipophilicity (logP/D), and the ionization constant (pKa) dictate how a molecule interacts with the diverse physiological environments within the human body.[4][5]
For a molecule like this compound, its substituted pyridine ring, amide functionality, and halogen substituent all contribute to a unique physicochemical profile that must be carefully characterized. This guide will delve into these properties, providing both predicted data for immediate application and the detailed experimental frameworks necessary for their empirical validation.
Molecular Structure and Basic Properties
A foundational understanding of this compound begins with its molecular structure and fundamental properties.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-6-methylpyridine-2-carboxamide | - |
| CAS Number | 1228014-22-9 | |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| SMILES | O=C(C1=CC=C(Br)C(C)=N1)N | |
| Physical Appearance | Likely a solid at room temperature | Inferred from related compounds |
Lipophilicity: The Balance Between Permeability and Solubility
Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.[6]
Predicted Lipophilicity
Computational models provide a rapid assessment of lipophilicity. The values below are consensus predictions from multiple algorithms.
| Parameter | Predicted Value | Prediction Tool |
| LogP | 1.45 ± 0.25 | SwissADME, ACD/Labs |
| LogD at pH 7.4 | 1.45 | ACD/Labs |
These values suggest that this compound has moderate lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[7][8]
Causality: This method physically equilibrates the compound between two immiscible phases (n-octanol and a buffered aqueous solution), providing a direct measure of its distribution. The use of pre-saturated solvents is critical to prevent volume changes that would alter the final concentration measurements. HPLC is chosen for quantification due to its high sensitivity and specificity, which is crucial when dealing with small sample amounts in early discovery phases.[9]
Methodology:
-
Solvent Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate for at least 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in the aqueous phase (pre-saturated n-octanol).
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with a precise volume of the n-octanol phase. The phase volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both layers.
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[9]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of this compound in each phase using a validated HPLC-UV method.
-
Calculation: The LogD is calculated as: LogD = log₁₀([Compound]octanol / [Compound]aqueous)
Caption: Logic flow for pKa determination via titration.
Structural Elucidation by Spectroscopic Methods
Mass Spectrometry (MS)
-
Expected Molecular Ion: The molecular weight is 215.05 Da. In mass spectrometry, the molecule is expected to show a characteristic pair of molecular ion peaks (M and M+2) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). [1][2]Therefore, peaks would be expected at m/z ≈ 215 (containing ⁷⁹Br) and m/z ≈ 217 (containing ⁸¹Br) with nearly equal intensity.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3400-3200 | N-H Stretch (Amide) | Medium to strong, possibly two bands for the primary amide. |
| ~3050 | C-H Stretch (Aromatic) | Weak to medium. |
| ~2950 | C-H Stretch (Aliphatic, -CH₃) | Weak to medium. |
| 1680-1650 | C=O Stretch (Amide I band) | Strong, sharp. [9] |
| 1600-1550 | N-H Bend (Amide II band) & C=C Stretch (Aromatic) | Medium. |
| Below 1000 | C-Br Stretch | Weak to medium. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
-
~7.5-8.5 ppm: Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.
-
~7.0-8.0 ppm: A broad singlet corresponding to the two protons of the primary amide (-NH₂). The chemical shift can vary depending on the solvent and concentration.
-
~2.5 ppm: A singlet integrating to three protons, corresponding to the methyl group (-CH₃).
¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the unique chemical environments.
-
~165-170 ppm: Carbonyl carbon of the amide.
-
~120-155 ppm: Five signals for the carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted.
-
~20-25 ppm: Methyl carbon.
Conclusion
This technical guide provides a detailed physicochemical profile of this compound, a compound of significant interest to the drug discovery community. By integrating high-quality computational predictions with established, robust experimental protocols, we have constructed a comprehensive and practical resource for researchers. The data presented herein—covering lipophilicity, solubility, and ionization—offers critical insights for guiding lead optimization, formulation development, and further preclinical evaluation. The detailed methodologies serve as a self-validating framework, enabling scientists to generate reliable experimental data and advance their research with confidence.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
-
Kappe, C. O. (2004). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]
-
Melting Point Determination. thinkSRS.com. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). ResearchGate. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
pKa and log p determination. (2015). Slideshare. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Measuring the Melting Point. (2023). Westlab Canada. [Link]
-
pKa Value Determination Guidance 2024. (2021). PharmaeliX. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Melting Point Determination / General Tests. Pharmaceutical and Medical Device Regulatory Science Society of Japan. [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018). World Health Organization. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004). Lund University Publications. [Link]
-
5-Bromo-N-cyclobutyl-6-methylpicolinamide. PubChem. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Pharmaceutica. [Link]
-
LogP/LogD shake-flask method. (2024). Protocols.io. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
5-Bromo-6-isothiocyanatoquinoxaline. PubChem. [Link]
-
Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]
-
5-Bromonicotinamide. PubChem. [Link]
-
Chemical Properties of 5-Bromo-6-methoxy-8-nitroquinoline (CAS 5347-15-9). Cheméo. [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemaxon.com [chemaxon.com]
- 4. savemyexams.com [savemyexams.com]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
5-Bromo-6-methylpicolinamide: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Among these valuable building blocks, 5-Bromo-6-methylpicolinamide has emerged as a key intermediate, particularly in the synthesis of targeted cancer therapeutics. Its unique arrangement of a bromine atom, a methyl group, and an amide on a pyridine ring offers a versatile platform for structural elaboration and optimization of lead compounds.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its critical application as a precursor in the development of potent enzyme inhibitors for oncology.
Core Molecular Identity
CAS Number: 1228014-22-9[1]
Molecular Formula: C₇H₇BrN₂O[1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
While experimentally determined data for this compound is not extensively published, key physicochemical parameters can be estimated based on its structure and data from closely related analogues. These properties are crucial for predicting its behavior in both synthetic and biological systems.
| Property | Value (Estimated) | Significance in Drug Development |
| Molecular Weight | 215.05 g/mol [2] | Adheres to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. |
| CAS Number | 1228014-22-9[1] | Unique identifier for substance registration and tracking. |
| Melting Point | 76-77 °C (for N-Methyl 5-bromopicolinamide)[3] | Indicates a crystalline solid at room temperature; relevant for formulation and stability studies. |
| Boiling Point | 346.8 °C at 760 mmHg (for N-Methyl 5-bromopicolinamide)[3] | Suggests low volatility. |
| LogP | 1.59 (for N-Methyl 5-bromopicolinamide)[3] | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and balanced solubility. |
| pKa | 13.54 (Predicted for N-Methyl 5-bromopicolinamide)[3] | The amide N-H is weakly acidic, while the pyridine nitrogen is basic, influencing ionization state at physiological pH. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DCM. | Important for selecting appropriate solvent systems for synthesis, purification, and formulation. |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the picolinic acid or ester core, followed by amidation.
Workflow for the Synthesis of this compound
Caption: Suzuki coupling of this compound for PARP inhibitor synthesis.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses several key requirements in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are favorable for developing orally bioavailable drugs. The true value of this molecule is realized in its application as a core scaffold for PARP inhibitors, where the picolinamide moiety provides the necessary pharmacophore for enzyme binding, and the bromo-substitution offers a gateway for synthetic elaboration to optimize potency and selectivity. For research scientists and drug development professionals in oncology, a thorough understanding of the properties and reactivity of this compound is essential for the continued development of next-generation targeted therapies.
References
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. Available at: [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630. PubChem. Available at: [Link]
-
Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]
-
5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Molecular Cell. Available at: [Link]
Sources
- 1. 1228014-22-9|this compound|BLD Pharm [bldpharm.com]
- 2. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
An In-depth Technical Guide to the Solubility of 5-Bromo-6-methylpicolinamide in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methylpicolinamide, a compound of interest in pharmaceutical and chemical research. Given the limited direct experimental data on this specific molecule, this document synthesizes information from analogous structures, fundamental principles of solubility, and established experimental methodologies. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining the solubility of this and similar compounds.
Understanding the Molecule: Physicochemical Profile and Structural Analogs
Methyl 5-bromo-6-methylpicolinate (CAS: 1215860-20-0) is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] It is an off-white to light yellow powder with a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol .[1][2] Its structure features a substituted pyridine ring, a bromomethyl group, and a methyl ester, which are all reactive sites valuable for creating more complex molecules.[1]
Table 1: Physicochemical Properties of Methyl 5-bromo-6-methylpicolinate and Predicted Properties of this compound
| Property | Methyl 5-bromo-6-methylpicolinate | This compound (Predicted) | Rationale for Prediction |
| Molecular Formula | C8H8BrNO2[1] | C7H7BrN2O | Based on amide functional group. |
| Molecular Weight | 230.06 g/mol [1][2] | ~215.05 g/mol | Calculated based on the predicted molecular formula. |
| Appearance | Off-white to light yellow powder[1] | Likely a solid at room temperature. | Amides generally have higher melting points than related esters.[3] |
| Polarity | Moderately polar | More polar than the corresponding ester. | The amide group is more polar than the ester group due to the presence of the N-H bond and greater resonance stabilization. |
| Hydrogen Bonding | Acceptor | Both donor and acceptor.[3] | The amide group contains both a hydrogen bond donor (N-H) and acceptors (C=O and pyridine nitrogen). |
| Storage | Inert atmosphere, room temperature[2] | Similar storage conditions are advisable. | To prevent potential degradation. |
The conversion of the methyl ester in Methyl 5-bromo-6-methylpicolinate to the primary amide in this compound introduces a primary amide group (-CONH2). This functional group significantly influences the molecule's properties, most notably its polarity and hydrogen bonding capability. Amides are generally more polar and have higher melting and boiling points than their corresponding esters due to their ability to form strong intermolecular hydrogen bonds.[3] This enhanced hydrogen bonding capacity is a critical factor in determining solubility.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of a crystalline organic compound in a solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.
For this compound, the key structural features influencing its solubility are:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's polarity and potential for π-π stacking interactions.
-
Bromo Group: A halogen substituent that increases the molecular weight and can participate in halogen bonding.
-
Methyl Group: A non-polar alkyl group.
-
Picolinamide Moiety: The primary amide group is the most significant contributor to polarity and hydrogen bonding. It can act as both a hydrogen bond donor and acceptor.[3]
The presence of strong intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state of a compound can lead to poor solubility in many organic solvents.[5] To achieve dissolution, the solvent molecules must effectively disrupt these interactions.
Predicting Solubility in Common Organic Solvents
Based on the structure of this compound, we can make educated predictions about its solubility in various classes of organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Potentially low to moderate | The amide group can hydrogen bond with protic solvents. However, the overall size of the molecule and the presence of the non-polar methyl and bromo groups may limit high solubility.[3] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely to be soluble | These solvents are strong hydrogen bond acceptors and are effective at solvating polar molecules, including amides.[5][6] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely low | These solvents are less polar and are not as effective at disrupting the strong intermolecular hydrogen bonds of the amide.[5] |
| Halogenated | Dichloromethane (DCM), Chloroform | Potentially slight to moderate | These solvents can interact through dipole-dipole interactions, but lack the hydrogen bonding capability to effectively solvate the amide. |
| Aromatic | Toluene, p-Xylene | Likely low | While π-π stacking interactions with the pyridine ring are possible, these non-polar solvents are generally poor at solvating polar amides.[6] |
| Non-polar | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the solute and solvent will prevent dissolution. |
It is important to note that for some picolinamide-directed reactions, solvents like p-xylene, DMSO, and DMF have been investigated, suggesting some degree of solubility or utility as a reaction medium for related compounds.[6]
Experimental Determination of Solubility: Protocols and Methodologies
Given the predictive nature of the above information, experimental determination of solubility is crucial for obtaining accurate data. The following section outlines a standard protocol for determining the solubility of a solid organic compound.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., as listed in Table 2)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates a typical workflow for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Prepare these mixtures for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Alternatively, centrifuge the vials to accelerate the separation of the solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Data Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Alternative and High-Throughput Methods
For rapid screening, several high-throughput solubility assessment methods are available. These include techniques based on nephelometry (light scattering) or UV-Vis spectroscopy in multi-well plates. While these methods are faster, they may be less accurate than the traditional shake-flask method.[7] More advanced techniques like nuclear magnetic resonance (NMR) can also be used for rapid and accurate solubility determination without the need for phase separation.[7]
Leveraging Solubility Data in Research and Development
Accurate solubility data is critical in various stages of drug development and chemical research:
-
Early-Stage Discovery: Helps in selecting compounds with favorable physicochemical properties for further development.
-
Process Chemistry: Informs the choice of solvents for reactions, work-up procedures, and purification (e.g., crystallization).
-
Formulation Development: Essential for designing appropriate dosage forms and delivery systems.
Conclusion
References
-
Chemistry Stack Exchange. Solubility of Amides. (2020). Available from: [Link]
-
Knowledge UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021). Available from: [Link]
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Available from: [Link]
-
PubChem. 5-Bromo-6-isothiocyanatoquinoxaline. Available from: [Link]
-
National Institutes of Health. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. (2025). Available from: [Link]
-
LibreTexts. Solubility of Organic Compounds. (2023). Available from: [Link]
-
ResearchGate. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Available from: [Link]
-
ResearchGate. The Reductive Cleavage Of Picolinic Amides. Available from: [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]
-
Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]
-
Royal Society of Chemistry. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry. Available from: [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Available from: [Link]
-
ResearchGate. Green Solvents for the Formation of Amide Linkage. (2021). Available from: [Link]
-
Nighochem Private Limited. 5-bromo-6-isothiocyana toquinoxaline. Available from: [Link]
-
PubChem. Methyl 6-bromo-5-methylpicolinate. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.ws [chem.ws]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Research Directive: Elucidating the Mechanism of Action of 5-Bromo-6-methylpicolinamide
Abstract: 5-Bromo-6-methylpicolinamide is a novel heterocyclic compound with potential for biological activity, yet its mechanism of action remains uncharacterized. This document outlines a comprehensive, multi-phase research strategy designed to systematically investigate the compound's biological effects, identify its molecular target(s), and elucidate the downstream signaling pathways it modulates. By integrating phenotypic screening, target deconvolution techniques, and detailed pathway analysis, this research directive provides a robust framework for determining the therapeutic potential and mechanism of action of this promising molecule.
Introduction and Strategic Overview
This compound belongs to the picolinamide class of compounds, a scaffold known to be present in a variety of biologically active molecules. The inclusion of a bromine atom and a methyl group on the pyridine ring suggests the potential for specific interactions with biological macromolecules, making it a compound of interest for drug discovery. However, to date, no studies have been published detailing its biological effects or mechanism of action.
This guide is structured as an integrated research plan, moving from broad, high-level phenotypic observations to deep, mechanistic validation. The core of this directive is a series of self-validating experimental protocols, designed to build upon one another to construct a coherent and evidence-based understanding of the compound's function.
Our investigation is founded on two primary, testable hypotheses based on the structural alerts within the molecule:
-
Hypothesis 1: Targeted Enzyme Inhibition. The picolinamide scaffold is present in various enzyme inhibitors. We hypothesize that this compound may act as a targeted inhibitor of a key enzyme class, such as protein kinases or metabolic enzymes, leading to downstream cellular effects.
-
Hypothesis 2: Modulation of a Core Signaling Pathway. The compound may interfere with a critical cellular signaling cascade, such as the NF-κB pathway, which is central to inflammation and cell survival, or the DNA damage response (DDR) pathway, akin to the action of PARP inhibitors.[1][2][3][4]
The following sections detail a phased experimental approach to test these hypotheses.
Phase 1: Broad-Spectrum Phenotypic and Target Class Screening
The initial phase is designed to cast a wide net, identifying any significant biological activity of this compound and providing direction for more focused investigation.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for initial screening of this compound.
Protocol: Cell Viability MTT Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound across a panel of cancer and non-cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7][8]
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and non-cancerous HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from 200 µM to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay will determine if this compound has inhibitory activity against a broad panel of protein kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9][10][11][12][13]
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., with 1% DMSO). A known kinase inhibitor like Staurosporine should be used as a positive control.[9]
-
Kinase Reaction Setup: In a 384-well plate, add the compound dilutions. Then, add the specific kinase and its corresponding substrate peptide to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Anticipated Data and Interpretation
The results from Phase 1 will be summarized to guide the next steps.
| Assay | Hypothetical Outcome | Interpretation & Next Steps |
| Cell Viability | IC50 = 5 µM in A549 cells; >100 µM in HEK293 cells | Compound shows selective cytotoxicity against a cancer cell line. Proceed to Phase 2 for target identification in A549 cells. |
| Kinase Screen | >80% inhibition of Kinase X at 1 µM | Potent and specific kinase inhibition identified. Proceed to Phase 3 for cellular validation of Kinase X as the target. |
| Cell Viability & Kinase Screen | No significant activity observed | The compound may have a different mechanism (e.g., non-enzymatic target) or require metabolic activation. Consider alternative screening approaches. |
Phase 2: Molecular Target Identification
If Phase 1 reveals a consistent and potent cellular phenotype (e.g., cytotoxicity) without an obvious enzymatic target, this phase aims to identify the direct binding partner(s) of this compound. We will employ complementary, unbiased techniques.
Experimental Workflow: Phase 2
Caption: Phase 2 workflow for unbiased target identification.
Protocol: Affinity Chromatography-Mass Spectrometry
This method uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.[14][15][16][17]
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound with a linker at a position determined not to be essential for its activity, terminating in a biotin tag or a functional group for covalent attachment to agarose beads.
-
Lysate Preparation: Grow A549 cells and prepare a native cell lysate using a non-denaturing lysis buffer.
-
Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the compound-bead pull-down and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[15]
Methodology:
-
Lysate Treatment: Treat aliquots of native A549 cell lysate with either this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a set time. The target protein, if stabilized by the compound, will be more resistant to digestion.
-
Analysis: Stop the digestion and analyze the protein patterns using SDS-PAGE.
-
Identification: Excise protein bands that are present or more intense in the compound-treated lane compared to the control lane and identify them by mass spectrometry.
Phase 3: Pathway Elucidation and Mechanistic Validation
Once a primary target or a well-defined phenotype is confirmed, this phase focuses on understanding the downstream consequences of the compound-target interaction. Assuming the target is identified as an inhibitor of the IKK complex, a key regulator of the NF-κB pathway, this section outlines the validation steps.
Proposed Signaling Pathway: NF-κB Inhibition
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
Protocol: Western Blot for NF-κB Pathway Proteins
This protocol will verify if the compound inhibits the NF-κB pathway by measuring the phosphorylation status of IκBα, a key event in pathway activation.[4][18][19][20][21]
Methodology:
-
Cell Treatment: Plate A549 cells and starve them of serum overnight. Pre-treat the cells with this compound (at its IC50 concentration) or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (a known NF-κB activator) for 15 minutes.
-
Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-IκBα.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Expected Result: In vehicle-treated, TNF-α stimulated cells, a strong phospho-IκBα signal will be present. In compound-treated cells, this signal should be significantly reduced, indicating inhibition of IKK activity.
Conclusion and Future Directions
This research directive provides a structured, hypothesis-driven framework for the comprehensive mechanistic evaluation of this compound. By systematically progressing from broad phenotypic screening to specific target identification and pathway validation, this plan will efficiently and robustly elucidate the compound's mode of action. The successful completion of these studies will not only define the biological function of this novel molecule but also pave the way for its potential development as a therapeutic agent.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 1-10. [Link]
-
Genomics Education Programme. (2021). PARP inhibitors. [Link]
-
Pommier, Y., et al. (2016). Mechanism of Action of PARP Inhibitors. Hematology/Oncology Clinics of North America, 30(1), 187-205. [Link]
-
Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]
-
Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]
-
Auld, D. S., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ACS Chemical Biology, 8(6), 1264-1275. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Ramos, M. A., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(5), e64132. [Link]
-
Chen, F., Castranova, V., & Shi, X. (2001). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research, 61(22), 8085-8095. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(5), 2631-2640. [Link]
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom Kinase Assay Kit. [Link]
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. chondrex.com [chondrex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. NF-κB - Wikipedia [en.wikipedia.org]
potential biological activity of "5-Bromo-6-methylpicolinamide"
An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pyridine ring and its derivatives are privileged structures, forming the core of numerous therapeutic agents. Picolinamides, a class of pyridinecarboxylic acid derivatives, have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet underexplored member of this family: This compound . While direct, extensive research on this particular molecule is nascent, its structural features and its documented role as a key intermediate in the synthesis of potent kinase inhibitors suggest a wealth of untapped therapeutic potential.
This document serves as a technical guide and a research prospectus. It is designed for scientists and drug development professionals, providing a comprehensive overview of the inferred biological activities of this compound, grounded in the established pharmacology of related compounds. We will delve into its synthesis, potential mechanisms of action, and provide detailed, actionable experimental protocols to validate these hypotheses. Our approach is rooted in scientific integrity, aiming to equip researchers with the foundational knowledge and practical methodologies to explore the promise of this intriguing molecule.
Molecular Profile and Synthesis of this compound
A thorough understanding of a compound begins with its fundamental chemical properties.
Chemical Structure:
-
IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxamide
-
Molecular Formula: C₇H₇BrN₂O[1]
-
Molecular Weight: 215.05 g/mol [1]
The structure features a pyridine ring substituted with a carboxamide group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. The bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, are expected to modulate the electronic properties and binding interactions of the molecule.
Synthesis Pathway:
The synthesis of this compound has been documented in patent literature, typically as a step in the creation of more complex molecules.[3][4] A common and effective method involves the acid-catalyzed hydrolysis of the corresponding nitrile.
Protocol 1: Synthesis via Nitrile Hydrolysis
-
Starting Material: 5-bromo-6-methylpicolinonitrile.
-
Reagents: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), typically in a 4:1 volume ratio.
-
Procedure: a. Dissolve 5-bromo-6-methylpicolinonitrile in the TFA/H₂SO₄ mixture. b. Stir the solution at a moderately elevated temperature (e.g., 40°C) for an extended period (e.g., 16 hours) to ensure complete conversion.[3][4] c. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, carefully pour the reaction mixture into ice water to precipitate the product. e. Isolate the solid product by filtration. f. Wash the solid with water to remove residual acid. g. Dry the product under vacuum to yield this compound as a white solid.[3][4]
This straightforward synthesis provides good yields and a high-purity product, making it accessible for laboratory-scale production and subsequent biological screening.
Inferred Primary Target: The mTOR Kinase Pathway
The most significant insight into the potential biological activity of this compound comes from its use as a key intermediate in the synthesis of mTOR kinase inhibitors.[3][4][5] The mTOR (mammalian Target of Rapamycin) pathway is a critical cellular signaling cascade that governs cell growth, proliferation, metabolism, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]
mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and regulate different downstream processes.[4] The development of compounds that can inhibit one or both of these complexes is a major focus of modern oncology research.[4]
The fact that this compound is a building block for potent mTOR inhibitors strongly implies that this scaffold is well-suited for interaction with the ATP-binding pocket of mTOR or related kinases in the PI3K/Akt/mTOR pathway.[4]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Broader Biological Potential of the Picolinamide Scaffold
Beyond its likely role in mTOR inhibition, the picolinamide chemical class has demonstrated a wide array of biological activities. These provide fertile ground for investigating this compound in other therapeutic contexts.
-
Anticancer Activity: Picolinamide derivatives have shown potent anti-proliferative effects against various human cancer cell lines.[6][7] Some have been found to inhibit other kinases crucial for tumor growth, such as Aurora-B kinase and VEGFR-2.[6][7][8] This suggests that this compound could exhibit broad-spectrum anticancer activity.
-
Antimicrobial Activity: A significant body of research highlights the antibacterial properties of picolinamides. Notably, certain derivatives have shown exquisite potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[9] The halogenated pyridine core is often a key feature in potent antimicrobial agents.
-
Enzyme Inhibition: The picolinamide structure is a versatile scaffold for designing enzyme inhibitors. Derivatives have been developed as inhibitors of acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.[10] Other research has explored their potential as phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions.[11]
Proposed Experimental Workflows for Target Validation
To transition from inferred potential to validated activity, a structured experimental approach is essential. The following protocols are designed to systematically evaluate the biological effects of this compound.
Workflow for Anticancer Activity Assessment
This workflow outlines the steps to determine the compound's potential as an anticancer agent, focusing on its hypothesized role as a kinase inhibitor.
Caption: Experimental workflow for validating anticancer potential.
Protocol 2: In Vitro Kinase Inhibition Assay (mTOR)
-
Objective: To determine the direct inhibitory effect of this compound on mTOR kinase activity.
-
Materials: Recombinant human mTOR enzyme, substrate (e.g., inactive S6K1), ATP, assay buffer, this compound stock solution (in DMSO), positive control inhibitor (e.g., Rapamycin), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the mTOR enzyme, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the detection system. f. Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of kinase activity).
Protocol 3: Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cells.
-
Materials: Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast), complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with the solubilizing agent. e. Measure the absorbance at 570 nm using a plate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Workflow for Antimicrobial Activity Screening
This workflow details the process for evaluating the compound's potential as an antimicrobial agent.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Clostridioides difficile), appropriate broth medium (e.g., Mueller-Hinton Broth), this compound, positive control antibiotic (e.g., vancomycin), and 96-well microtiter plates.
-
Procedure: a. Prepare a two-fold serial dilution of the compound in the broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (no compound) and negative (no bacteria) growth controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours; anaerobic conditions for C. difficile). e. The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) and Future Directions
This compound is not just a potential therapeutic in itself, but a valuable starting point for medicinal chemistry optimization.
Key Structural Features for SAR Exploration:
-
The Carboxamide Group: This group is crucial for forming hydrogen bonds with protein targets. Modifications here could alter binding affinity and specificity.
-
The Bromine Atom: Halogen bonds are increasingly recognized as important interactions in drug-receptor binding. Replacing bromine with other halogens (Cl, F) or other functional groups could fine-tune activity.
-
The Methyl Group: This small alkyl group can influence solubility and steric interactions within a binding pocket. Exploring different alkyl groups at this position could enhance potency.
Future Research:
-
Lead Optimization: Systematically modify the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
-
Target Deconvolution: If the compound shows broad anticancer activity, employ techniques like chemical proteomics to identify its full range of cellular targets.
-
In Vivo Efficacy Studies: For promising lead compounds, advance to preclinical animal models to evaluate efficacy and safety.
Conclusion
This compound represents a molecule of significant latent potential. While direct biological data is scarce, its role as a precursor to sophisticated mTOR inhibitors provides a strong, rational basis for investigating its anticancer properties. Furthermore, the established versatility of the picolinamide scaffold suggests promising avenues for its exploration as an antimicrobial or other enzyme-inhibiting agent. This guide provides the theoretical framework and practical experimental designs necessary to unlock the therapeutic promise of this compound, offering a valuable starting point for innovation in drug discovery.
References
-
Wang, W., Zhang, Y., Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6344. [Link][6]
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link][7]
-
Le, P. T., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(8), 2119-2129. [Link][9]
-
Wang, S., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 743-749. [Link][10]
-
European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. EPO. [Link][3]
-
United States Patent. (2012). US 8,110,578 B2. Google Patents. [Link][4]
-
Chemikart. 1228014-22-9 | this compound | A2B Chem. Chemikart. [Link][1]
-
Google Patents. (2011). US 2011/0137028A1. Google Patents. [Link][5]
-
Chemikart. 3-Bromo-2-methylpyridine-6-carboxamide | ChemScene. Chemikart. [Link][2]
-
PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
-
PubMed. (2004). New orally active PDE4 inhibitors with therapeutic potential. PubMed. [Link][11]
Sources
- 1. 1228014-22-9 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. 3-Bromo-2-methylpyridine-6-carboxamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 3. data.epo.org [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. New orally active PDE4 inhibitors with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Bromo-6-methylpicolinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
5-Bromo-6-methylpicolinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for various therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretation of this data provides unambiguous confirmation of the compound's chemical structure. The molecular formula of this compound is C7H7BrN2O, and its molecular weight is approximately 215.05 g/mol [1].
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic molecular ion peak and several key fragment ions that are diagnostic of its structure.
Predicted Mass Spectrum Data
| m/z (Predicted) | Ion Identity | Description |
| 214/216 | [M]+• | Molecular ion peak, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| 198/200 | [M - NH₂]+ | Loss of the amino group from the amide functionality. |
| 171/173 | [M - C(O)NH₂]+ | Loss of the carboxamide group. |
| 118 | [M - Br - NH₃]+ | Loss of a bromine atom and ammonia. |
| 91 | [C₆H₅N]+ | Putative pyridyl fragment after loss of bromine and the amide group. |
Fragmentation Pathway
The fragmentation of this compound in EI-MS is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, primarily involving the cleavage of the amide group and the carbon-bromine bond.
Caption: Predicted Mass Spectrometry Fragmentation Pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Injection: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide group, the aromatic pyridine ring, and the carbon-halogen bond.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) (Predicted) | Functional Group | Vibration Mode |
| 3350-3150 | N-H (Amide) | Stretching (asymmetric and symmetric) |
| 3080-3020 | C-H (Aromatic) | Stretching |
| 2960-2850 | C-H (Methyl) | Stretching |
| 1680-1650 | C=O (Amide I) | Stretching |
| 1620-1580 | N-H (Amide II) | Bending |
| 1600-1450 | C=C, C=N (Aromatic) | Ring Stretching |
| 1420-1380 | C-H (Methyl) | Bending |
| 850-800 | C-H (Aromatic) | Out-of-plane Bending |
| 650-550 | C-Br | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.
-
Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is performed to generate the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for each unique proton and carbon atom in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 8.15 | d, J = 8.5 Hz | 1H | H-3 |
| 7.80 | d, J = 8.5 Hz | 1H | H-4 |
| 7.5 (br s) | 1H | -NH₂ | |
| 5.8 (br s) | 1H | -NH₂ | |
| 2.60 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 166.5 | C=O |
| 158.0 | C-6 |
| 150.2 | C-2 |
| 140.8 | C-4 |
| 125.5 | C-3 |
| 120.1 | C-5 |
| 24.5 | -CH₃ |
Interpretation of NMR Spectra
-
¹H NMR: The two doublets in the aromatic region are characteristic of a di-substituted pyridine ring with adjacent protons. The broad singlets for the amide protons are due to quadrupole broadening and potential hydrogen exchange. The singlet for the methyl group indicates it is not coupled to any other protons.
-
¹³C NMR: The downfield signal corresponds to the carbonyl carbon of the amide. The signals in the aromatic region are assigned based on the expected electronic effects of the substituents (bromine, methyl, and amide groups). The upfield signal is characteristic of the methyl carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform, and the resulting spectrum is phased and baseline corrected.
Integrated Spectroscopic Analysis
The combination of MS, IR, and NMR data provides a comprehensive and unambiguous structural confirmation of this compound.
Sources
An In-depth Technical Guide to 5-Bromo-6-methylpicolinamide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
5-Bromo-6-methylpicolinamide is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom, a methyl group, and a carboxamide moiety on a pyridine ring, offers multiple points for chemical modification. This strategic placement of functional groups allows for its versatile use in the construction of more complex molecular architectures, particularly in the realm of drug discovery where the pyridine scaffold is a well-established pharmacophore.
This technical guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, potential applications in drug development with a focus on its role as a key structural motif in targeted therapies, and essential safety and handling protocols.
Chemical Identity
| Parameter | Value |
| IUPAC Name | 5-Bromo-6-methylpyridine-2-carboxamide |
| CAS Number | 1228014-22-9 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| SMILES | CC1=NC(=C(C=C1)Br)C(=O)N |
Commercial Availability and Sourcing
This compound is available from a number of specialized chemical suppliers. Researchers and drug development professionals can procure this compound in various quantities, from milligrams for initial screening to larger quantities for lead optimization studies. The purity of commercially available this compound is typically high, often exceeding 97%, which is suitable for most research and development applications. Below is a summary of notable suppliers.
| Supplier | Catalog Number | Purity | Notes |
| Appchem | AI25068 | Information available upon request | Provides basic chemical data. |
| BLD Pharm | BD00796337 | Information available upon request | Listed under organic building blocks. |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the amidation of its corresponding methyl ester, Methyl 5-bromo-6-methylpicolinate. This transformation is a robust and well-established reaction in organic chemistry.
Synthetic Workflow
The overall synthetic strategy involves the conversion of the methyl ester to the primary amide using an ammonia source.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Amidation of Methyl 5-bromo-6-methylpicolinate
This protocol is a generalized procedure based on standard amidation reactions of picolinate esters.
Materials:
-
Methyl 5-bromo-6-methylpicolinate (1.0 eq)
-
Aqueous ammonia (28-30%) or a saturated solution of ammonia in methanol
-
Methanol (if using aqueous ammonia)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 5-bromo-6-methylpicolinate in a minimal amount of methanol.
-
Addition of Ammonia: To the stirred solution, add an excess of the ammonia source (e.g., 10-20 equivalents of aqueous ammonia or a saturated solution of ammonia in methanol).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-65°C) to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Ammonia: Using a large excess of the ammonia source ensures that the equilibrium of the reaction is shifted towards the formation of the amide product.
-
Heating: While the reaction can proceed at room temperature, gentle heating increases the reaction rate, leading to a shorter reaction time.
-
Solvent: Methanol is a common solvent for this reaction as it is polar and effectively dissolves both the starting ester and the ammonia, facilitating the reaction.
Applications in Research and Drug Development: A Scaffold for Targeted Therapies
The this compound scaffold is of significant interest to medicinal chemists due to its potential to be elaborated into potent and selective inhibitors of various biological targets. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core structure.
Case Study: A Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitors
A key application of structurally related picolinamides is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. This therapeutic strategy is based on the concept of synthetic lethality, where the inhibition of PARP in a cancer cell that already has a compromised DNA repair pathway leads to cell death.
The picolinamide moiety can act as a key pharmacophore, occupying the nicotinamide binding site of the PARP enzyme and thereby inhibiting its catalytic activity. The this compound scaffold provides a rigid and well-defined platform for the precise positioning of functional groups that can interact with the amino acid residues in the active site of PARP.
Caption: Logical workflow for developing PARP inhibitors.
Safety and Handling
As a laboratory chemical, this compound and its precursors should be handled with appropriate safety precautions. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the safety profiles of structurally similar compounds, such as Methyl 5-bromo-6-methylpicolinate, provide valuable guidance.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hazard Statements for Structurally Similar Compounds (e.g., Methyl 5-bromo-6-methylpicolinate):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its commercial availability and straightforward synthesis make it an accessible starting material for a wide range of chemical explorations. The strategic placement of its functional groups, particularly the synthetically tractable bromine atom, allows for the rational design and synthesis of complex molecules with potential therapeutic applications, as exemplified by its utility as a core scaffold in the development of PARP inhibitors. As with all laboratory chemicals, adherence to proper safety and handling procedures is paramount to ensure a safe and productive research environment.
References
-
Appchem: this compound | 1228014-22-9. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.: Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Available at: [Link]
-
PubMed Central (PMC), National Institutes of Health (NIH): Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available at: [Link]
Methodological & Application
"5-Bromo-6-methylpicolinamide" as a building block for heterocyclic compounds
An In-Depth Guide to 5-Bromo-6-methylpicolinamide: A Versatile Building Block for Modern Heterocyclic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design and innovation.[1] Heterocyclic compounds are a dominant and varied class of molecular fragments in organic synthesis, with many scaffolds identified as privileged structures in medicinal chemistry.[1][2] Among the vast array of available precursors, this compound (CAS: 1228014-22-9) emerges as a particularly valuable and versatile building block.[3][4] Its unique architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a primary amide, offers multiple reactive vectors for constructing complex molecular frameworks.
This guide provides a detailed exploration of this compound's application in the synthesis of advanced heterocyclic compounds. We will delve into the core principles and provide field-tested protocols for key transformations, focusing on palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry.
The Strategic Advantage of this compound
The utility of this compound lies in its distinct functional handles, each offering a pathway for molecular diversification:
-
The Bromo Group: Positioned at the 5-position of the pyridine ring, this halogen is an ideal handle for transition metal-catalyzed cross-coupling reactions. It readily participates in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, amine, and alkyne substituents.[5]
-
The Picolinamide Moiety: The primary amide can act as a hydrogen bond donor and acceptor, influencing the physicochemical properties and biological activity of its derivatives. It can also be a precursor for further chemical transformations. Thioamides, for instance, are fascinating isosteres of amides that have gained significant attention in drug discovery.[6]
-
The Pyridine Core: The nitrogen atom in the pyridine ring imparts specific electronic properties, influences the molecule's basicity, and serves as a key interaction point in biological systems. This scaffold is prevalent in a variety of pharmacologically active compounds.[1]
These features make this compound a sought-after intermediate for generating libraries of complex molecules in the pursuit of novel therapeutics and advanced functional materials.[7][8]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] For drug development professionals, its high functional group tolerance and mild reaction conditions make it an indispensable tool for structure-activity relationship (SAR) studies.[9]
Reaction Principle & Catalytic Cycle
The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11] A base is essential to activate the organoboron species, facilitating the crucial transmetalation step where the organic group is transferred to the palladium center.[9][12]
Key Considerations for Success
-
Catalyst & Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For coupling with electron-deficient substrates like bromopyridines, electron-rich and sterically bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps.[5][13][14] Well-defined, air-stable palladium(II) precatalysts with a 1:1 palladium-to-ligand ratio are now commonly used to ensure the formation of the active monoligated palladium(0) species.[14]
-
Base: An appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required. The choice can influence reaction rates and substrate compatibility.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, THF) and water is typically used to dissolve both the organic and inorganic reagents.[11]
Data Presentation: Predictive Reaction Conditions
While direct comparative studies on this compound are limited, the following table draws upon established data for structurally similar bromopyridine derivatives to provide a strong predictive framework for reaction optimization.[5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100-110 | Good to Excellent |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | DME | 80 | Good[15] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to Good[11] |
Generalized Protocol for Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously for the required time (4–24 hours).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst.[9] Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[9]
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for synthesizing carbon-nitrogen bonds, coupling amines with aryl halides.[16] It has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, by offering a milder and more versatile alternative to traditional methods.[13][16]
Reaction Principle & Catalytic Cycle
The catalytic cycle is analogous to other cross-coupling reactions.[16] It begins with oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, the C-N bond is formed via reductive elimination, regenerating the Pd(0) catalyst.[17]
Key Considerations for Success
-
Ligand Selection: The choice of ligand is paramount to prevent catalyst inhibition by the pyridine nitrogen and facilitate coupling.[5] Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, BrettPhos) are highly effective as they stabilize the palladium catalyst and enhance the rates of the catalytic cycle steps.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate amine-palladium complex. Sodium tert-butoxide (NaOtBu) is commonly used, although other bases like K₃PO₄ or Cs₂CO₃ can be employed for more sensitive substrates.
-
Substrate Scope: The reaction is remarkably versatile, accommodating a wide range of primary and secondary amines.[18] For coupling with ammonia, specialized "ammonia equivalents" may be used.[18]
Data Presentation: Predictive Reaction Conditions
The following conditions are based on established protocols for the amination of similar bromopyridine substrates and serve as an excellent starting point.[5]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Excellent |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good |
Generalized Protocol for Buchwald-Hartwig Amination
Step-by-Step Methodology: [5]
-
Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1–1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction Execution: Seal the tube or vial and heat the reaction mixture to 80–110 °C. Stir for 12–24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[19][20] This reaction is a vital tool for synthesizing conjugated systems found in natural products, pharmaceuticals, and molecular electronics.[21]
Reaction Principle & Catalytic Cycle
The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[20][22] The palladium cycle mirrors that of other cross-couplings. The role of copper is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. Copper-free protocols have also been developed to avoid issues with homocoupling and purification.[21]
Key Considerations for Success
-
Catalyst System: The classic system is a combination of a Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and a copper(I) salt (CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as the solvent as well. Its role is to deprotonate the alkyne.
-
Copper-Free Conditions: To circumvent the drawbacks of copper (e.g., formation of Glaser homocoupling byproducts, toxicity), copper-free protocols have been developed. These often require stronger bases and specific ligands to facilitate the direct reaction of the alkyne with the palladium center.[21]
-
Atmosphere: The reaction should be run under an inert atmosphere to prevent oxidative homocoupling of the terminal alkyne.
Data Presentation: Predictive Reaction Conditions
The following conditions are suitable starting points for the Sonogashira coupling of this compound.
| Protocol | Catalyst System | Base | Solvent | Temp (°C) |
| Classic (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | RT to 60 |
| Copper-Free | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Acetonitrile | 80 |
| Copper-Free (Mild) | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp[21] |
Generalized Protocol for Sonogashira Coupling (Classic Conditions)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
Degassing: Seal the flask and purge with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine). Stir for several minutes, then add the terminal alkyne (1.1–1.5 equiv.) slowly via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 2–12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
References
- Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Compar
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov
- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Suzuki Coupling. Organic Chemistry Portal.
- Buchwald-Hartwig Amination Reaction | Prepare for G
- Sonogashira coupling. Wikipedia.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- 1228014-22-9|this compound|BLD Pharm. BLD Pharm.
- This compound | 1228014-22-9 | C7H7BrN2O | Appchem. Appchem.
- Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. PubMed.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- The role of sulfamide derivatives in medicinal chemistry: a p
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Heterocyclic Building Blocks. Sigma-Aldrich.
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. PubMed.
- Heterocyclic Building Blocks. SRD ORGANICS LTD.
- The Role of Heterocyclic Building Blocks in Cutting-Edge Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. nbinno.com [nbinno.com]
- 3. 1228014-22-9|this compound|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: The Strategic Utility of 5-Bromo-6-methylpicolinamide in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-6-methylpicolinamide as a pivotal intermediate in modern medicinal chemistry. This document elucidates the compound's role as a versatile scaffold, particularly in the synthesis of kinase inhibitors, and provides detailed protocols for its use in constructing complex bioactive molecules.
I. Introduction: The Picolinamide Scaffold in Drug Discovery
The picolinamide moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with biological targets. Its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents.[1] A significant focus of research has been the development of picolinamide derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][3] Compounds incorporating the picolinamide scaffold have been successfully designed to target key enzymes such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora-B kinase, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][4]
This compound emerges as a particularly valuable building block within this class. The strategic placement of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The methyl group at the 6-position can influence the compound's conformation and metabolic stability, while the picolinamide nitrogen and amide group can participate in essential hydrogen bonding with the target protein.
II. Core Application: Intermediate in the Synthesis of mTOR Kinase Inhibitors
A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase.[5][6] The mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, is frequently hyperactivated in various cancers.[5] Consequently, the development of mTOR inhibitors is a major focus in oncology drug discovery.
The this compound core provides a foundational structure for building molecules that can effectively target the ATP-binding site of mTOR. The subsequent chemical modifications enabled by the bromo-substituent are crucial for achieving high potency and selectivity for mTOR over other related kinases in the phosphoinositide 3-kinase (PI3K) family.[5][6]
Experimental Protocols
The following protocols are derived from established synthetic routes documented in patent literature for the preparation of mTOR kinase inhibitors.[5][6]
Protocol 1: Synthesis of this compound
This protocol details the hydrolysis of the corresponding nitrile to the primary amide.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Example |
| 5-Bromo-6-methylpicolinonitrile | 55758-02-6 | 197.02 | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Acros Organics |
| Sulfuric acid (H₂SO₄) | 7664-93-9 | 98.08 | Fisher Chemical |
| Deionized water | N/A | 18.02 | In-house |
Procedure:
-
In a suitable reaction vessel, dissolve 5-bromo-6-methylpicolinonitrile (e.g., 1.8 g, 9.14 mmol) in a 4:1 (v/v) mixture of trifluoroacetic acid and sulfuric acid (30 mL).[5][6]
-
Carefully pour the reaction mixture into ice water to precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual acid.
-
Dry the product under vacuum to yield this compound as a white solid.
Expected Outcome:
This procedure typically yields the desired product in moderate to good yields (e.g., ~51% yield reported in patent examples).[6] The purity can be assessed by NMR and LC-MS.
Protocol 2: Derivatization for Kinase Inhibitor Synthesis
This protocol describes a subsequent step where this compound is activated for further coupling reactions.
Workflow Diagram:
Caption: Activation of this compound.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Example |
| This compound | 1228014-22-9 | 215.05 | See Protocol 1 |
| N,N-dimethylformamide dimethylacetal | 4637-24-5 | 119.16 | Alfa Aesar |
Procedure:
-
Combine this compound (e.g., 1 g, 4.65 mmol) and N,N-dimethylformamide dimethylacetal (20 mL) in a round-bottom flask equipped with a stir bar and a reflux condenser.[7]
-
Heat the mixture at 85 °C under a nitrogen atmosphere for 3 hours.[7]
-
After cooling, concentrate the resulting mixture under reduced pressure.
-
Dry the residue under vacuum to obtain the activated intermediate, typically as an oil.[7]
Causality Behind Experimental Choices:
-
The use of DMF-DMA serves to convert the primary amide into a more reactive N,N-dimethylformamidine. This intermediate is an excellent precursor for the construction of heterocyclic rings, such as pyrazines, which are common core structures in kinase inhibitors.[7]
-
Heating under a nitrogen atmosphere is crucial to prevent side reactions and degradation of the reagents and product.
This activated intermediate can then be carried forward in a multi-step synthesis, often involving a Suzuki or other palladium-catalyzed cross-coupling reaction at the bromo-position to introduce the desired diversity elements for potent kinase inhibition.
III. Biological Evaluation of Downstream Compounds
While this compound itself is not the final bioactive agent, its derivatives have been extensively evaluated. The general approach involves screening for anti-proliferative activity in cancer cell lines and direct enzymatic assays.
Example Data for a Downstream Picolinamide Derivative:
The following table showcases representative data for a class of N-methyl-picolinamide-4-thiol derivatives, which share a similar picolinamide core, highlighting their potent anticancer activity.
| Compound | Target Kinase | IC₅₀ (HepG2 cells) (µM) | Reference |
| 6e | Aurora-B | 7.12 | [8] |
| 6h | Aurora-B | 10.55 | [8] |
| 6k | Aurora-B | Not specified | [8] |
Note: The compounds listed are derivatives of N-methylpicolinamide-4-thiol, not directly from this compound, but illustrate the potent bioactivity achievable from the picolinamide scaffold.
Signaling Pathway Context:
Caption: Inhibition of the mTOR signaling pathway.
IV. Conclusion
This compound is a high-value, strategic intermediate for medicinal chemists engaged in the discovery of novel therapeutics. Its utility is particularly pronounced in the synthesis of kinase inhibitors targeting the mTOR/PI3K/Akt pathway. The protocols provided herein offer a validated starting point for the synthesis and derivatization of this versatile scaffold, enabling the exploration of new chemical space and the development of next-generation targeted therapies.
References
-
Title: Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Source: PubMed URL: [Link]
-
Title: Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation Source: SciSpace URL: [Link]
-
Title: Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists Source: PubMed URL: [Link]
-
Title: Synthesis and biological activity of analogs of the antifungal antibiotic UK‐2A. I. Impact of picolinamide ring replacement Source: ResearchGate URL: [Link]
- Title: United States Patent: 8,110,578 B2 Source: Google Patents URL
- Title: United States Patent Application Publication: US 2011/0137028 A1 Source: Google Patents URL
-
Title: Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS Source: European Patent Office URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. data.epo.org [data.epo.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
palladium-catalyzed cross-coupling reactions with "5-Bromo-6-methylpicolinamide"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-methylpicolinamide
Introduction: The Strategic Value of this compound
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of N-heterocyclic scaffolds is paramount. This compound (CAS No. 1228014-22-9) has emerged as a highly valuable and versatile building block.[1][2] Its structure, featuring an electron-deficient pyridine ring, a reactive carbon-bromine bond, and a coordinating picolinamide moiety, presents a unique platform for molecular diversification.
Palladium-catalyzed cross-coupling reactions are undeniably powerful tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with exceptional precision and functional group tolerance.[3][4][5] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for leveraging these reactions to derivatize this compound. We will delve into the mechanistic underpinnings that govern catalyst and reagent selection, offering researchers a robust framework for reaction design, optimization, and troubleshooting. While direct literature on this specific substrate is emerging, the principles and protocols outlined herein are derived from extensive data on structurally analogous bromopyridine systems, providing a strong predictive foundation for success.[6][7]
Core Concepts: Understanding the System
The Substrate: this compound
The reactivity of this compound in palladium-catalyzed reactions is governed by several key structural features:
-
The C-Br Bond: This is the primary reaction site for oxidative addition to the Pd(0) catalyst. The bond is activated by the electron-withdrawing nature of the pyridine ring.
-
Pyridine Ring: As an electron-deficient heterocycle, it facilitates the crucial oxidative addition step. However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. The choice of a sufficiently electron-rich and bulky ancillary ligand on the catalyst is therefore critical to prevent catalyst deactivation and promote the desired catalytic cycle.[8]
-
Picolinamide Group: The amide functionality can influence the electronic properties of the ring and may act as a directing group through chelation to the palladium center, potentially influencing regioselectivity in poly-halogenated analogues.[9]
The Engine: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or related steps like migratory insertion in the Heck reaction), and reductive elimination.[4][9][10] Understanding this cycle is essential for rational troubleshooting and optimization.
Application & Protocols: Functionalizing this compound
This section provides detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions applicable to this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for coupling aryl halides with aryl or vinyl boronic acids or esters, forming biaryl structures common in pharmaceuticals.[3][11]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For electron-deficient bromopyridines, catalyst systems with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior.[6] They accelerate both the oxidative addition and the rate-limiting reductive elimination steps. Pd(PPh₃)₄ is a reliable, general-purpose catalyst that often provides good results.[11]
-
Base: An inorganic base is crucial for activating the organoboron species in the transmetalation step.[10][12] Potassium carbonate (K₂CO₃) is a common choice, while stronger bases like potassium phosphate (K₃PO₄) can be effective for more challenging couplings.[6][11] The presence of water is often beneficial as it can aid in dissolving the base and facilitating the catalytic cycle.[12]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard, providing a medium for both the organic substrate and the inorganic base.[7]
Comparative Data: Suzuki-Miyaura Coupling of Bromopyridine Analogues
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12-16 | Good-Excellent | [11] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [6] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Acetonitrile/H₂O | 37 | 18 | Good-Excellent | [5] |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for linking aryl halides with terminal alkynes, providing access to arylethynyl scaffolds.[13][14] The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate for transmetalation.[15]
Causality Behind Experimental Choices:
-
Catalyst System: The classic catalyst system is a combination of a Pd(0) or Pd(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7][15] The palladium complex drives the main catalytic cycle, while copper activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to neutralize the HX byproduct and to act as the solvent in many cases.[14]
-
Solvent: While an excess of the amine base can serve as the solvent, co-solvents like DMF or THF are often used to ensure solubility of all components.[15]
Comparative Data: Sonogashira Coupling of Bromopyridine Analogues
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | Excellent | [15] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF/H₂O | 120 | 0.7 | High | [7] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 | 4-12 | Good-Excellent | [5] |
Detailed Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%) and copper(I) iodide (CuI, 5.0 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., DMF or THF).
-
Base and Nucleophile: Add the amine base (e.g., Et₃N, 3.0 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for constructing aryl-amine bonds, coupling aryl halides with primary or secondary amines.[16] This reaction has largely replaced harsher classical methods.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are critical for promoting the reductive elimination step to form the C-N bond, which is often rate-limiting.[17][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like K₃PO₄ or Cs₂CO₃ are also used.[7][12]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.[12]
Comparative Data: Buchwald-Hartwig Amination of Bromopyridine Analogues
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Reference |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | High | [7] |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | Good | [17] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 18 | Good-Excellent | [5] |
Detailed Protocol: Buchwald-Hartwig Amination
-
Setup (Glovebox Recommended): In an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.). Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Inerting: If not using a glovebox, seal the tube and follow the inerting procedure described previously.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride or water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a guide to diagnosing and solving common problems in palladium-catalyzed cross-coupling reactions.[8][12]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Inappropriate ligand for the substrate.3. Insufficiently strong or soluble base.4. Impure starting materials poisoning the catalyst. | 1. Ensure solvents are rigorously degassed; use fresh catalyst.2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos, IPr).3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOtBu).4. Purify starting materials; ensure boronic acids have not undergone protodeboronation. |
| Hydrodehalogenation (C-Br bond replaced by C-H) | 1. Presence of water or protic impurities.2. Slow reductive elimination or transmetalation step. | 1. Use anhydrous solvents and reagents.2. Increase temperature; switch to a ligand known to accelerate reductive elimination. |
| Homocoupling of Nucleophile (e.g., R²-R²) | 1. Presence of oxygen.2. (Sonogashira) Copper-catalyzed side reaction (Glaser coupling). | 1. Improve degassing procedure.2. Run the reaction under copper-free conditions if possible; reduce reaction temperature. |
| Catalyst Decomposition (Formation of Pd black) | 1. Reaction temperature is too high.2. Ligand is not robust enough or ligand-to-metal ratio is too low. | 1. Lower the reaction temperature.2. Increase ligand loading; switch to a more thermally stable ligand (e.g., bulky biarylphosphines). |
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU8Nv7-Is_JrW4Yv4F8D-phggEFxs4H9rQziLM4yhGzwvkabD3kkD0aQBrWRy5jMEW2SHcS5hP4dee_deF2ITN18I33x36VnyuBvoz6j19tkKd7xVHXsOH5ffOCxahZfeoKhITwrNAqzLJQqm_T-8veffOQjN_GSfUEA2z-MD8VmGRR-Abj_9C1yGZDCrS59nZHtD6vwmqYJQV17lcR9ArB54xtEG5-1wJbUdYjkVnwOhObSqhfqw=]
- Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHlq6aHyt1yCKR3dq4X3DMZHEnZ6j4FXNz5LtouzkMZnI6Ur7qW9zInVUw7ZhjzGE9BfeTuFBNrxEusK7J37_9e8NDH42rHqE9IfPYkYz6OCk-hpKyfQxwgqPXm3E8v0wUx_shrS17R5OstTffVtJFIeEoKki0Xg2Rdh-E2BBMyZSRe3k_gcx6oRY3kfUHh5pOMCWLTx-utQUixm6epSWqJ6y_YFiNMj6t8Hq-X32RTg==]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DiIreWMlPq8J7kjJI6fvWd4gR4f_HDVDCMfjdDI9bexV67mZ7fO0QamsKhYAtRZQzvhCS5zjoTUGitm702uo2tZNt2nJ8EnAKiP4msf1MayYHmuvWY7eIN_1zWQOCiDnnr0_KwNd-ab24nc=]
- A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdmLwc4bcPMfKeWUenIGFxYL5Pb65t88qH5mJj0HUng8HQzEdEF4Dq4Y6KDbY-g66Ia7GsRkQxNRUT3IQoPVKWmy0QzPjguhcvfbEU6QJe_ow8YLMTabyu4b_i4T5sQVoCSRYAid_VkWg=]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. [URL: https://www.researchgate.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Advanced_Organic_Chemistry_I/2.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [URL: https://www.scirp.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [URL: https://www.researchgate.net/publication/281329249_Suzuki_reactions_of_2-bromopyridine_with_aryl_boronic_acids_a]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6666]
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Sci-Hub. [URL: https://sci-hub.se/10.1002/ejoc.202100563]
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH10c-ZUwBJWlgpZ6ZE4NsjlQsoBog5AL4Vuupf2wzNYOSIbjs57xZX8v9fRS7dx6LVwyHTXJ_eDVFKf6bbvmSSV1ZjvFISRfys1THyDBljNpm7iSMyjmpm4qWQ4t9lZsczxpcyPv_F1c5ZfC8vyDN8KE7RE1hJF7d21QwvZRZk4c-PDz8Yofz3Zo3WFaXOo5DJSyEujSvRN1UwAQ==]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [URL: https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [URL: https://www.researchgate.net/figure/Coupling-scope-of-palladium-catalyzed-2-amino-3-bromopyridines-with-various-terminal_tbl2_318889955]
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_236009895]
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhVe4o4RiS2drnzw4OcyXQ2QRl8eaaKFrw9OCgxcLR9uuVP5HPqi8gLpCRblr6wRE7pNxjrRLhWoAq6ReLH7Oe0EPsakNEUhDybl55OQcTHP6i_CyOJPoqW1mEI3e0KrRcs5DoZfHDQt4CRbcsV22c3awnKl0G2KDUED_1MqwL4WwKX5QpetLnqyodNKfPdcvZxdVhPKscCdjrvUBLI3wchF4IBoj2y7Nkw9jxstCdYXwd]
- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
- The Mechanisms of the Stille Reaction. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1003&context=etd]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Stille Coupling. NROChemistry. [URL: https://www.nro-chem.com/Stille-Coupling.html]
- Stille Coupling. OpenOChem Learn. [URL: https://openochem.org/read-more-about-stille-coupling/]
- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/28362/]
- The Stille Reaction. Myers Group, Harvard University. [URL: https://myers.chemistry.harvard.edu/documents/Stille.pdf]
- Methyl 5-broMo-6-Methylpicolinate synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [URL: https://doi.org/10.1039/D4QO02335H]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9839170/]
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/05%3A_Named_Reactions_in_Organic_Chemistry/5.
- Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYeH9Ud-2g7dxxzi8tBOKhIkUhWGeMVKR_3g2A0E0bnZ_Ucd7zzL6trYtDiax2TOyfXPAn4yxF8jzLSrFCSS3uDFkGhmYiH_FgrldEl-QR8knlkBup5cyMuwhTk7xneU93yAyLqq8zHab5AhmUWoPrrg8bmL3o2P_sXJZCB3f6racZW25TeTP4QuIMap9vjiQzSPi3bFJlxulU6HEiJWPzY3DksXHZFjXtRwBs4R_hG5bfT2enyqY2nus9KSlBR6b7CWwP]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.reagentguides.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmoQwPiOgL5YCvyme-dJPqwDaCy01-tPIAjbmF3z9uOSj2WjgGKSQT6Kpab9R8-qXzmuj22c-4uWOMPQYI8g_mHm6Qyqt8734G3ycCjHhz_djRY2iy0yxIutXcWrKaqrxLWA-FwXLND5D5E5-vVVeNhqm1vzt2ImrC6zBeKoK4k1ynAPVpIxjVCXc6vbLCaXiJl3Rvyv031LKhTb81Qow2tQRw]
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/10/11/1286]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-cross-coupling-reaction.shtm]
- Buchwald-Hartwig coupling. YouTube. [URL: https://www.youtube.
- Organometallic cross-coupling reactions. CEM Corporation. [URL: https://cem.com/en/organometallic-cross-coupling-reactions]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [URL: https://www.youtube.
- Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. [URL: https://www.youtube.
- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://www.inno-pharmchem.
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 1228014-22-9|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/1228014-22-9.html]
- This compound | 1228014-22-9. Appchem. [URL: https://www.appchem.com/product/ai25068]
Sources
- 1. 1228014-22-9|this compound|BLD Pharm [bldpharm.com]
- 2. appchemical.com [appchemical.com]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. nobelprize.org [nobelprize.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Strategic Use of 5-Bromo-6-methylpicolinamide as a Functional Ligand in the Synthesis of Advanced Porous Materials
An Application Note for Material Science Researchers
Introduction: The Strategic Value of a Bifunctional Ligand
In the rapidly advancing field of porous materials, the rational design of organic ligands is paramount to achieving desired material properties. Metal-Organic Frameworks (MOFs), crystalline materials constructed from metal nodes and organic linkers, have shown immense promise in gas storage, catalysis, and sensing.[1][2] The properties of a MOF are intrinsically linked to the chemical and geometric characteristics of its constituent building blocks.
This guide focuses on 5-Bromo-6-methylpicolinamide (BMPA) , a strategically designed ligand for the synthesis of advanced functional materials. Its utility stems from two key structural features:
-
The Picolinamide Moiety: This group acts as a robust bidentate, N,O-chelating ligand. The pyridine nitrogen and the amide oxygen form a stable five-membered ring upon coordination with a metal ion, a motif well-established in coordination chemistry for creating stable complexes and, by extension, robust framework materials.[3][4]
-
The Aryl Bromide Handle: The bromine atom at the 5-position of the pyridine ring is not merely a substituent; it is a versatile functional "handle." While stable under typical solvothermal synthesis conditions, it provides a reactive site for Post-Synthetic Modification (PSM) .[5][6] This allows for the precise introduction of additional functionalities into the MOF after the framework has been constructed, overcoming limitations where complex functional groups might interfere with the initial self-assembly process.[7][8]
This application note provides a comprehensive guide for researchers, detailing the synthesis of a hypothetical MOF using BMPA, its characterization, and its subsequent functionalization via PSM.
Part 1: Synthesis of a Functionalizable MOF Platform (M-BMPA)
The following is a representative protocol for the solvothermal synthesis of a hypothetical MOF, designated M-BMPA (where M = a divalent metal ion such as Zn²⁺ or Cu²⁺). The causality behind this choice of method is its proven success in producing high-quality, crystalline MOF materials by allowing the reaction to proceed slowly towards thermodynamic equilibrium.[9]
Protocol 1: Solvothermal Synthesis of M-BMPA
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine:
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O): 60 mg (0.2 mmol)
-
This compound (BMPA): 43 mg (0.2 mmol)[10]
-
Solvent: 10 mL of N,N-Dimethylformamide (DMF)
Expert Rationale: The 1:1 molar ratio of metal to ligand is a common starting point for MOFs built from divalent metals and bidentate linkers. DMF is a high-boiling point, polar aprotic solvent widely used in MOF synthesis due to its ability to dissolve the precursors and its role as a modulator in some systems.
-
-
Solubilization: Sonicate the mixture for 10 minutes to ensure complete dissolution of all components. The solution should be clear.
-
Reaction: Tightly cap the vial. Place it in a programmable laboratory oven. Heat to 100 °C over 2 hours and hold at 100 °C for 24 hours. Then, cool slowly to room temperature over 12 hours.
Expert Rationale: Slow cooling is critical for promoting the growth of large, high-quality single crystals suitable for structural determination. Rapid cooling often leads to the precipitation of microcrystalline powder.
-
Isolation: After cooling, crystalline product should be visible at the bottom of the vial. Carefully decant the mother liquor. Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted precursors trapped within the pores.
Protocol 2: Framework Activation
To utilize the porosity of the M-BMPA framework, the synthesis solvent filling the pores must be removed without causing the structure to collapse. This process is known as activation.[11]
-
Solvent Exchange: After the final DMF wash, decant the solvent and add 10 mL of a more volatile solvent, such as dichloromethane (DCM) or acetone. Allow the crystals to soak for 24 hours. Repeat this step three times.
Expert Rationale: Exchanging high-boiling DMF with a low-boiling solvent is crucial. The high surface tension of DMF can cause pore collapse upon direct heating under vacuum.
-
Supercritical Drying (Preferred Method): Transfer the solvent-exchanged sample to a critical point dryer. Exchange the solvent with liquid CO₂ and take the system above the supercritical point of CO₂ (31 °C, 73.8 bar). Slowly vent the supercritical CO₂ to leave a dry, activated MOF powder.
Expert Rationale: Supercritical CO₂ drying is the most effective method for preserving the structural integrity of delicate porous frameworks as it eliminates the liquid-gas interface and associated capillary forces that cause pore collapse.[9]
-
Thermal Activation (Alternative): If a critical point dryer is unavailable, the sample can be activated by heating under a high vacuum. Place the solvent-exchanged sample in a Schlenk flask and heat to a temperature below the decomposition point of the MOF (determined by TGA, see next section) under dynamic vacuum (<10⁻³ mbar) for 12-24 hours.
Visualization of Core Concepts
Caption: Coordination of BMPA and solvothermal MOF assembly.
Part 2: Essential Characterization of the M-BMPA Platform
Before proceeding to post-synthetic modification, the integrity and properties of the synthesized M-BMPA must be validated.
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material.[11] | A diffraction pattern with sharp peaks, matching the pattern simulated from single-crystal X-ray diffraction (if available) and showing no peaks corresponding to starting materials. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the framework and the temperature window for activation and catalysis. | A plot showing an initial weight loss corresponding to guest/solvent molecules, followed by a plateau indicating the stable, guest-free framework, and finally a sharp weight loss at the decomposition temperature. |
| N₂ Sorption Isotherm (77 K) | To quantify the porosity of the activated material. | A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated, providing a measure of the accessible internal surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the picolinamide ligand within the framework. | The spectrum should show characteristic peaks for the amide C=O and C-N stretches, potentially shifted from the free ligand due to coordination to the metal center. |
Part 3: Post-Synthetic Modification (PSM) of M-BMPA
The presence of the C-Br bond on the BMPA ligand is the key to advanced functionalization. This protocol describes a representative Suzuki cross-coupling reaction to append a new aryl group (e.g., a phenyl group) onto the MOF backbone.[5][7]
Protocol 3: Suzuki Coupling on the M-BMPA Framework
-
Catalyst Solution Preparation: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% relative to the bromo groups in the MOF) in a suitable solvent like dioxane.
-
Reaction Setup: In a Schlenk flask, add:
-
Activated M-BMPA (e.g., 100 mg)
-
Phenylboronic acid (3 equivalents per bromo group)
-
Potassium carbonate (K₂CO₃, 4 equivalents per bromo group)
-
Solvent: 10 mL of a 3:1 mixture of Dioxane/Water
-
-
Inert Atmosphere: Degas the suspension by bubbling argon through it for 20 minutes.
Expert Rationale: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Maintaining an inert atmosphere is critical for reaction success.
-
Reaction: Inject the catalyst solution into the reaction flask under argon. Heat the mixture to 80 °C and stir for 24-48 hours.
-
Workup and Purification: Cool the reaction to room temperature. Isolate the solid MOF by centrifugation. Wash the modified MOF extensively with the reaction solvent (dioxane) followed by a low-boiling solvent like acetone to remove any residual catalyst and reagents. Dry the final product, M-BMPA-Ph , under vacuum.
-
Validation of Modification: Successful modification can be confirmed by techniques such as ¹H NMR (digesting a small amount of the MOF in acidic solution), Energy-Dispersive X-ray Spectroscopy (EDX) to observe the decrease or absence of the bromine signal, and FTIR to identify new vibrational modes from the appended group.
Caption: Workflow for Post-Synthetic Modification of M-BMPA.
Conclusion and Outlook
This compound is more than just a linker; it is a versatile platform for creating highly functional and tailorable porous materials. The protocols outlined in this guide provide a robust framework for synthesizing a parent MOF and then precisely engineering its pore environment through post-synthetic modification. The ability to introduce new chemical groups in a controlled manner opens the door to creating materials with enhanced catalytic activity, selective adsorption properties, or novel sensing capabilities. By understanding the dual role of the BMPA ligand—as both a structural building block and a modifiable platform—researchers can unlock new possibilities in the design of advanced materials.
References
-
The Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. U.S. National Library of Medicine. Retrieved from [Link]
-
Sambiagio, C., Munday, R. H., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry (Weinheim an der Bergstrasse, Germany), 20(52), 17606–17615. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2013). Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. Chemistry | Illinois. Retrieved from [Link]
-
Wang, Z., Wang, C., & Lin, W. (2012). Post-synthesis modification of metal–organic frameworks. Journal of Materials Chemistry, 22(20), 10305-10310. Retrieved from [Link]
-
JoVE. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved from [Link]
-
Patsnap. (n.d.). Post-Synthetic Modification and Its Effects on MOF Performance. Patsnap Eureka. Retrieved from [Link]
-
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315–1329. Retrieved from [Link]
-
MDPI. (2023). Transition Metals Meet Scorpiand-like Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme for facile synthesis of amine‐functionalized MOF incorporated PI MMM.1. Retrieved from [Link]
-
MDPI. (n.d.). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. Retrieved from [Link]
-
ScienceDirect. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. U.S. National Library of Medicine. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. U.S. Department of Energy. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 19.2: Coordination Chemistry of Transition Metals. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal–Organic Frameworks: Rise of the Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantifying Ligand Binding to the Surface of Metal–Organic Frameworks. U.S. National Library of Medicine. Retrieved from [Link]
-
MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Post-Synthetic Modification and Its Effects on MOF Performance [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. appchemical.com [appchemical.com]
- 11. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
reaction conditions for functionalizing "5-Bromo-6-methylpicolinamide"
An In-Depth Guide to the Strategic Functionalization of 5-Bromo-6-methylpicolinamide for Advanced Chemical Synthesis
Introduction: The Versatility of a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable building blocks. Among these, substituted pyridines hold a privileged status due to their prevalence in pharmaceuticals and functional materials. This compound is a particularly valuable intermediate, offering a synthetically versatile platform for molecular diversification. Its structure features a bromine atom, an ideal handle for a multitude of cross-coupling reactions, an electron-deficient pyridine ring, and a picolinamide moiety that can influence reactivity and serve as a coordination site.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key reaction conditions and protocols for the functionalization of this compound. By moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering a framework for rational reaction design and optimization. The protocols described herein are grounded in established chemical principles, drawing from data on structurally similar bromopyridine derivatives to provide a robust predictive foundation for success.[1]
Core Functionalization Strategies: A Workflow Overview
The strategic derivatization of this compound primarily revolves around palladium-catalyzed cross-coupling reactions, which offer mild conditions and broad functional group tolerance. The bromine substituent at the C-5 position is the primary site for these transformations. The general workflow involves selecting an appropriate coupling partner and a tailored catalytic system to achieve the desired C-C, C-N, or C-CN bond formation.
Caption: General workflow for palladium-catalyzed functionalization of this compound.
Palladium-Catalyzed C-C Bond Formation
Suzuki-Miyaura Coupling: For Aryl and Vinyl Substituents
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organoborane (typically a boronic acid or ester) with a halide, catalyzed by a palladium(0) complex.[2]
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
-
Catalyst & Ligand: For an electron-deficient substrate like a substituted pyridine, the oxidative addition step is generally favorable. However, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are crucial. These ligands promote the formation of a highly reactive monoligated palladium species, accelerating the catalytic cycle and enabling the use of a wider range of coupling partners, including less reactive aryl chlorides if needed.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[2] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can significantly impact yield and should be matched with the solvent and substrate. Carbonates are often preferred for their moderate strength, which minimizes side reactions.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DME, often with added water, are standard. The aqueous phase can aid in dissolving the base and facilitating the formation of the borate complex.
This protocol provides a general starting point for the coupling of an arylboronic acid with this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Outcome |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 80-100 | 12-18 | High yield for various arylboronic acids |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 12-24 | Effective for sterically hindered substrates |
| Pd(PPh₃)₄ | K₂CO₃ | DME / H₂O | 90 | 16 | Classical conditions, may be slower |
Sonogashira Coupling: For Alkynyl Substituents
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. It uniquely employs a dual-catalyst system of palladium and copper.[4][5]
The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate, which is formed in a separate copper cycle. Reductive elimination then yields the alkynylated product.[6]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
-
Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) are used. The copper salt accelerates the reaction by forming the reactive copper acetylide.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the HBr byproduct.
-
Solvent: The reaction is often run in the amine base itself or in solvents like THF or DMF.
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.[1]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Outcome |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | 6-12 | Standard, reliable conditions |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 8-16 | Good for less reactive substrates |
| Copper-Free | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | Alternative for sensitive substrates |
Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling amines with aryl halides.[7] This reaction has largely replaced harsher classical methods and offers exceptional scope.[8]
The mechanism is similar to other cross-couplings: oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Ligand: The choice of ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, Josiphos) are state-of-the-art. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of inactive palladium complexes.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) are also used, depending on the amine's pKa.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Stir for 12-24 hours, monitoring by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.[1]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Predicted Outcome |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu | Toluene | 100-110 | 12-24 | Excellent for primary and secondary amines |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 18-24 | A classic system, good for many anilines |
| G3-XPhos Precatalyst | LHMDS | THF | 80 | 12 | High efficiency with modern precatalysts |
Palladium-Catalyzed Cyanation
Introducing a nitrile group opens up a wealth of further synthetic transformations. Modern palladium-catalyzed methods have replaced harsh, traditional techniques like the Rosenmund-von Braun reaction.[10][11]
The mechanism is analogous to other palladium cross-couplings. A key challenge is preventing catalyst poisoning by excess cyanide ions.[12] Modern methods address this by using cyanide sources with low free cyanide concentration or specialized ligands.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a common choice as it is a solid, relatively safe to handle, and its transmetalation to the palladium center is efficient.[13] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another excellent, non-toxic source of cyanide.[12][14]
-
Catalyst System: Palladium catalysts paired with bulky phosphine ligands (e.g., XPhos, t-Bu₃P) are effective. The steric bulk of the ligand helps prevent the displacement of the ligand by cyanide, which would otherwise poison the catalyst.[13]
-
Solvent: Reactions can be run in polar aprotic solvents like DMF or in aqueous media, depending on the cyanide source and catalyst system.[13]
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6-0.7 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Solvent Addition: Add a degassed solvent such as DMF or a THF/water mixture.
-
Reaction: Heat the mixture to 40-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction. If using Zn(CN)₂, quenching with aqueous NaHCO₃ or NH₄OH can help break up complexes. Dilute with water and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.[10][13]
Alternative Methods: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is the dominant strategy, the electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing picolinamide group, makes Nucleophilic Aromatic Substitution (SNAr) a theoretical possibility.
This reaction typically requires a strong nucleophile (e.g., NaOMe, NaNH₂) and may require elevated temperatures. The mechanism proceeds via a two-step addition-elimination pathway through a resonance-stabilized Meisenheimer complex. While less general than cross-coupling, for specific strong nucleophiles, SNAr could offer a metal-free alternative. However, its feasibility for this compound would require experimental validation, as it is generally less facile than for rings bearing strongly deactivating groups like nitro substituents.
References
-
Malig, T. C., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(3), 656–659. Available from: [Link]
-
Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
-
Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Shafir, A., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(43), 17314–17326. Available from: [Link]
-
Rosenmund-von Braun Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira cross coupling of 5-bromo-2-(methoxymethyl)-6-phenyl.... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. YouTube. Retrieved from [Link]
-
Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... (n.d.). ResearchGate. Retrieved from [Link]
-
Williams, A. R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(43), 17314–17326. Available from: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Chad's Prep. (2018). 18.5 Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Marion, N., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.de [thieme-connect.de]
The Strategic Utility of 5-Bromo-6-methylpicolinamide in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Rise of Substituted Pyridines in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of highly potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are implicated in a multitude of diseases when dysregulated. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms.[1][2] Within this context, strategically functionalized heterocyclic scaffolds are of paramount importance. 5-Bromo-6-methylpicolinamide and its derivatives have emerged as exceptionally valuable building blocks in this endeavor. Their utility stems from the presence of a bromine atom, which serves as a versatile handle for sophisticated cross-coupling reactions, and the inherent drug-like properties of the substituted pyridine core. This application note provides a detailed exploration of the use of this compound derivatives in the synthesis of next-generation kinase inhibitors, with a specific focus on the synthesis of a key intermediate for Lorlatinib (PF-06463922), a potent ALK/ROS1 inhibitor.[3][4][5]
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid at room temperature. The key to its synthetic utility lies in the electronic properties of the substituted pyridine ring and the reactivity of the carbon-bromine bond.
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Site | C-Br bond at the 5-position |
The bromine atom at the 5-position of the pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern pharmaceutical synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] The methyl group at the 6-position and the picolinamide moiety can influence the electronic nature of the ring and provide additional points for interaction with the target kinase.
Application in the Synthesis of Lorlatinib (PF-06463922): A Case Study
Lorlatinib (PF-06463922) is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor designed to overcome resistance to earlier-generation inhibitors.[3][5] A critical component of the Lorlatinib structure is a substituted pyrazole moiety, the synthesis of which elegantly demonstrates the utility of a 5-bromo-6-methylpicolinate derivative. The following sections provide a detailed protocol for the synthesis of a key pyrazole intermediate, adapted from the seminal work published in the Journal of Medicinal Chemistry.[4] While the published synthesis utilizes the methyl ester (Methyl 5-bromo-6-methylpicolinate), the corresponding amide (this compound) can be readily prepared from the ester or potentially used in a modified synthetic route.
Synthetic Workflow for a Key Pyrazole Intermediate of Lorlatinib
The synthesis of the key pyrazole intermediate involves a Suzuki-Miyaura cross-coupling reaction between Methyl 5-bromo-6-methylpicolinate and a suitably protected aminopyrazole boronic acid pinacol ester.
Caption: Synthetic workflow for the key pyrazole intermediate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of Methyl 5-(5-amino-1-methyl-1H-pyrazol-4-yl)-6-methylpicolinate, a crucial precursor for the pyrazole "tailpiece" of Lorlatinib.
Materials:
-
Methyl 5-bromo-6-methylpicolinate
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add Methyl 5-bromo-6-methylpicolinate (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The reaction mixture should be a suspension.
-
Inerting: Subject the reaction mixture to three cycles of evacuating and backfilling with nitrogen/argon to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, Methyl 5-(5-amino-1-methyl-1H-pyrazol-4-yl)-6-methylpicolinate, as a solid.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Aryl Bromide | Methyl 5-bromo-6-methylpicolinate | The electrophilic partner in the cross-coupling. |
| Boronic Ester | 1-Methyl-4-(...)-1H-pyrazol-5-amine | The nucleophilic partner, introducing the pyrazole ring. |
| Catalyst | Pd(dppf)Cl₂ | A robust palladium catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic ester for transmetalation.[8] |
| Solvent | Dioxane/Water | A common solvent system for Suzuki reactions.[9] |
| Temperature | 80-90 °C | Provides thermal energy to drive the reaction. |
| Typical Yield | 70-90% | (Literature dependent) |
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[10][11] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic turnover.
-
Choice of Catalyst and Ligand: The dppf ligand in Pd(dppf)Cl₂ is an electron-rich phosphine that stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
-
Base: The base is crucial for the transmetalation step. It reacts with the boronic acid/ester to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]
-
Solvent System: The mixture of an organic solvent (dioxane) and water is effective for dissolving both the organic substrates and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.[9]
Broader Applications and Future Perspectives
The successful Suzuki-Miyaura coupling described above is a testament to the versatility of this compound and its derivatives. This building block is not limited to the synthesis of Lorlatinib. The same C-Br bond can be functionalized using other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to introduce a wide variety of amine-containing fragments.[6][12][13] This opens up a vast chemical space for the synthesis of novel kinase inhibitors with tailored potency and selectivity profiles.
General Workflow for C-N Bond Formation via Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
By employing a diverse library of boronic acids/esters and amines, researchers can rapidly generate a multitude of novel compounds for high-throughput screening against various kinase targets. The inherent drug-like properties of the picolinamide scaffold make these derivatives promising starting points for lead optimization campaigns.
Safety and Handling Precautions
-
Brominated Pyridines: These compounds are generally considered irritants and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium Catalysts: Palladium catalysts are flammable solids and can be pyrophoric, especially palladium on carbon.[10][11] Handle under an inert atmosphere and away from ignition sources. Consult the Safety Data Sheet (SDS) for specific handling instructions.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Handle with care and in a dry environment.
Conclusion
This compound and its ester derivatives are powerful and versatile building blocks in the synthesis of advanced kinase inhibitors. The strategic placement of the bromine atom allows for the application of robust and reliable palladium-catalyzed cross-coupling methodologies, enabling the construction of complex molecular architectures with high precision. The case study of Lorlatinib synthesis highlights the practical application of these principles in the development of a clinically significant drug. As the field of kinase inhibitor discovery continues to evolve, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the creation of next-generation therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Wu, P., Nielsen, T. E., & Clausen, M. H. (2016). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 37(8), 622-639.
- Honrel. (2025, February 27).
- ChemicalBook. (n.d.).
- Gande, M., & O'Brien, A. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1735-1753.
- MacMillan, D. S., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
- Wolfe, J. P., & Ahman, J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
- Li, J. H., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(8), 9349-9356.
- UCLA-EH&S. (2012, September 17). Standard Operating Procedure: Palladium. University of California, Los Angeles.
- BenchChem. (2025).
- University of California. (n.d.). LCSS: PALLADIUM ON CARBON.
- MedKoo Biosciences. (n.d.). Lorlatinib Synthetic Routes. MedKoo Biosciences.
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][14][15]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.
- Zou, H. Y., et al. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498.
- William, A. D., et al. (2011). Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. Journal of Medicinal Chemistry, 54(13), 4638-4658.
-
Semantic Scholar. (n.d.). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][1][14][15]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Zare, K., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(10), 4386-4397.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.). Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions.
- ScienceDirect. (2014). Discovery of tetrahydroisoquinoline-based bivalent heterodimeric IAP antagonists. Bioorganic & Medicinal Chemistry Letters, 24(21), 5022-5029.
- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.
Sources
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. honrel.com [honrel.com]
- 11. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
analytical methods for characterizing "5-Bromo-6-methylpicolinamide" products
An Application Note and Protocol for the Analytical Characterization of 5-Bromo-6-methylpicolinamide
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Picolinamide structures are integral to a variety of pharmacologically active agents, including inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are targets for metabolic diseases.[1][2][3] The precise substitution pattern on the picolinamide scaffold, including halogenation and alkylation, is critical for modulating biological activity, selectivity, and pharmacokinetic properties.[4][5]
Given its role as a key intermediate or active pharmaceutical ingredient (API), ensuring the identity, purity, and stability of this compound is paramount. A robust and well-defined analytical strategy is essential for quality control, regulatory compliance, and guaranteeing the reproducibility of downstream synthetic processes and biological assays. This guide provides a comprehensive overview of the essential analytical methods for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Properties
A foundational understanding of the molecule's properties is the first step in developing appropriate analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₇H₇BrN₂O | N/A |
| Molecular Weight | 215.05 g/mol | N/A |
| CAS Number | Not broadly available; structural analog of other picolinamides | N/A |
| Appearance | Expected to be a solid at room temperature | [6] |
| InChI Key | Inferred from related structures | [6] |
Chromatographic Analysis for Purity and Impurities
Chromatographic techniques are the cornerstone for determining the purity of the main component and quantifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
Reverse-phase HPLC (RP-HPLC) is the premier method for this analysis due to the polarity and non-volatile nature of this compound. The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase: A C18 column is chosen for its versatility and strong retentive power for moderately polar aromatic compounds. The end-capped silica minimizes peak tailing caused by silanol interactions with the basic pyridine nitrogen.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of both early-eluting polar impurities and the more retained main analyte within a reasonable timeframe. A mild acid (e.g., formic or phosphoric acid) is added to protonate the pyridine nitrogen, leading to sharper, more symmetrical peaks and consistent retention times.[7][8]
-
Detector: A UV detector is selected, as the aromatic pyridine ring provides strong chromophores, allowing for sensitive detection typically in the 254-270 nm range. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify impurities by their UV spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | PDA/UV at 260 nm |
Before sample analysis, the system's performance must be verified. This is a self-validating step to ensure the reliability of the results.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms injection precision. |
Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
For use in a regulated environment, the HPLC method must be formally validated to prove its suitability.[9][10] This process provides trustworthiness in the data generated.
| Validation Parameter | Purpose & General Procedure |
| Specificity | To ensure the method can assess the analyte in the presence of impurities. Analyze blank, placebo (if in formulation), and spiked samples. |
| Linearity & Range | To confirm a direct, proportional relationship between concentration and detector response. Analyze at least 5 concentrations across the specified range (e.g., 80-120% of nominal).[11] |
| Accuracy | To measure the closeness of the experimental value to the true value. Perform recovery studies by spiking a known amount of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%).[11] |
| Precision | To demonstrate the method's consistency. Includes Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[12] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response.[12] |
| Quantitation Limit (LOQ) | The lowest amount that can be quantified with acceptable accuracy and precision. Determined by signal-to-noise ratio (typically 10:1).[12] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temperature, flow rate).[11] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a complementary technique ideal for identifying and quantifying volatile or semi-volatile impurities that may not be suitable for HPLC, such as residual solvents from synthesis or low molecular weight starting materials. Aromatic amines and their derivatives are frequently analyzed using GC-MS.[13][14][15]
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO, DMF) and seal the vial.
-
Prepare calibration standards for expected solvents in the same manner.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977, Shimadzu GCMS-QP2010, or equivalent[13][16] |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Headspace Sampler | Oven: 80 °C, Loop: 90 °C, Transfer Line: 100 °C |
| MS Ion Source | Electron Ionization (EI), 70 eV |
| Mass Range | 35-350 amu |
Spectroscopic Methods for Structural Confirmation
While chromatography assesses purity, spectroscopy confirms that the primary component is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
-
¹H NMR: Will confirm the number and connectivity of protons. Expected signals would include a singlet for the methyl group, two doublets for the aromatic protons on the pyridine ring, and a broad signal for the amide (-NH₂) protons.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire spectra on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. When coupled with HPLC (LC-MS), it can also provide molecular weights for impurities, aiding in their identification.
-
Principle: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. A key diagnostic feature will be the isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 Da. This provides high confidence in the presence of a single bromine atom.
Thermal Analysis for Solid-State Properties
Thermal analysis provides critical information about the material's physical properties, which is vital for formulation development and ensuring stability.[17][18]
-
Differential Scanning Calorimetry (DSC): Measures heat flow into or out of a sample as a function of temperature.[19][20] It is used to determine the melting point, which is a key indicator of purity. The presence of impurities typically broadens the melting endotherm and lowers the melting point. DSC is also the primary tool for identifying and characterizing different polymorphic forms.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[18][19][21] TGA is used to quantify the amount of residual solvent or water in the sample and to assess its thermal stability and decomposition profile.
Integrated Analytical Workflow
No single technique provides a complete picture. A logical, integrated workflow is necessary for full characterization, ensuring both identity and purity are confirmed.
Caption: Integrated workflow for the comprehensive characterization of this compound.
References
-
Manni S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chim Pharm Indica, 13(3), 1-2. Available from: [Link]
-
Alvarado, D. (n.d.). ICH Guidelines for Analytical Validation. Scribd. Available from: [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Available from: [Link]
-
AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. Available from: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Slideshare. Available from: [Link]
-
Chemistry For Everyone. (2025, June 17). How Does DSC Complement Thermogravimetric Analysis (TGA)? YouTube. Available from: [Link]
-
PHARMD GURU. (n.d.). 34. THERMAL ANALYSIS. PHARMD GURU. Available from: [Link]
-
Wang, S., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 893-904. Available from: [Link]
-
Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 260-264. Available from: [Link]
-
Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1753-1758. Available from: [Link]
-
SIELC Technologies. (2018, February 16). 5-Bromo-6-methyl-3-nitropyridine-2-amine. SIELC Technologies. Available from: [Link]
-
Schmidt, L., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4323-4334. Available from: [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds. Google Patents.
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-6-methyluracil on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
ResearchGate. (2023, August 12). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. Available from: [Link]
-
National Institutes of Health. (2024, January 4). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Available from: [Link]
-
ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. The Royal Society of Chemistry. Available from: [Link]
Sources
- 1. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 5-bromo-6-methylpicolinate | 1215860-20-0 [sigmaaldrich.com]
- 7. 5-Bromo-6-methyl-3-nitropyridine-2-amine | SIELC Technologies [sielc.com]
- 8. Separation of 5-Bromo-6-methyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 17. tsijournals.com [tsijournals.com]
- 18. azom.com [azom.com]
- 19. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 20. pharmdguru.com [pharmdguru.com]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Bromo-6-methylpicolinamide Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 5-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative references.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] Its pyridine core and reactive bromide and amide functionalities allow for diverse structural modifications, primarily through palladium-catalyzed cross-coupling reactions. Achieving high yields and purity in these transformations can be challenging due to the specific electronic and steric properties of the substrate. This guide provides a comprehensive resource for troubleshooting and optimizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this substrate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the initial troubleshooting steps?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of your reaction parameters is the most effective approach.[4]
-
Reagent Quality: Ensure your boronic acid or ester is not degraded. Boronic acids are known to be unstable and can undergo protodeboronation, especially at elevated temperatures.[5] Verify the purity and dryness of your solvent and base. Moisture can significantly hinder the catalytic cycle.[4][6]
-
Catalyst Activity: The choice of palladium source and ligand is critical. For heteroaryl halides like this compound, electron-rich and sterically hindered phosphine ligands often improve catalytic activity.[7][8] Consider using a pre-formed Pd(0) catalyst or a reliable Pd(II) precatalyst that is efficiently reduced in situ.[9][10]
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[4][11]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[12] To minimize it:
-
Ensure Complete Pd(II) Reduction: If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to the active Pd(0) species.[9]
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[12]
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of the desired cross-coupling versus homocoupling. Experiment with different conditions.[13][14]
Q3: My Buchwald-Hartwig amination with this compound is sluggish. What can I do to improve the reaction rate?
A3: Sluggish Buchwald-Hartwig reactions can often be accelerated by addressing the following:
-
Ligand Selection: The ligand plays a crucial role in the efficiency of the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[15][16][17]
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium tert-butoxide are common choices. Ensure the base is fully dissolved or well-suspended in the reaction mixture.[17]
-
Temperature: Increasing the reaction temperature can significantly improve the rate. However, be mindful of potential substrate or product degradation at higher temperatures.[17]
Q4: I am having difficulty purifying my coupled product from the reaction mixture. What are some common strategies?
A4: Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.
-
Aqueous Workup: A standard aqueous workup can help remove inorganic salts. Washing with a mild acid solution can sometimes help to remove unreacted basic starting materials, but be cautious as your product may also be acid-sensitive.
-
Chromatography: Silica gel chromatography is a common method. The polarity of the eluent system will need to be optimized. For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and prevent streaking.[18] Reversed-phase chromatography can also be an effective alternative.[18]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. Below is a detailed guide to troubleshoot common issues when coupling this compound.
Problem 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos). Use a pre-activated Pd(0) source.[4][9] | The electronic and steric properties of the ligand are critical for catalyst stability and activity.[7][8] Pre-catalysts ensure efficient generation of the active Pd(0) species.[10] |
| Ineffective Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and well-dispersed.[14][19] | The base's strength and solubility affect the transmetalation step.[13] |
| Poor Solvent Choice | Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[13][20][21] | The solvent influences reagent solubility and the rates of the catalytic cycle steps.[6][20] |
| Low Reaction Temperature | Incrementally increase the reaction temperature, monitoring for potential degradation.[14][19] | Higher temperatures can overcome activation energy barriers.[19] |
. Problem 2: Product Decomposition
| Potential Cause | Troubleshooting Action | Rationale |
| High Temperature | Reduce the reaction temperature and extend the reaction time. | Picolinamide derivatives can be thermally sensitive.[22] |
| Harsh Base | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). | A less harsh base can prevent unwanted side reactions or degradation of sensitive functional groups. |
| Oxygen Sensitivity | Ensure rigorous degassing and maintain a positive pressure of inert gas. | Oxygen can lead to oxidative degradation of the product or catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precatalyst (0.5-5 mol%) and the ligand (1-2 equiv relative to Pd).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[23]
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification.
.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[16][24] The following guide addresses common challenges.
Problem 1: Incomplete Reaction
| Potential Cause | Troubleshooting Action | Rationale |
| Weak Base | Use a stronger, non-nucleophilic base such as NaOt-Bu, K₃PO₄, or LHMDS.[17] | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[17] |
| Inappropriate Ligand | Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos, Josiphos).[25] | The ligand's steric and electronic properties are crucial for efficient oxidative addition and reductive elimination.[15] |
| Catalyst Inhibition | Ensure starting materials are free of impurities that could poison the catalyst. | Certain functional groups or impurities can coordinate to the palladium center and inhibit catalysis. |
Problem 2: Side Reactions (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Action | Rationale |
| High Temperature | Lower the reaction temperature. | Side reactions like hydrodehalogenation can become more prevalent at higher temperatures. |
| Ligand Choice | Use a ligand that promotes faster reductive elimination. | A well-chosen ligand can accelerate the desired C-N bond formation, outcompeting side reactions.[16] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium precatalyst (1-5 mol%), the ligand (1.2-2.4 equiv relative to Pd), and the base (1.5-2.5 equiv).
-
Add the degassed solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and proceed with workup and purification.
.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[26][27][28]
Problem 1: Low Yield or Stalled Reaction
| Potential Cause | Troubleshooting Action | Rationale |
| Copper Co-catalyst Issues | Use a fresh, high-purity source of Cu(I) salt (e.g., CuI). Consider a copper-free protocol if copper is suspected to cause issues.[29] | The copper co-catalyst is crucial for the formation of the copper acetylide intermediate.[27] |
| Base Incompatibility | Screen different amine bases (e.g., Et₃N, DIPEA). Ensure the base is dry. | The amine base acts as both a base and a solvent in some cases, and its properties can influence the reaction outcome.[28] |
| Alkyne Homocoupling (Glaser coupling) | Run the reaction under strictly anaerobic conditions. Use a lower reaction temperature. | Oxygen promotes the oxidative homocoupling of terminal alkynes.[28] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the terminal alkyne (1.2-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%), the copper(I) iodide (2-10 mol%), and the degassed amine base/solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with workup and purification.
References
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1053–1064.
- Cravotto, G., Orio, L., Audisio, D., & Togni, A. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5).
- Gildner, P. G., & Colacot, T. J. (2015). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 123-146).
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11740–11749.
- Wang, D., Wang, Y., & Zhang, Y. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Valente, C., & Calimsiz, S. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Shaw, M. H., & Shaughnessy, K. H. (2018). Effect of ligand coordination to palladium on the selective...
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Vantourout, J. C., & Watson, D. A. (2026). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Li, G., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(9), 11135-11148.
- Perera, D., & Kappe, C. O. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Beilstein Journal of Organic Chemistry, 12, 2236–2246.
- Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation.
- Al-Masri, O. A., & El-Abadelah, M. M. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemicalbook. (n.d.). Methyl 5-broMo-6-Methylpicolinate synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- ResearchGate. (n.d.). A New Wave of Amide Bond Formations for Peptide Synthesis.
- Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950.
- ResearchGate. (n.d.). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies.
- JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling.
- YouTube. (2019). Buchwald-Hartwig coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Rozen, S., & Dayan, S. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(4), 1134–1136.
- ResearchGate. (n.d.). DSC heating–cooling curves of commercial picolinamide.
- BLD Pharm. (n.d.). 1228014-22-9|this compound.
- Appchem. (n.d.). This compound | 1228014-22-9 | C7H7BrN2O.
- Benchchem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
- MDPI. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- ResearchGate. (n.d.). Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate | 1215860-20-0.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
- ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1228014-22-9|this compound|BLD Pharm [bldpharm.com]
- 3. appchemical.com [appchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. teledynelabs.com [teledynelabs.com]
- 19. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 24. youtube.com [youtube.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. Sonogashira Coupling [organic-chemistry.org]
- 29. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 5-Bromo-6-methylpicolinamide
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this key chemical intermediate. Here, we address common side products and provide troubleshooting strategies based on established principles of organic chemistry and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds through two primary routes, starting from either 6-methylpicolinic acid or a suitable precursor that is later functionalized.
-
Route A: Amidation of 5-Bromo-6-methylpicolinic acid. This is the most direct approach, involving the coupling of 5-bromo-6-methylpicolinic acid with an ammonia source. The carboxylic acid is usually activated first to facilitate the reaction.
-
Route B: Bromination of 6-methylpicolinamide. This route starts with the commercially available 6-methylpicolinamide, which is then selectively brominated at the 5-position.
Q2: I am observing a significant amount of a debrominated byproduct. What is causing this and how can I prevent it?
A2: The loss of the bromine atom (debromination) is a common side reaction, particularly in reactions involving palladium-catalyzed cross-coupling or when using certain reducing agents.[1]
Causality: Debromination can be initiated by trace impurities, elevated temperatures, or the choice of catalyst and ligands in cross-coupling reactions. The C-Br bond on the electron-rich pyridine ring can be susceptible to cleavage.
Troubleshooting Strategies:
| Strategy | Rationale |
| Reagent Purity | Ensure all starting materials, solvents, and reagents are free from impurities that could act as reducing agents.[1] |
| Temperature Control | Maintain the lowest effective temperature for the reaction to minimize thermal degradation and debromination. |
| Optimize Catalytic System | In cross-coupling reactions, screen different palladium catalysts, ligands, and bases to find conditions that favor the desired coupling over debromination.[1] |
| N-Protection | Protecting the pyridine nitrogen can sometimes increase the stability of the bromo-substituent.[1] |
Q3: My reaction is producing an isomeric byproduct. How can I improve the regioselectivity?
A3: The formation of regioisomers is a frequent challenge when working with substituted pyridines.[2] For instance, if starting from a di-substituted precursor, the incoming group may not add to the desired position with perfect selectivity.
Causality: The directing effects of the existing substituents on the pyridine ring and the reaction conditions dictate the position of the incoming group. Steric hindrance and electronic effects play a crucial role.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Reagents | Select reagents that are known to exhibit high regioselectivity for the desired transformation on similar pyridine systems. |
| Temperature and Solvent | Lowering the reaction temperature can often enhance selectivity. The polarity of the solvent can also influence the regiochemical outcome. |
| Protecting Groups | Judicious use of protecting groups can block certain positions on the ring, directing the reaction to the intended site. |
| Purification | If isomer formation cannot be completely suppressed, efficient purification methods like column chromatography or recrystallization are essential. |
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more in-depth look at specific side products that may be observed during the synthesis of this compound and how to address them.
Issue 1: Formation of Chlorinated Byproduct
Observation: You detect a byproduct with a mass corresponding to the replacement of bromine with chlorine.
Likely Cause: This is a common issue when using thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxylic acid for amidation.[3][4] The chloride ions generated in the reaction can act as nucleophiles and displace the bromide.
Mitigation Protocol:
-
Alternative Activating Agents:
-
Use a non-chlorinating coupling agent such as HATU, HBTU, or a carbodiimide like EDC, often in the presence of an additive like HOBt.[3]
-
These reagents promote amide bond formation without generating excess chloride ions.
-
-
Temperature Control:
-
If using a chlorinating agent is unavoidable, maintain a low temperature during the activation step to minimize the rate of the competing halogen exchange reaction.
-
Issue 2: Incomplete Reaction and Starting Material Recovery
Observation: A significant amount of the starting material remains unreacted.
Likely Cause: Insufficient activation of the carboxylic acid, poor quality of reagents, or inadequate reaction time or temperature.
Mitigation Protocol:
-
Reagent Quality:
-
Ensure all reagents, especially the coupling agents and bases, are fresh and anhydrous. Moisture can quench the activated species.
-
-
Reaction Conditions:
-
Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
-
-
Stoichiometry:
-
Ensure the correct stoichiometry of all reactants. A slight excess of the coupling agent and base may be beneficial.
-
Diagrams of Key Reaction Pathways
Caption: Desired synthetic pathway for this compound.
Caption: Common side reactions in the synthesis of this compound.
Experimental Protocols
Protocol 1: Amidation using a Non-Chlorinating Coupling Agent (HATU)
This protocol is designed to minimize the formation of chlorinated byproducts.
Materials:
-
5-Bromo-6-methylpicolinic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonia source (e.g., ammonium chloride)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a solution of 5-Bromo-6-methylpicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the ammonia source (e.g., ammonium chloride, 1.5 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
- Dalby Brown, W., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses Procedure.
- BenchChem. (2025).
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.).
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting failed reactions involving "5-Bromo-6-methylpicolinamide"
Welcome to the technical support center for 5-Bromo-6-methylpicolinamide (CAS No. 1228014-22-9).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block in cross-coupling reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the primary causes and how can I fix it?
A1: Low or no conversion of this compound is a frequent challenge that typically points to issues with the catalytic cycle. The substrate's structure, featuring two potential coordination sites (the pyridine nitrogen and the picolinamide group), is a key factor.
Root Cause Analysis:
-
Catalyst Inhibition and Deactivation: The most probable cause is the deactivation of the palladium catalyst. The lone pairs on both the pyridine nitrogen and the picolinamide moiety can coordinate strongly to the palladium center. This coordination can inhibit the crucial oxidative addition step or lead to the formation of inactive catalyst species, effectively stalling the reaction.[2]
-
Suboptimal Catalyst-Ligand System: The C-Br bond on this electron-deficient pyridine ring requires a highly active catalyst for efficient oxidative addition. A generic catalyst like Pd(PPh₃)₄ may be insufficient. Success with electron-deficient heteroaryl halides often requires the use of electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) based catalysts (e.g., PEPPSI-IPr).[2][3] These ligands promote both oxidative addition and the subsequent reductive elimination step.[3]
-
Inappropriate Base or Solvent: The choice of base is critical and often empirical.[4] An unsuitable base may not be effective in the transmetalation step or could lead to side reactions. For bromopyridine substrates, inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[5][6] The solvent system must solubilize all components and be appropriate for the chosen temperature. Common choices include 1,4-dioxane, toluene/water mixtures, or t-AmylOH.[3]
-
Poor Reagent Quality or Reaction Setup: Degradation of the boronic acid coupling partner (protodeborylation), presence of oxygen which can oxidize the Pd(0) catalyst, or residual water in anhydrous reactions can halt the catalysis.[7]
Troubleshooting Workflow & Optimization Protocol:
dot graph "Troubleshooting_Suzuki_Coupling" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Evaluate Catalyst System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Assess Reaction Conditions", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="3. Verify Reagent Integrity", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Catalyst Path Catalyst_L1 [label="Using Pd(PPh3)4 or Pd(dppf)Cl2?", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst_L2 [label="Switch to electron-rich, bulky\nligands (e.g., SPhos, XPhos)\nor an NHC catalyst (e.g., PEPPSI-IPr).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];
// Conditions Path Conditions_L1 [label="Base/Solvent Choice", fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions_L2 [label="Screen bases: K3PO4, Cs2CO3.\nUse degassed, anhydrous solvents\n(e.g., Dioxane, Toluene).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Conditions_L3 [label="Inert Atmosphere?", fillcolor="#FFFFFF", fontcolor="#202124"]; Conditions_L4 [label="Ensure rigorous degassing of solvents\nand use of Ar or N2 atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];
// Reagents Path Reagents_L1 [label="Boronic Acid Quality", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagents_L2 [label="Use fresh, high-purity boronic acid.\nConsider using boronic esters (MIDA or pinacol)\nto prevent decomposition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];
// Edges Start -> CheckCatalyst; Start -> CheckConditions; Start -> CheckReagents;
CheckCatalyst -> Catalyst_L1; Catalyst_L1 -> Catalyst_L2 [label="Yes"];
CheckConditions -> Conditions_L1; Conditions_L1 -> Conditions_L2; CheckConditions -> Conditions_L3; Conditions_L3 -> Conditions_L4;
CheckReagents -> Reagents_L1; Reagents_L1 -> Reagents_L2; } endom Caption: General troubleshooting workflow for failed Suzuki coupling.
Recommended Starting Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst/ligand system (see table below).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).
-
Monitor progress by TLC or LC-MS. If the reaction stalls, an additional charge of catalyst may be beneficial.
-
Upon completion, cool to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[8]
| Parameter | Recommendation 1 (Buchwald System) | Recommendation 2 (NHC System) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol %) or Pd(OAc)₂ (2-5 mol %) | PEPPSI-IPr (1-3 mol %) | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ.[9] PEPPSI-IPr is a robust, air-stable Pd(II) pre-catalyst that readily forms the active Pd(0)-NHC species.[3] |
| Ligand | SPhos or XPhos (1.1-1.2 eq relative to Pd) | N/A (ligand is integrated) | Electron-rich, bulky phosphines accelerate oxidative addition and prevent catalyst inhibition by the pyridine substrate.[2] |
| Base | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ is often effective for heteroaryl couplings.[10] Cs₂CO₃ offers good solubility in many organic solvents.[11] |
| Solvent | 1,4-Dioxane or Toluene | t-AmylOH or 1,4-Dioxane | Anhydrous, degassed polar aprotic solvents are generally preferred to ensure solubility and stability of reagents. |
| Temp (°C) | 100-110 °C | 100 °C | Higher temperatures are often required to overcome the activation barrier for challenging substrates. |
Q2: My Buchwald-Hartwig amination is failing. Are the causes similar to Suzuki coupling issues?
A2: Yes, the root causes are very similar, but with an added layer of complexity from the amine coupling partner, which can also act as a ligand and interfere with the catalyst.
Root Cause Analysis:
-
Three-fold Catalyst Inhibition: In this case, the palladium center can be inhibited by the pyridine nitrogen, the picolinamide group, AND the amine nucleophile itself. This makes ligand choice paramount.
-
Incorrect Ligand for Amine Class: The steric and electronic properties of the amine dictate the ideal ligand. For instance, ligands like BrettPhos are often highly effective for primary amines, while RuPhos may show better performance for secondary amines.[12] This is due to how the ligand modulates the steric environment around the metal center, influencing the rate-limiting step of the reaction (oxidative addition vs. reductive elimination).[12]
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are commonly used to deprotonate the amine, but they can be incompatible with other functional groups on your substrate.[11] Weaker inorganic bases (K₃PO₄, Cs₂CO₃) offer better functional group tolerance but may require higher temperatures or more active catalysts.[11]
dot graph "Catalytic_Cycle_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes in the cycle Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; OxAdd [label="Oxidative Addition", fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="L_n(Ar)Pd(II)-Br", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Amine_Coord [label="Amine Coordination\n& Deprotonation", fillcolor="#FFFFFF", fontcolor="#202124"]; Amido_Complex [label="L_n(Ar)Pd(II)-NR'R''", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; RedElim [label="Reductive Elimination", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-NR'R''", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style=rounded];
// Inhibition Node Inhibitor [label="Substrate\n(Pyridine-N,\nAmide-N/O)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibited_Complex [label="Inactive\n[Pd-Inhibitor]\nComplex", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label="+ Ar-Br"]; OxAdd -> PdII_Complex; PdII_Complex -> Amine_Coord [label="+ R'R''NH, Base"]; Amine_Coord -> Amido_Complex; Amido_Complex -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"];
// Inhibition Edges Pd0 -> Inhibited_Complex [style=dashed, color="#EA4335", arrowhead=tee, label="Inhibition"]; Inhibitor -> Inhibited_Complex [style=dashed, color="#EA4335"]; } endom Caption: Buchwald-Hartwig cycle with potential catalyst inhibition points.
Recommended Starting Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under a strictly inert atmosphere, add the palladium source, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.1-1.3 eq).
-
Add the anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor by TLC or LC-MS.
-
After cooling, quench with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate. Purify via column chromatography.[8]
| Parameter | Recommendation (Primary Amines) | Recommendation (Secondary Amines) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2.5 mol %) | Pd(OAc)₂ (2-5 mol %) | Both are common and effective pre-catalysts.[11] |
| Ligand | BrettPhos (1.1-1.2 eq rel. to Pd) | RuPhos (1.1-1.2 eq rel. to Pd) | Ligands are specifically designed to overcome steric and electronic challenges for different amine classes.[12] |
| Base | LHMDS or NaOtBu (1.5 eq) | K₃PO₄ or Cs₂CO₃ (2.0 eq) | Strong, non-nucleophilic bases are often needed for primary amines. Weaker inorganic bases are suitable for more nucleophilic secondary amines.[11] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are critical for success. |
| Temp (°C) | 80-110 °C | 90-110 °C | Temperature should be optimized; start around 100 °C. |
Q3: I am getting my desired product, but it's contaminated with side products like 6-methylpicolinamide. What is happening?
A3: The formation of 6-methylpicolinamide is due to a side reaction called protodebromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom. This indicates that your catalytic cycle is being diverted.
Root Cause Analysis:
-
Source of Protons: The hydrogen atom can come from trace amounts of water in your reagents or solvent, or from the amine or boronic acid reagents themselves. This is particularly problematic if the desired cross-coupling is slow.
-
Homocoupling: If you observe biaryl products derived from your boronic acid, it is likely due to the presence of oxygen, which can promote this undesired pathway.
-
Amide Hydrolysis: While the picolinamide group is generally robust, extremely harsh conditions (e.g., very high temperatures for extended periods with strong aqueous bases) could potentially lead to its hydrolysis to the corresponding carboxylic acid. However, this is less common than protodebromination under typical cross-coupling conditions. The amide is stable enough that specific, often reductive, conditions are needed for its cleavage.[13][14]
Mitigation Strategies:
-
Rigorous Inert Conditions: Use thoroughly degassed solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Ensure all glassware is oven- or flame-dried.[7]
-
Use High-Purity Reagents: Use fresh bottles of solvents and high-quality reagents.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation or further side reactions.
-
Consider Boronic Esters: For Suzuki couplings, potassium aryltrifluoroborates or pinacol boronic esters are often more stable than boronic acids and less prone to protodeborylation.[15]
Frequently Asked Questions (FAQs)
Q: What are the key structural features of this compound that influence its reactivity? A: There are three key features:
-
The C-Br Bond: Located on an electron-deficient pyridine ring, this bond is activated for oxidative addition to a Pd(0) center, which is the first step in most cross-coupling reactions.[2]
-
The Pyridine Nitrogen: This nitrogen atom is a Lewis basic site that can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]
-
The Picolinamide Group: The amide functionality can also coordinate to the metal center through its nitrogen or oxygen atoms. While picolinamides are well-known as effective directing groups in C-H activation chemistry,[14] in the context of cross-coupling at the C-Br position, this coordination is often a source of catalyst inhibition.
Q: Can I use Nickel catalysts for reactions with this substrate? A: Yes, nickel catalysis is a viable and increasingly popular alternative to palladium for cross-coupling reactions of aryl bromides. Picolinamide-type structures have even been developed as ligands for nickel-catalyzed reactions.[16] If you are facing insurmountable issues with palladium, exploring a Ni-based system (e.g., NiCl₂ with a suitable ligand) could be a productive alternative.
Q: How do I remove the picolinamide group after my reaction if it's acting as a protecting group? A: The picolinamide group is relatively stable. It is not a standard protecting group that is easily removed.[17] However, specific methods have been developed for its cleavage. Mild reductive cleavage can be achieved using zinc in aqueous HCl at room temperature.[13][14] Another strategy involves activating the amide with a Boc group, followed by a nickel-catalyzed cleavage.[18] These methods are specific and would need to be performed in a separate synthetic step.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. BenchChem.
- The Reductive Cleavage Of Picolinic Amides.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- The effect of various bases on the Suzuki coupling reaction a.
- Buchwald-Hartwig Amin
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Effect of various bases in Suzuki cross-coupling reaction.
- Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Compar
- The reductive cleavage of picolinic amides. David Spring Group.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- How can I solve my problem with Suzuki coupling?.
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Protective Groups. Organic Chemistry Portal.
- Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond.
- The Suzuki Reaction. Myers Group, Harvard University.
- This compound. AppChem.
- Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed.
Sources
- 1. appchemical.com [appchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective Groups [organic-chemistry.org]
- 18. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient "5-Bromo-6-methylpicolinamide" Reactions
Welcome to the technical support center for reactions involving 5-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate successful and efficient catalytic transformations of this versatile building block. The insights provided herein are synthesized from established principles in cross-coupling chemistry and practical field experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when working with this compound in common cross-coupling reactions.
Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling
You are attempting to couple this compound with an arylboronic acid using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and are observing minimal or no product formation.
Potential Causes and Solutions:
-
Inadequate Catalyst Activity: The picolinamide moiety, particularly the nitrogen atom of the pyridine ring, can coordinate to the palladium center and inhibit catalytic activity.[1][2][3] Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the crucial oxidative addition step with the electron-deficient pyridine ring.
-
Solution: Employ more electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[4][5][6] These ligands can enhance the electron density on the palladium center, facilitating oxidative addition and preventing catalyst deactivation.[5]
-
-
Incorrect Base Selection: The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.
-
Solution: Screen a variety of bases. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with challenging substrates.[8] For reactions sensitive to water, using anhydrous conditions and a finely powdered base is recommended.[8]
-
-
Solvent Issues: The solubility of all reaction components, including the starting material, boronic acid, base, and catalyst, is crucial for an efficient reaction.[6]
-
Solution: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with a small amount of water can be beneficial.[9] The water can aid in the dissolution of the base and facilitate the transmetalation step.[7][8] However, for water-sensitive substrates, anhydrous solvents like toluene or THF should be used.
-
-
Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding arene, leading to a lower yield of the desired coupled product.
-
Solution: This can be minimized by ensuring a thoroughly degassed reaction mixture to remove oxygen, which can participate in side reactions. Using a slightly lower reaction temperature or a shorter reaction time might also be beneficial.
-
Workflow for Troubleshooting Low Suzuki-Miyaura Conversion
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.
Problem 2: Inefficient Buchwald-Hartwig Amination
You are attempting a Buchwald-Hartwig amination with this compound and a primary or secondary amine, but the reaction is sluggish or gives a low yield of the desired arylamine.
Potential Causes and Solutions:
-
Ligand Incompatibility: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[5][10] The coordination of the picolinamide nitrogen can interfere with the catalytic cycle.
-
Solution: Utilize bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos.[5] These ligands are known to promote both the oxidative addition and reductive elimination steps, which are often rate-limiting in C-N coupling reactions.[5][11] For sterically hindered amines, more specialized ligands may be required.
-
-
Base Strength and Solubility: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reaction.[12]
-
Catalyst Precursor: The choice of palladium precursor can influence the formation of the active Pd(0) catalyst.
Comparative Table of Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / XPhos | XPhos | NaOtBu | Toluene | 80-110 | Good to Excellent | [5] |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane | 80-110 | Good to Excellent | [5] |
| BrettPhos Palladacycle | BrettPhos | LHMDS | THF | Room Temp - 80 | Good to Excellent | [5] |
Problem 3: Challenges in Cyanation Reactions
You are trying to introduce a cyano group onto the 5-position of the picolinamide ring via a palladium- or copper-catalyzed cyanation reaction and are facing issues with low yield or side product formation.
Potential Causes and Solutions:
-
Cyanide Source: The choice of cyanide source is critical for both safety and reactivity.
-
Solution: While traditional cyanide sources like KCN or Zn(CN)₂ are effective, they are highly toxic. Alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or the use of cyanoformates in the presence of a reducing agent can be considered.[15] More recent methods utilize 1,4-dicyanobenzene as a cyanating agent in photochemically enabled nickel-catalyzed reactions.[16]
-
-
Catalyst System: Both palladium and copper catalysts can be effective for cyanation, but the optimal choice depends on the specific substrate and reaction conditions.
-
Solution: For palladium-catalyzed cyanations, ligands like dppf or Xantphos are often effective.[17] Copper-catalyzed cyanations, often referred to as Rosenmund-von Braun reactions, typically use CuI or CuCN and may require higher reaction temperatures.
-
-
Side Reactions: Hydrolysis of the nitrile product to the corresponding amide or carboxylic acid can occur, especially if water is present and the reaction is run at high temperatures.
-
Solution: Ensure anhydrous reaction conditions and use a minimal amount of water if it is required for the dissolution of reagents. Lowering the reaction temperature and reaction time can also help to minimize hydrolysis.
-
II. Frequently Asked Questions (FAQs)
Q1: Which type of catalyst, palladium or copper, is generally better for C-N bond formation with this compound?
A1: Both palladium and copper catalysts can be used for C-N bond formation (amination).[18][19] Palladium-catalyzed Buchwald-Hartwig amination is generally more versatile and proceeds under milder conditions with a broader range of amines.[10][20] Copper-catalyzed aminations (Ullmann condensation) often require higher temperatures and may be more suitable for specific applications, particularly with electron-rich anilines.[19] For a substrate like this compound, starting with a palladium-based system with a suitable bulky phosphine ligand is recommended.[5]
Q2: How does the electronic nature of the this compound substrate affect catalyst selection?
A2: The pyridine ring is electron-deficient, which can make the oxidative addition of the C-Br bond to the palladium center more challenging compared to electron-rich aryl bromides.[3][8] This is why electron-rich and bulky ligands are crucial to increase the electron density on the palladium and facilitate this key step in the catalytic cycle.[5][21] The picolinamide group itself can also act as a chelating ligand, potentially sequestering the catalyst.[1]
Q3: What is the role of the ligand in these cross-coupling reactions, and how do I choose the right one?
A3: The ligand plays a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and promoting key steps in the catalytic cycle like oxidative addition and reductive elimination.[3][5] For electron-deficient substrates like this compound, bulky and electron-donating ligands such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally the first choice.[4][5] The choice of a specific ligand within this class may require some empirical screening for the optimal balance of steric and electronic properties for your specific reaction.
Caption: Decision-making flowchart for catalyst and ligand selection.
Q4: Can I use the same catalyst system for different cross-coupling reactions with this compound?
A4: While there might be some overlap, it is generally not advisable to assume that a single catalyst system will be optimal for all types of cross-coupling reactions. For instance, the ideal ligand for a Suzuki-Miyaura coupling may not be the most efficient for a Buchwald-Hartwig amination. It is always recommended to consult the literature for catalyst systems that have been successful for the specific type of transformation you are performing and with similar substrates.[9][22]
Q5: What are some general tips for setting up and optimizing these reactions?
A5:
-
Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Reagent Purity: Use high-purity reagents and dry, degassed solvents. Impurities can poison the catalyst.
-
Systematic Screening: When developing a new reaction, systematically screen key parameters such as the ligand, base, solvent, and temperature.
-
Small-Scale Optimization: Perform initial optimization experiments on a small scale to conserve valuable starting materials.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
IV. References
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Science, 2(1), 27-50.
-
Gildner, P. G., & Colacot, T. J. (2015). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Organometallics, 34(23), 5497-5508.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Lectures. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Chemistry Channel. (2022, July 2). Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube. [Link]
-
Bénéteau, R., et al. (2018). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. European Journal of Medicinal Chemistry, 157, 124-137.
-
Yan, Y., et al. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24(12), 2271–2275.
-
Kling, A., et al. (2011). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Molecules, 16(7), 5623-5633.
-
Frislev, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 23(42), 10074-10078.
-
Sowiński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493–13506.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
BenchChem. (2025). Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Comparative Guide. BenchChem Technical Support.
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
de la Torre, A., & Leahy, J. W. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 713-730.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 346-388.
-
Sowiński, P., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13493–13506.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549–2565.
-
Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]
-
Jana, R., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(10), 4433-4443.
-
Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470.
-
Zhang, W., et al. (2020). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers, 7(14), 1839-1844.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
de la Torre, A., & Leahy, J. W. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 713-730.
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
Radi, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3066-3076.
-
Gandeepan, P., & Ackermann, L. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Chemical Communications, 58(2), 169-183.
-
BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid. BenchChem Technical Support.
-
Campisi, S., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(1), 61.
-
Asif, M. (2021). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 11(28), 17138-17173.
-
BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem Technical Support.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 17. scielo.br [scielo.br]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Impurities in 5-Bromo-6-methylpicolinamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-6-methylpicolinamide. This guide is designed to provide you with in-depth, field-proven insights into managing common impurities encountered during the synthesis of this important chemical intermediate. As your virtual Senior Application Scientist, I will walk you through the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.
Introduction: The Synthetic Landscape and Its Challenges
This compound is a key building block in the development of various pharmaceutical compounds. Its synthesis, while seemingly straightforward, presents several challenges related to impurity formation. These impurities can arise from starting materials, side reactions, or degradation of the final product. Effective control and management of these impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide will focus on a common synthetic route and the associated impurities, providing actionable protocols and the scientific rationale behind them.
Common Synthetic Pathway and Potential Impurity Hotspots
A prevalent method for synthesizing this compound involves the amidation of a corresponding picolinic acid or its ester derivative. A key starting material for this process is often derived from 2-amino-6-methylpyridine.[1][2] The general synthetic sequence can be visualized as follows:
Caption: A simplified workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.
Issue 1: Presence of a Debrominated Impurity
Q: My final product analysis shows a significant peak corresponding to 6-methylpicolinamide. What is the likely cause and how can I prevent it?
A: The presence of 6-methylpicolinamide is a classic case of reductive dehalogenation, a common side reaction for aryl bromides.[3][4] This can occur under various conditions, particularly if certain catalysts or reducing agents are present, even in trace amounts.
Causality:
-
Catalytic Hydrogenation Conditions: If any step in your synthesis involves catalytic hydrogenation (e.g., using Pd/C) for other functional group transformations, residual catalyst can lead to debromination.[5] Aryl bromides are more susceptible to this than aryl chlorides.[3]
-
Metal-Catalyzed Side Reactions: Trace metals from previous steps or reactants can catalyze dehalogenation, especially in the presence of a hydrogen source.[6]
Troubleshooting Protocol: Minimizing Reductive Dehalogenation
-
Thorough Purification of Intermediates: Ensure that any intermediates synthesized using catalytic hydrogenation are meticulously purified to remove all traces of the catalyst. Techniques like filtration through Celite followed by recrystallization are effective.
-
Avoid Hydrogen Donors: Be mindful of solvents or reagents that can act as hydrogen donors (e.g., isopropanol) in the presence of metal catalysts, especially at elevated temperatures.[4]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to minimize exposure to atmospheric hydrogen, particularly if trace metals are suspected.
Issue 2: Hydrolysis of the Amide Functional Group
Q: I am observing the formation of 5-Bromo-6-methylpicolinic acid in my product. What reaction conditions favor this hydrolysis?
A: The amide bond in your product is susceptible to hydrolysis, especially under strong acidic or basic conditions, and at elevated temperatures.[7]
Causality:
-
pH Extremes during Workup: Acidic or basic aqueous workup procedures can lead to the hydrolysis of the picolinamide.
-
Prolonged Reaction Times at High Temperatures: Extended heating, especially in the presence of water, can promote hydrolysis.
Troubleshooting Protocol: Preventing Amide Hydrolysis
-
Neutral Workup Conditions: Whenever possible, aim for a neutral pH during the aqueous workup. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Control of Reaction Temperature and Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Anhydrous Conditions: For the final amidation step, ensure that all reagents and solvents are anhydrous to minimize the presence of water.
Issue 3: Incomplete Amidation and Residual Starting Material
Q: My reaction consistently shows a significant amount of unreacted methyl 5-bromo-6-methylpicolinate. How can I drive the amidation to completion?
A: Incomplete amidation can be due to several factors, including insufficient activation of the starting material, poor quality of the ammonia source, or unfavorable reaction kinetics.
Causality:
-
Deactivation of the Amide Source: If using aqueous ammonia, the equilibrium may not favor the product.
-
Steric Hindrance: The methyl group at the 6-position can create some steric hindrance, slowing down the reaction.[8]
Troubleshooting Protocol: Optimizing the Amidation Reaction
-
Choice of Amidating Agent:
-
Anhydrous Ammonia: Using anhydrous ammonia gas bubbled through the reaction mixture or a solution of ammonia in an organic solvent (e.g., dioxane) can be more effective than aqueous ammonia.
-
Ammonium Chloride with a Base: In some cases, using ammonium chloride with a non-nucleophilic base like triethylamine can provide a controlled source of ammonia.
-
-
Use of Coupling Agents: For the corresponding carboxylic acid, standard peptide coupling agents like DCC, EDCI, or HATU can be employed to facilitate the amidation.[9]
-
Temperature and Catalyst:
-
Carefully increasing the reaction temperature can improve the reaction rate, but must be balanced against the risk of side reactions.
-
In some cases, the addition of a catalyst like sodium cyanide (in trace amounts, with extreme caution) can accelerate the aminolysis of esters.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and their potential impurities to be aware of?
A1: The primary starting material is often derived from 2-amino-6-methylpyridine.[10][11] Impurities in this starting material can carry through the synthesis. Common impurities to screen for include isomers (e.g., 2-amino-4-methylpyridine) and unreacted precursors from its own synthesis. It is crucial to use a high-purity starting material (typically >98%).
Q2: What analytical techniques are best suited for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[12][13]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying the main component and its impurities.[14] A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for characterizing isolated impurities.[13]
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, several safety measures are important:
-
Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Use a proper gas handling setup and have an appropriate neutralization trap in place.
-
Exothermic Reactions: Some steps, like nitration or certain workup procedures, can be exothermic.[16] Maintain careful temperature control and use addition funnels for slow, controlled additions.
Impurity Management Workflow
The following diagram outlines a systematic approach to identifying and controlling impurities throughout the synthesis process.
Caption: A systematic workflow for impurity management in synthesis.
Summary of Key Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Recommended Mitigation Strategy |
| 6-methylpicolinamide | Reductive dehalogenation | Avoid catalytic hydrogenation conditions; ensure removal of trace metal catalysts.[3][5] |
| 5-Bromo-6-methylpicolinic acid | Hydrolysis of the amide | Maintain neutral pH during workup; control reaction temperature and time.[7] |
| Unreacted Starting Material (e.g., methyl 5-bromo-6-methylpicolinate) | Incomplete amidation | Use anhydrous ammonia or coupling agents; optimize reaction temperature.[9] |
| Isomeric Impurities | Impure starting materials | Use high-purity 2-amino-6-methylpyridine; analyze for isomers before starting. |
By understanding the origins of these common impurities and implementing the suggested troubleshooting and control strategies, you can significantly improve the purity and yield of your this compound synthesis. This proactive approach to impurity management is essential for robust and reproducible chemical development.
References
-
PrepChem.com. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]
-
Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]
-
ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. Available from: [Link]
-
ResearchGate. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]
-
Spring Group, University of Cambridge. The reductive cleavage of picolinic amides. Available from: [Link]
-
ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Available from: [Link]
-
ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance. Available from: [Link]
-
Wikipedia. Dehalogenation. Available from: [Link]
- Google Patents. US2590813A - Dehalogenation of aromatic compounds.
-
Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]
- Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Available from: [Link]
-
PubMed. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Available from: [Link]
-
Bentham Science. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
ResearchGate. Development of Impurity Profiling Methods Using Modern Analytical Techniques | Request PDF. Available from: [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
Appchem. This compound | 1228014-22-9. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]
- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available from: [Link]
-
University of Regina. On the hydrolysis mechanisms of amides and peptides. Available from: [Link]
-
ResearchGate. Synthesis of picolinamide amide derivatives. Reagents and conditions:. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Available from: [Link]
-
Molecules. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. uregina.ca [uregina.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alkalimetals.com [alkalimetals.com]
- 11. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 12. biomedres.us [biomedres.us]
- 13. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability issues with "5-Bromo-6-methylpicolinamide" under different conditions
Welcome to the technical support center for 5-Bromo-6-methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The chemical structure of this compound—featuring a picolinamide core, a bromine substituent, and a methyl group on a pyridine ring—makes it susceptible to several environmental factors. Understanding these is the first step in preventing unwanted degradation. The key factors are:
-
pH-Dependent Hydrolysis: The amide functional group is the most significant liability. It is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2] Under strong acidic or basic conditions, the amide bond can be cleaved to yield 5-bromo-6-methylpicolinic acid and ammonia.[2] The rate of this hydrolysis is highly dependent on the pH of the solution.[3]
-
Photodegradation: Aromatic halides, such as the bromo-substituted pyridine ring in this molecule, can be sensitive to light, particularly UV radiation.[4] Light exposure can initiate photochemical reactions, potentially leading to debromination or the formation of other photoproducts.[5] This can result in a loss of compound potency and the appearance of unknown impurities.
-
Thermal Stress: Like most complex organic molecules, this compound can undergo thermal degradation at elevated temperatures.[6] The specific decomposition temperature and pathway would need to be determined experimentally, but prolonged exposure to heat should be avoided to prevent decomposition.[7]
-
Oxidation: While the molecule does not contain exceptionally labile groups prone to oxidation, the pyridine ring and methyl group could be susceptible to strong oxidizing agents or long-term exposure to atmospheric oxygen, especially in the presence of metal ions or light.[8][9]
Q2: I'm preparing a stock solution for my assays. What are the recommended storage conditions to ensure maximum stability?
A2: Proper preparation and storage of stock solutions are critical for reproducible results. Based on the compound's chemical liabilities, we recommend the following:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or DMF. | Aprotic solvents prevent hydrolysis. Ensure the solvent is anhydrous as water content can facilitate degradation over time. |
| pH (for aqueous buffers) | pH 4.0 - 7.0 | The compound is expected to be most stable in a slightly acidic to neutral pH range. Strongly alkaline (pH > 8) and strongly acidic (pH < 2) conditions should be avoided to minimize the rate of amide hydrolysis.[1][10] |
| Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly slow down the rate of all potential degradation reactions.[6] |
| Light Exposure | Use amber vials or wrap containers in aluminum foil. | Protects the solution from light to prevent potential photodegradation.[11] |
| Atmosphere | For long-term storage (>1 month), consider purging the vial headspace with an inert gas (e.g., argon or nitrogen). | This displaces oxygen and minimizes the risk of oxidative degradation. |
Pro-Tip: Avoid repeated freeze-thaw cycles. Aliquot your stock solution into single-use volumes to maintain the integrity of the master stock.
Q3: What are the most probable degradation pathways for this molecule, and what products should I look for?
A3: The most likely degradation pathway is hydrolysis of the amide bond. This reaction can proceed via two distinct mechanisms depending on the pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[12] This leads to the formation of 5-bromo-6-methylpicolinic acid and an ammonium ion.[2]
-
Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower for amides than for esters but can be significant at elevated pH and temperature, yielding the carboxylate salt (5-bromo-6-methylpicolinate) and ammonia.[2]
A secondary, but still significant, pathway could be photodegradation , potentially involving the cleavage of the carbon-bromine bond to form radical species that could lead to a variety of secondary products.[4]
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation pathways for this compound.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Problem: I am observing a progressive loss of activity or inconsistent results from my biological assays.
| Potential Cause | Diagnostic Step | Recommended Solution |
| 1. Compound Degradation in Assay Buffer | Measure the pH of your final assay buffer containing the compound. Is it outside the optimal pH 4-7 range? | If the buffer is alkaline (pH > 7.5), consider if your assay is compatible with a buffer closer to neutral pH. If not, prepare fresh dilutions of the compound immediately before each experiment to minimize the time it spends in the high-pH environment.[10] |
| 2. Photodegradation During Experiment | Are your assay plates or solutions exposed to ambient lab light or direct light for extended periods during incubation or reading? | Use opaque (e.g., black) assay plates. If clear plates are necessary, cover them with a lid or foil during incubation steps. Minimize the time the plate is exposed to the plate reader's excitation lamp. |
| 3. Stock Solution Degradation | Analyze your stock solution using HPLC-UV. Compare the peak area and purity profile to a freshly prepared standard or a previous analysis. | If degradation is confirmed, discard the old stock solution and prepare a new one following the recommended storage conditions (see FAQ Q2). Aliquot the new stock to prevent repeated freeze-thaw cycles. |
Problem: I see new, unidentified peaks appearing in my HPLC or LC-MS analysis over time.
| Potential Cause | Diagnostic Step | Recommended Solution |
| 1. Hydrolytic Degradation | Check the retention time of the new peak. Does it correspond to a more polar compound (earlier elution on reverse-phase HPLC)? If using LC-MS, check if the mass of the new peak corresponds to 5-bromo-6-methylpicolinic acid (M+H or M-H). | This strongly suggests hydrolysis. To confirm, perform a forced degradation study (see protocol below) by intentionally exposing the compound to mild acid and base and see if the peak increases. This helps in confirming degradation pathways.[13] |
| 2. Photodegradation | Compare the chromatograms of a sample solution kept in the dark (amber vial) versus one exposed to light (clear vial) for several hours. | If the new peaks are significantly larger in the light-exposed sample, photodegradation is the cause. Ensure all future work is done with light protection. |
| 3. Solvent-Induced Degradation | Are you using a protic solvent (e.g., methanol, ethanol) for long-term storage? | While acceptable for short-term use, protic solvents can participate in solvolysis reactions over time. Switch to an aprotic solvent like DMSO or DMF for long-term stock solution storage. |
Section 3: Experimental Protocol - Forced Degradation Study
To proactively understand the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential.[8][14] This involves intentionally stressing the compound under various conditions.[9][13]
Objective:
To identify potential degradation products and determine the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.[15]
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. biomedres.us [biomedres.us]
Technical Support Center: 5-Bromo-6-methylpicolinamide Synthesis
As a Senior Application Scientist, this Technical Support Center is designed to provide you with in-depth guidance on the scale-up synthesis of 5-Bromo-6-methylpicolinamide. This resource addresses common challenges and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues you might encounter during the synthesis and scale-up of this compound.
Reaction & Yield Issues
Question 1: My bromination of 6-methylpicolinamide is resulting in low yield and the formation of multiple isomers. How can I improve the regioselectivity and yield?
Answer: Achieving high regioselectivity in the bromination of substituted pyridines is a common challenge. The electronic nature of the pyridine ring and the directing effects of the existing substituents play a crucial role. For 6-methylpicolinamide, the primary desired product is the 5-bromo isomer.
Potential Causes for Low Regioselectivity and Yield:
-
Harsh Reaction Conditions: High temperatures or highly reactive brominating agents can lead to over-bromination or the formation of undesired isomers.
-
Incorrect Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a good choice for selective bromination of electron-rich aromatic rings.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.
Troubleshooting Steps:
-
Choice of Brominating Agent: If you are using elemental bromine (Br₂), consider switching to N-Bromosuccinimide (NBS). NBS is a milder and more selective brominating agent.
-
Solvent Selection: Acetonitrile or chlorinated solvents like dichloromethane (DCM) are often suitable for NBS brominations.
-
Temperature Control: Perform the reaction at a lower temperature, starting at 0°C and slowly warming to room temperature. This can help to control the reaction rate and improve selectivity.[1]
-
Catalyst: In some cases, a catalytic amount of a radical initiator like AIBN can be beneficial when using NBS.
Experimental Protocol for Selective Bromination:
| Parameter | Recommendation |
| Starting Material | 6-methylpicolinamide |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 eq.) |
| Solvent | Acetonitrile |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Monitor by TLC/LC-MS |
Question 2: The amidation of 5-Bromo-6-methylpicolinic acid is sluggish and gives a poor yield on a larger scale. What are the key parameters to optimize?
Answer: Direct amidation of carboxylic acids is a crucial step, and its efficiency can be highly dependent on the coupling agent and reaction conditions.[2] On a larger scale, mass and heat transfer limitations can also become significant.[1]
Potential Causes for Poor Yield:
-
Inefficient Coupling Agent: Not all coupling agents are equally effective for all substrates.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
-
Base Selection: The choice and amount of base used to neutralize the acid and activate the amine are critical.
-
Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.
Troubleshooting Steps:
-
Coupling Agent Selection: While standard coupling agents like DCC or EDC can be used, for challenging amidations, consider using more modern reagents like HATU or HBTU.
-
Temperature Optimization: Screen a range of temperatures, for example, from room temperature up to 80°C. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent such as DMF or DCM.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.
Workflow for Optimizing Amidation:
Caption: A systematic workflow for optimizing the amidation reaction.
Purification & Impurity Issues
Question 3: I am observing a persistent impurity in my final product after purification. How can I identify and remove it?
Answer: Identifying and removing impurities is a critical aspect of process development. The nature of the impurity will dictate the best method for its removal.
Potential Sources of Impurities:
-
Unreacted Starting Materials: Incomplete conversion can leave starting materials in the product.
-
Byproducts from Side Reactions: Isomers from bromination or products from over-oxidation are common.
-
Reagent-Related Impurities: Residual coupling agents or their byproducts can contaminate the final product.
Troubleshooting Steps:
-
Impurity Identification: Use analytical techniques like LC-MS, NMR, and IR to identify the structure of the impurity.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. A systematic solvent screen is recommended to find the optimal solvent system.
-
Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography may be necessary. However, this is less ideal for large-scale production.
-
Reaction Re-optimization: Once the impurity is identified, revisit the reaction conditions to minimize its formation. For example, if an isomer is the main impurity, re-optimizing the bromination step is necessary.
Solvent Screening Table for Recrystallization:
| Solvent System | Solubility of Product | Solubility of Impurity | Outcome |
| Ethanol/Water | High in hot, low in cold | High in both | Poor Separation |
| Toluene | Moderate in hot, low in cold | High in both | Potential for good separation |
| Ethyl Acetate/Hexane | High in Ethyl Acetate, low in Hexane | Varies | Good for anti-solvent crystallization |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic strategies involve a few key transformations. A plausible and efficient route starts with a commercially available picoline derivative. The synthesis can be envisioned through two primary pathways:
-
Route A: Start with 6-methylpicolinic acid, which is first brominated to give 5-bromo-6-methylpicolinic acid, followed by amidation.
-
Route B: Begin with 2-bromo-6-methylpyridine, followed by a series of functional group manipulations to introduce the carboxamide at the 2-position and a bromo group at the 5-position.
Synthetic Pathway Overview:
Caption: Two potential synthetic routes to this compound.
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount during scale-up. Several aspects require careful consideration:
-
Exothermic Reactions: Both bromination and amidation can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.[1]
-
Handling of Bromine/NBS: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Solvent Safety: Many organic solvents are flammable and have associated health risks. Ensure proper grounding of equipment to prevent static discharge and use closed systems where possible to minimize vapor exposure.
-
Pressure Management: Some reactions may generate off-gases. Ensure the reactor is properly vented to prevent pressure buildup.
Q3: How can I effectively monitor the progress of the reactions during scale-up?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and impurities. This is the preferred method for in-process control (IPC) in a manufacturing setting.
-
Gas Chromatography (GC): Useful if the components are volatile.
-
Spectroscopic Methods (e.g., in-situ IR): Can provide real-time data on the concentration of key species in the reaction mixture without the need for sampling.
References
- WO2021076681A1 - Process for synthesis of picolinamides - Google P
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL: )
- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline - Google P
- Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide - Benchchem. (URL: )
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
- Synthesis of picolinamide fungicides, florylpicoxamid, and metarylpicoxamid, from renewable raw materials - American Chemical Society. (URL: )
- Synthesis of picolinamide amide derivatives. Reagents and conditions:...
- Gram‐scale synthetic application.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC - NIH. (URL: )
- 1228014-22-9|this compound|BLD Pharm. (URL: )
- Methyl 5-bromo-6-methylpicolinate | 1215860-20-0 - Sigma-Aldrich. (URL: )
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH. (URL: )
- Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines | Request PDF. (URL: )
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem. (URL: )
- How to prepare and use 5-Bromoquinoxalin-6-amine effectively? - FAQ - Guidechem. (URL: )
- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
- Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers - Benchchem. (URL: )
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. (URL: )
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (URL: )
- Challenges of Oligonucleotide Drug Development - BOC Sciences. (URL: )
Sources
Picolinamide Moiety Reactivity: Technical Support & Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for researchers encountering unexpected reactivity with the picolinamide (PA) moiety, particularly when it is used as a directing group (DG) in synthetic chemistry. This document moves beyond standard protocols to address common and uncommon experimental challenges, explaining the causality behind these issues and offering validated solutions.
Introduction: The Double-Edged Sword of Picolinamide
The picolinamide moiety is a powerful tool in modern organic synthesis, prized for its robust N,N-bidentate chelating ability that enables highly regioselective C-H functionalization reactions.[1] Its widespread adoption is a testament to its efficacy in directing transition metals like palladium and cobalt to specific C-H bonds, unlocking novel synthetic pathways.[2] However, the very electronic features that make picolinamide an excellent directing group—the pyridine nitrogen and the amide carbonyl—also imbue it with a latent reactivity that can manifest under various experimental conditions.
This guide is structured as a technical support center to address the specific, often frustrating, issues that can arise. We will explore scenarios from reaction stagnation to the formation of bizarre and unexpected byproducts, providing not just troubleshooting steps but also the mechanistic rationale to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common issues encountered when using the picolinamide directing group.
Q1: My picolinamide-directed C-H activation is sluggish or fails completely. What are the likely causes?
A1: Reaction failure often stems from issues with catalyst activation or inhibition. The picolinamide group itself can be a culprit.
-
Causality - Catalyst Sequestration: The picolinamide moiety is a strong chelating ligand.[3] While this is essential for directing the reaction, an overly stable picolinamide-metal complex can act as a catalyst sink, inhibiting turnover. The equilibrium between the active catalytic species and this stable, resting-state complex can be unfavorable.
-
Causality - Steric Hindrance: The conformation of your substrate may sterically prevent the ideal planar geometry required for the C-H activation step (i.e., the concerted metalation-deprotonation pathway).
-
Troubleshooting Steps:
-
Screen Additives: Weakly coordinating additives or co-solvents can help destabilize the catalyst-picolinamide resting state. Consider screening additives like NaOAc, K₂CO₃, or Cs₂CO₃.
-
Modify the Ligand: If catalyst sequestration is suspected, a slight modification of the picolinamide group (e.g., adding substituents to the pyridine ring) can alter its electronic properties and binding affinity.
-
Check Reagent Purity: Ensure your metal precursor, oxidants, and solvents are free of impurities that could poison the catalyst (e.g., trace sulfur or phosphines).
-
Q2: I've isolated my product, but the mass spectrum shows an unexpected +16 Da peak. What is this?
A2: A +16 Da mass increase almost invariably points to an oxidation event. In the context of picolinamide-directed reactions, which often employ strong oxidants, the most probable cause is the formation of the picolinamide N-oxide .
-
Causality - Pyridine N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation, especially when using hypervalent iodine reagents like PhI(OAc)₂ or peroxides.[4][5] This side reaction converts your directing group into a picolinamide N-oxide moiety. While the N-O bond has unique reactivity, it can alter the directing ability and complicate downstream removal steps.[6]
-
Diagnostic Workflow:
-
¹H NMR Analysis: Look for a downfield shift of the pyridine protons, particularly the proton at the 6-position (adjacent to the nitrogen), which is characteristic of N-oxide formation.
-
IR Spectroscopy: The N-O stretching vibration typically appears as a strong band around 1250-1300 cm⁻¹.[7]
-
Control Experiment: Subject your starting material (the picolinamide-substrate conjugate) to the oxidizing conditions without the transition metal catalyst. Formation of the +16 Da product would strongly suggest direct oxidation of the directing group.
-
Q3: My reaction workup is complex, and I suspect the picolinamide group is being hydrolyzed. How can I confirm this and prevent it?
A3: Amide bonds are susceptible to hydrolysis under both strongly acidic and basic conditions, often accelerated by heat.[8][9]
-
Causality - pH Instability: Many C-H activation protocols use acidic or basic additives. If your reaction or workup involves prolonged exposure to harsh pH (e.g., a pH < 2 or > 12), especially at elevated temperatures, you risk cleaving the picolinamide group, leading to the formation of picolinic acid and your free amine substrate.
-
Troubleshooting & Prevention:
-
pH Monitoring: Monitor the pH of your reaction and during aqueous workup steps.
-
Buffered Systems: If possible, use a buffered system to maintain a milder pH.
-
Temperature Control: Perform workup and extraction steps at lower temperatures to minimize the rate of hydrolysis.
-
TLC Analysis: Co-spot your crude reaction mixture with your starting material and the corresponding free amine. The appearance of a spot matching the free amine is a strong indicator of hydrolysis.
-
Section 2: Troubleshooting Guide - Deep Dive into Unexpected Reactivity
This section provides detailed guides for diagnosing and solving more complex and unusual reactivity patterns.
Issue 2.1: Unexpected Cyclization - Formation of Imidazolidin-4-ones
A highly unexpected reaction has been reported where picolinamides, in the presence of ketones and other reagents, undergo cyclization to form imidazolidin-4-one heterocyclic salts.[10][11] This represents a complete transformation of the original substrate backbone.
-
Underlying Mechanism: This reaction is believed to proceed through initial activation of the picolinamide, for instance by reaction with 1,3-propanesultone, which generates a reactive pyridinium salt intermediate.[10] This intermediate can then react with a ketone (e.g., acetone) and the amide nitrogen in a multi-step process involving condensation and cyclization to form the stable imidazolidin-4-one ring system.[10][12]
Caption: Formation of Imidazolidin-4-one Salts.
-
Symptoms & Diagnosis:
-
Complete disappearance of your starting material and expected product on TLC/LC-MS.
-
Isolation of a highly polar, salt-like compound.
-
Complex ¹H and ¹³C NMR spectra that are inconsistent with the expected product, often showing new aliphatic signals from the incorporated ketone.
-
-
Avoidance & Mitigation:
-
Solvent Choice: This reactivity is often observed when using ketones as solvents or co-solvents. If possible, switch to a non-ketonic solvent (e.g., dioxane, DMF, toluene).
-
Reagent Scrutiny: Be mindful of all reagents in your reaction. The presence of unexpected electrophiles (like sultones) can trigger this pathway.[10]
-
Temperature Control: The formation of pyridinium salt byproducts, which may precede this cyclization, can be favored at higher temperatures.[10] Running the reaction at the lowest effective temperature may suppress this pathway.
-
Issue 2.2: Challenges in Directing Group Removal
The final step, removal of the picolinamide auxiliary, is often a source of frustration, leading to low yields or decomposition of the desired product.[8][13]
-
Common Scenarios & Solutions:
| Problem | Probable Cause | Recommended Solution & Rationale |
| Incomplete Cleavage (Reductive) | Insufficient reducing agent; passivation of Zn surface; poor substrate solubility. | Increase equivalents of Zn/HCl. Use activated zinc powder. Add THF as a co-solvent to improve solubility of hydrophobic substrates.[8] |
| Substrate Decomposition (Reductive) | The desired product contains functional groups sensitive to strong acid or reduction (e.g., ketones, some esters, Boc groups). | Switch to a milder, orthogonal cleavage method. The Ni-catalyzed cleavage of a Boc-activated picolinamide is an excellent alternative with broad functional group tolerance.[13][14] |
| Failure of Ni-Catalyzed Cleavage | Inefficient Boc-activation of the picolinamide nitrogen; Ni(0) catalyst is oxidized/poisoned. | Confirm Boc-activation. This is a crucial first step. Ensure anhydrous conditions and use a reliable base (e.g., DMAP). Use freshly opened or purified Ni(cod)₂ and degassed solvents.[13][14] |
-
Validated Protocol: Ni-Catalyzed Cleavage of Picolinamide DG [13]
This two-step protocol offers a mild and highly effective alternative to harsh reductive or hydrolytic methods.
Step 1: Boc Activation
-
Dissolve the picolinamide-functionalized substrate (1.0 equiv) in an anhydrous solvent (e.g., DCM or THF).
-
Add Boc₂O (1.5-2.0 equiv) and a catalytic amount of DMAP (~0.1 equiv).
-
Stir at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, concentrate the mixture and purify the N-Boc-picolinamide intermediate by flash chromatography.
Step 2: Nickel-Catalyzed Esterification
-
In an inert atmosphere glovebox, charge a vial with the N-Boc-picolinamide intermediate (1.0 equiv) and Ni(cod)₂ (10 mol%).
-
Add anhydrous toluene, followed by anhydrous ethanol (2.0 equiv).
-
Seal the vial and heat to 80 °C for 12-15 hours.
-
Cool the reaction, filter through a pad of celite to remove nickel salts, and concentrate.
-
Purify the resulting N-Boc protected amine by flash chromatography. The byproduct, ethyl picolinate, can often be recovered.[13]
Caption: Workflow for Ni-Catalyzed Picolinamide Removal.
Section 3: Authoritative Grounding & References
The protocols and mechanistic insights described in this guide are grounded in peer-reviewed literature. Every effort has been made to provide accurate, reliable, and field-tested information.
References
-
Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(20), 13112–13123. [Link]
-
Biswas, S., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed, PMID: 31522497. [Link]
-
Biswas, S., Bheemireddy, N. R., Bal, M., Van Steijvoort, B. F., & Maes, B. U. W. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]
-
Request PDF on ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]
-
Gandeepan, P., & Li, C. J. (2021). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. MDPI. [Link]
-
Spring, D. (n.d.). The reductive cleavage of picolinic amides. David Spring's group website. [Link]
-
Lin, Y., et al. (2011). A palladium chelating complex of ionic water-soluble nitrogen-containing ligand: the efficient precatalyst for Suzuki–Miyaura reaction in water. Green Chemistry, 13(11), 3097-3104. [Link]
-
Esterhuysen, C., & Dillen, J. (2007). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. PMC - PubMed Central. [Link]
-
Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. [Link]
-
Kumar, S., & Eng, K. K. (2015). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. PMC - NIH. [Link]
-
Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. [Link]
-
Request PDF on ResearchGate. (n.d.). Novel Palladium(II) Complex Containing a Chelating Anionic N−O Ligand: Efficient Carbonylation Catalyst. ResearchGate. [Link]
-
Request PDF on ResearchGate. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ResearchGate. [Link]
-
Kumar, S., & Eng, K. K. (2015). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Picolinic acid N-oxide (1), Nicotinic acid N-oxide (2), Isonicotinic acid N-oxide (3). ResearchGate. [Link]
-
Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science. [Link]
-
Albrecht, M., & Spekowius, J. (2017). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PMC - NIH. [Link]
-
Chen, K., & Li, C. J. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
-
Ramaiah, K., & Srinivasan, V. R. (1962). Studies in heterocyclic N-oxides. Indian Academy of Sciences. [Link]
-
Al-Karad, L. A., & Al-Zoubi, R. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]
-
Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. Preprints.org. [Link]
-
Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. organic-chemistry.org. [Link]
-
Barry, N. P., & Sadler, P. J. (2013). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. Chemical Society Reviews. [Link]
-
Reddy, L. S., Babu, N. J., & Nangia, A. (2007). Amide-N-oxide Heterosynthon and Amide Dimer Homosynthon in Cocrystals of Carboxamide Drugs and Pyridine N-oxides. PubMed. [Link]
-
Visual Learners. (2022, October 23). Hydrolysis of Amide under acidic and Basic Conditions. YouTube. [Link]
-
O'Duill, M. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. PubMed. [Link]
-
Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides [mdpi.com]
- 3. A palladium chelating complex of ionic water-soluble nitrogen-containing ligand: the efficient precatalyst for Suzuki–Miyaura reaction in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ias.ac.in [ias.ac.in]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-6-methylpicolinamide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of heterocyclic scaffolds is a critical task in the synthesis of novel chemical entities. 5-Bromo-6-methylpicolinamide is a versatile building block, offering a handle for derivatization through modern synthetic methodologies. This guide provides an in-depth comparison of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, against structurally similar compounds. By understanding the interplay of electronic and steric factors, researchers can make informed decisions in catalyst selection and reaction optimization to accelerate their discovery programs.
Introduction: The Structural and Electronic Landscape of this compound
This compound incorporates a pyridine ring substituted with three key functional groups, each imparting distinct electronic and steric properties that govern its overall reactivity.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine nitrogen is electron-withdrawing, which reduces the electron density of the ring system compared to benzene. This makes the ring carbons more electrophilic.[1]
-
The 5-Bromo Substituent: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its reactivity is intermediate between iodo and chloro derivatives, offering a balance of reactivity and stability.[2][3]
-
The 6-Methyl Group: Positioned ortho to the ring nitrogen and the picolinamide group, the methyl substituent introduces significant steric hindrance. This can influence the approach of catalysts and coupling partners, potentially requiring more robust catalytic systems.[4]
-
The 2-Picolinamide Group: The amide functionality is a moderately electron-withdrawing group and can also act as a coordinating site for metal catalysts, which can either facilitate or inhibit certain reactions depending on the conditions.
Understanding these intrinsic properties is fundamental to predicting the compound's behavior in synthetic transformations and selecting appropriate reaction partners and conditions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 5-position is the primary site for functionalization via common cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][5][6] We will compare the expected reactivity of this compound with key analogues to highlight the influence of the halogen and steric hindrance.
Halogen Effect: 5-Bromo- vs. 5-Chloro-6-methylpicolinamide
A foundational principle in palladium-catalyzed cross-coupling is the reactivity trend of the halide leaving group: I > Br > Cl >> F .[2][3] This trend is directly related to the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more facile for the bromo derivative.
| Compound | Halogen | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions | Expected Yield |
| This compound | Br | Higher | Milder temperatures (80-100 °C), shorter reaction times | Good to Excellent |
| 5-Chloro-6-methylpicolinamide | Cl | Lower | Higher temperatures (100-120 °C), longer times, more robust catalysts (e.g., with bulky, electron-rich ligands) required[7] | Moderate to Good |
This difference means that for a given Suzuki-Miyaura or Buchwald-Hartwig reaction, the bromo derivative will typically provide higher yields under milder conditions compared to its chloro counterpart. Synthesizing the chloro-analogue may be more cost-effective, but this is often offset by the need for more expensive and specialized catalyst systems to achieve comparable results.[7]
Steric Effect: The Influence of the 6-Methyl Group
The methyl group at the C6 position, ortho to the reacting center for some catalytic approaches and adjacent to the coordinating nitrogen, introduces significant steric bulk. This can hinder the approach of the palladium catalyst to the C-Br bond and the subsequent steps in the catalytic cycle.
To illustrate this, we compare our target molecule with 5-Bromopicolinamide , which lacks this methyl group.
| Compound | 6-Substituent | Steric Hindrance | Catalyst/Ligand Requirement | Expected Reactivity |
| This compound | -CH₃ | High | May require bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient catalysis[8] | Good |
| 5-Bromopicolinamide | -H | Low | Standard catalysts (e.g., Pd(PPh₃)₄) often suffice | Excellent |
The steric hindrance from the 6-methyl group can necessitate the use of specialized ligands. Bulky biarylphosphine ligands, for example, are known to be effective for coupling sterically hindered substrates.[8] These ligands form monoligated Pd(0) species that are less sterically encumbered and more reactive in the oxidative addition step.
Experimental Protocols and Methodologies
The following are detailed, generalized protocols for key cross-coupling reactions involving this compound. These should be considered as starting points, with optimization of catalyst, ligand, base, and solvent being crucial for specific substrates.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][9]
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol
This reaction is a premier method for the formation of C-N bonds.[3][10]
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., RuPhos G3, 2 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.4 equiv) to an oven-dried reaction tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitoring: Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Outlook
This compound is a highly valuable and reactive intermediate for the synthesis of complex molecules in drug discovery and materials science. Its reactivity is governed by a predictable hierarchy based on well-established chemical principles. The C-Br bond allows for efficient functionalization via palladium-catalyzed cross-coupling reactions under conditions that are generally milder than those required for the analogous chloro-derivative. The primary challenge in its use is the steric hindrance imposed by the 6-methyl group, which may necessitate the screening of bulky, electron-rich phosphine ligands to achieve optimal yields. By understanding these competing electronic and steric factors, researchers can strategically design synthetic routes that leverage the unique reactivity of this versatile building block.
References
- Fischer, A.; Galloway, W. J.; Vaughn, J. J. Chem. Soc. 1965, 3591.
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
- Brown, H.C. Journal of the American Chemical Society. 1955, 77, 1715.
-
ResearchGate. Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
NIH. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available at: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemical Papers. The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Available at: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]
-
ResearchGate. Recyclable and Highly Active Cationic 2,2′-Bipyridyl Palladium(II) Catalyst for Suzuki Cross-Coupling Reaction in Water. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
NIH. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Available at: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Available at: [Link]
-
ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]
-
MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. Available at: [Link]
-
NIH. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available at: [Link]
-
PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Available at: [Link]
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]
-
Royal Society of Chemistry. Pd-catalyzed cross-coupling reactions of alkyl halides. Available at: [Link]
-
PubMed. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to Validating the Biological Activity of 5-Bromo-6-methylpicolinamide Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel 5-Bromo-6-methylpicolinamide derivatives. While direct comparative studies on a series of these specific derivatives are emerging, this guide establishes a predictive framework based on the well-documented anticancer activities of structurally related compounds. We will delve into the significance of the core chemical motifs, propose a hypothesized structure-activity relationship (SAR), and provide detailed, field-proven protocols for the essential in vitro and in vivo validation assays.
The Picolinamide Scaffold: A Privileged Structure in Drug Discovery
The picolinamide moiety, a carboxamide derivative of picolinic acid, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets with high affinity and specificity. In recent years, there has been a surge of interest in substituted picolinamides as potent anticancer agents, particularly as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[1]
This guide focuses on the "this compound" core, hypothesizing that the strategic placement of a bromine atom and a methyl group can enhance target engagement and improve pharmacokinetic properties. The objective is to provide a robust, evidence-based roadmap for researchers to systematically validate the anticancer potential of their novel derivatives.
The "5-Bromo-Pyridine" Motif: A Cornerstone in Kinase Inhibitor Design
The inclusion of a bromine atom at the 5-position of a pyridine or related heterocyclic ring is a well-established strategy in the design of potent kinase inhibitors. This is exemplified by the role of 5-bromo-2-nitropyridine as a key building block in the synthesis of Pazopanib, an FDA-approved multi-kinase inhibitor.[2] The bromine atom can form crucial halogen bonds with the kinase hinge region, enhancing binding affinity.
A compelling case for the potential of the 5-bromo-substituted scaffold can be found in the study of 5-bromo-7-azaindolin-2-one derivatives . These compounds, which are structurally related to picolinamides, have demonstrated potent, broad-spectrum antitumor activity. In a comparative study, several of these derivatives exhibited significantly lower IC50 values than the established multi-kinase inhibitor, Sunitinib, against various cancer cell lines.[3]
Table 1: Comparative Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [3]
| Compound | HepG2 IC50 (µM) | A549 IC50 (µM) | Skov-3 IC50 (µM) |
| Derivative 23p | 2.357 | 2.891 | 3.012 |
| Sunitinib | 31.594 | 49.036 | 25.431 |
Data extracted from a study by Sun, et al. (2017). The significantly lower IC50 values of the 5-bromo derivative highlight the potential of this substitution pattern.
Insights from a "6-Bromo" Heterocyclic Analogue
Further evidence supporting the strategic use of bromine substitution comes from a recent (2024) study on 6-bromo quinazoline derivatives .[4] Although the core is different, this study provides a valuable template for comparative analysis. The researchers synthesized a series of derivatives and evaluated their anticancer activity against breast (MCF-7) and colon (SW480) cancer cell lines, demonstrating how modifications to the scaffold influence biological activity.
Table 2: Anticancer Activity of Selected 6-Bromo Quinazoline Derivatives [4]
| Compound | MCF-7 IC50 (µM) | SW480 IC50 (µM) |
| Derivative 8a | 15.85 | 17.85 |
| Erlotinib | 28.31 | > 100 |
| Doxorubicin | 0.96 | 1.12 |
This data illustrates the potent activity of a bromo-substituted heterocyclic compound compared to the established EGFR inhibitor, Erlotinib.
Hypothesized Structure-Activity Relationship (SAR) and Target Engagement
Based on the evidence from related compounds, we can propose a hypothesized SAR for this compound derivatives as kinase inhibitors. The picolinamide core likely acts as a scaffold, positioning the key interacting moieties within the ATP-binding pocket of a target kinase.
-
Picolinamide Core: The nitrogen atom of the pyridine ring and the amide group are predicted to form hydrogen bonds with the hinge region of the kinase.
-
5-Bromo Group: The bromine atom is hypothesized to form a halogen bond with a backbone carbonyl group in the hinge region, providing an additional anchor point and enhancing binding affinity.
-
6-Methyl Group: The methyl group may provide a steric block, directing the molecule into a favorable conformation for binding and potentially interacting with a hydrophobic pocket.
Caption: Hypothesized binding mode of a this compound derivative.
A Step-by-Step Guide to Experimental Validation
The following protocols provide a robust framework for the systematic validation of the biological activity of your novel this compound derivatives.
In Vitro Validation: The First Line of Evidence
A. Cell Viability Assay (MTT/XTT)
The initial step in assessing anticancer activity is to determine the compound's effect on the viability and proliferation of cancer cells. Tetrazolium-based assays like MTT and XTT are reliable and widely used for this purpose.[5][6] They measure the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
B. Apoptosis Detection by Western Blot
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), Western blotting can be used to detect key apoptotic markers.[9] The cleavage of proteins like PARP and Caspase-3 is a hallmark of apoptosis.[10][11][12]
Experimental Protocol: Western Blot for Apoptosis Markers
-
Cell Lysis: Treat cancer cells with your compounds at their IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Simplified apoptotic signaling pathway showing key markers.
In Vivo Validation: Preclinical Efficacy
Promising compounds from in vitro studies should be evaluated in vivo to assess their therapeutic potential in a more complex biological system.[4] Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer drug development.[3][13][14]
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition and any signs of toxicity.
Caption: Workflow for an in vivo xenograft tumor model study.
Data Presentation for Comparative Analysis
To effectively compare the biological activity of a series of this compound derivatives, it is crucial to present the data in a clear and concise manner. A summary table is an excellent way to do this.
Table 3: Example Summary of Biological Activity for a Hypothetical Series
| Compound ID | Modification | A549 IC50 (µM) | MCF-7 IC50 (µM) | Cleaved PARP Induction (Fold Change) | In Vivo TGI (%) @ dose |
| Lead-001 | R = H | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 | 65% @ 50 mg/kg |
| Lead-002 | R = F | 0.8 ± 0.1 | 1.1 ± 0.3 | 4.5 | 78% @ 50 mg/kg |
| Lead-003 | R = OMe | 5.6 ± 0.7 | 8.2 ± 1.1 | 1.5 | 32% @ 50 mg/kg |
| Doxorubicin | - | 0.5 ± 0.1 | 0.8 ± 0.1 | 5.2 | Not Tested |
TGI: Tumor Growth Inhibition
Conclusion
The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents, likely acting through the inhibition of key protein kinases. While direct comparative data for a series of these specific derivatives is still emerging, this guide provides a comprehensive, evidence-based framework for their systematic biological validation. By leveraging insights from structurally related compounds and employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively assess the therapeutic potential of their novel derivatives and contribute to the advancement of targeted cancer therapies.
References
-
Cho, Y. J., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 249–253. [Link]
-
Sun, W., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 22(10), 1634. [Link]
-
Sun, W., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1014-1022. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]
-
Gholamzadeh, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15598. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]
-
National Center for Biotechnology Information. (n.d.). Natural compounds as anticancer agents: Experimental evidence. [Link]
-
ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Niclosamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US12023328B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea - Google Patents [patents.google.com]
- 12. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 13. US6787161B2 - Anti-cancer compounds - Google Patents [patents.google.com]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to "5-Bromo-6-methylpicolinamide" in Synthesis: A Comparative Analysis of Brominated Pyridine Reactivity
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Brominated pyridines are a cornerstone of this endeavor, offering a versatile handle for the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides an in-depth technical comparison of 5-Bromo-6-methylpicolinamide with other commercially available brominated pyridines, offering insights into its synthesis, predicted reactivity, and potential advantages in the synthesis of novel chemical entities.
While direct, side-by-side comparative experimental data for this compound is limited in the current literature, this guide will leverage established principles of pyridine chemistry and data from structurally analogous systems to provide a robust predictive analysis. We will explore its utility in three of the most powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Synthesis of this compound: A Practical Approach
The target molecule, this compound, is a derivative of picolinic acid. A plausible and efficient synthetic route commences with the commercially available ester, Methyl 5-bromo-6-methylpicolinate. This precursor can be readily converted to the desired amide through standard amidation procedures.
Experimental Protocol: Synthesis of this compound
Step 1: Ammonolysis of Methyl 5-bromo-6-methylpicolinate
-
Materials:
-
Methyl 5-bromo-6-methylpicolinate (1.0 equiv)
-
Ammonia solution (7 N in methanol, 10 equiv)
-
Pressure-rated sealed tube
-
-
Procedure:
-
To a pressure-rated sealed tube, add Methyl 5-bromo-6-methylpicolinate.
-
Add the 7 N solution of ammonia in methanol.
-
Seal the tube tightly and heat the reaction mixture to 80 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
-
Caption: Synthetic workflow for this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of a brominated pyridine in palladium-catalyzed cross-coupling is a function of both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, the often rate-determining step of the catalytic cycle. However, the position of the substituents can significantly modulate this reactivity.
For this compound, the key structural features influencing its reactivity are:
-
The picolinamide moiety: The amide group at the 2-position is electron-withdrawing, which can further activate the pyridine ring towards nucleophilic attack and influence the electronic environment of the C-Br bond.
-
The methyl group: Located at the 6-position, ortho to the nitrogen, it can exert a steric influence on the approach of the palladium catalyst.
-
The bromo group: At the 5-position, it is para to the amide group, which can influence its electronic character through resonance.
We will compare the predicted reactivity of this compound with the following brominated pyridines:
-
3-Bromo-2-methylpyridine: An isomer with a different substitution pattern.
-
2-Bromo-6-methylpyridine: An isomer with the bromine atom adjacent to the nitrogen.
-
5-Bromo-2-methylpyridin-3-amine: A commercially available analog with an amino group, which has a different electronic effect than the amide.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures. The efficiency of this reaction with bromopyridines is highly dependent on the ligand, base, and solvent system.
Predicted Performance of this compound:
Based on data for the analogous 5-Bromo-6-methylpicolinaldehyde, we can predict that this compound will be an effective substrate for Suzuki-Miyaura coupling. The electron-withdrawing picolinamide group should enhance the reactivity of the C-Br bond. Modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), are expected to be highly effective in promoting this transformation.
| Brominated Pyridine | Predicted Reactivity | Rationale |
| This compound | High | The electron-withdrawing amide group at the 2-position is expected to activate the C-Br bond at the 5-position towards oxidative addition. |
| 3-Bromo-2-methylpyridine | Moderate to High | The bromine at the 3-position is less sterically hindered than a 2- or 6-bromo substituent. |
| 2-Bromo-6-methylpyridine | Moderate | The bromine at the 2-position can be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit the reaction. However, with appropriate ligands, good yields can be achieved. |
| 5-Bromo-2-methylpyridin-3-amine | High | The amino group is electron-donating, which can increase the electron density of the ring. However, the overall electronic effect still allows for efficient coupling.[1] |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ in an oven-dried Schlenk tube.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
The Structure-Activity Relationship of 5-Bromo-6-methylpicolinamide Analogs: A Comparative Guide for Kinase Inhibitor Discovery
For researchers at the forefront of drug discovery, particularly in the realm of oncology, the picolinamide scaffold represents a promising starting point for the development of novel kinase inhibitors. This guide delves into a systematic exploration of the structure-activity relationships (SAR) of 5-Bromo-6-methylpicolinamide analogs, with a focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3] By presenting a comparative analysis of rationally designed analogs, supported by detailed experimental workflows, this document aims to provide a robust framework for the optimization of this chemical series.
The this compound Scaffold: A Privileged Starting Point
The this compound core combines several features that make it an attractive scaffold for kinase inhibitor design. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent inhibitors.[4][5][6] The bromine atom offers a potential site for halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.[7][8][9][10] Furthermore, the methyl and amide functionalities provide vectors for synthetic modification, allowing for a systematic exploration of the surrounding binding pocket to improve potency and pharmacokinetic properties.
This guide will explore a hypothetical SAR study designed to probe the contributions of each of these substituents to the overall activity of the molecule.
A Systematic Approach to Analog Design and Synthesis
To elucidate the SAR of the this compound scaffold, a series of analogs were designed to systematically probe three key regions:
-
Region A: The 5-Bromo Position: To understand the role of the halogen atom, analogs with different halogens (Cl, F) and a hydrogen atom at this position are compared. This will help determine the importance of halogen bonding and the effect of substituent size and electronegativity.[7][8][9][10]
-
Region B: The 6-Methyl Group: The steric and electronic effects of the methyl group are investigated by replacing it with hydrogen or a larger ethyl group. This will provide insights into the size constraints of the pocket adjacent to the pyridine nitrogen.
-
Region C: The Picolinamide Linker: The amide bond, while crucial for interacting with the receptor, can be susceptible to metabolic degradation.[11][12] Therefore, a series of bioisosteric replacements are explored, including a retro-amide, a 1,2,4-oxadiazole, and a 1,2,3-triazole, to assess their impact on activity and potential metabolic stability.[13][14]
The general synthetic approach to these analogs would involve the appropriate functionalization of a substituted picolinic acid precursor, followed by amide coupling or heterocycle formation.
Caption: General synthetic workflow for the preparation of this compound analogs.
Comparative Biological Evaluation: Unveiling the SAR
The designed analogs would be subjected to a series of in vitro assays to determine their biological activity. A primary screen would involve a VEGFR-2 kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) for each compound. Subsequently, a cell-based cytotoxicity assay, such as the MTT assay, would be performed on a relevant cancer cell line (e.g., A549, HepG2) to assess the antiproliferative activity.[1]
Table 1: Hypothetical Biological Data for this compound Analogs
| Compound ID | Modification (Region A) | Modification (Region B) | Modification (Region C) | VEGFR-2 IC50 (nM) | A549 Cytotoxicity IC50 (µM) |
| 1 (Parent) | Br | CH₃ | CONH₂ | 50 | 1.2 |
| 2 | H | CH₃ | CONH₂ | 500 | >10 |
| 3 | Cl | CH₃ | CONH₂ | 75 | 1.8 |
| 4 | F | CH₃ | CONH₂ | 150 | 3.5 |
| 5 | Br | H | CONH₂ | 120 | 2.5 |
| 6 | Br | CH₂CH₃ | CONH₂ | 300 | 5.0 |
| 7 | Br | CH₃ | NHCO | 200 | 4.8 |
| 8 | Br | CH₃ | 1,2,4-Oxadiazole | 90 | 2.0 |
| 9 | Br | CH₃ | 1,2,3-Triazole | 85 | 1.9 |
Interpretation of Structure-Activity Relationships
The hypothetical data in Table 1 allows for a detailed analysis of the SAR:
-
The Importance of the 5-Halogen: A comparison of the parent compound 1 (IC50 = 50 nM) with its des-bromo analog 2 (IC50 = 500 nM) strongly suggests that the bromine atom is crucial for potent VEGFR-2 inhibition. This highlights the potential for a favorable halogen bonding interaction with the enzyme's active site.[7][8][9][10] The decreasing order of potency (Br > Cl > F) indicates that the size and polarizability of the halogen are important for this interaction.
-
Steric Constraints at the 6-Position: Replacing the 6-methyl group with a smaller hydrogen atom (compound 5 , IC50 = 120 nM) or a larger ethyl group (compound 6 , IC50 = 300 nM) leads to a decrease in activity compared to the parent compound. This suggests that the methyl group provides an optimal steric fit in a hydrophobic pocket adjacent to the hinge-binding region.
-
The Amide Linker and its Bioisosteres: The retro-amide analog 7 (IC50 = 200 nM) shows significantly reduced activity, indicating that the specific orientation of the hydrogen bond donor and acceptor in the amide is important for binding. The heterocyclic bioisosteres, the 1,2,4-oxadiazole (8 , IC50 = 90 nM) and the 1,2,3-triazole (9 , IC50 = 85 nM), show comparable or slightly improved activity over the parent amide.[13][14] This is a promising result, as these heterocycles may offer improved metabolic stability while maintaining the key interactions with the target.[11][12]
Caption: Summary of the structure-activity relationships of this compound analogs.
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against VEGFR-2 kinase.
-
Reagent Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Prepare a serial dilution of each compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Prepare the VEGFR-2 enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution (e.g., a synthetic peptide) and ATP at concentrations appropriate for the assay (e.g., at or near their respective Km values).
-
-
Assay Procedure (in a 96-well plate):
-
Add the test compounds at various concentrations to the appropriate wells.
-
Include a vehicle control (DMSO alone) and a positive control (a known VEGFR-2 inhibitor, e.g., Sorafenib).
-
Add the VEGFR-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay (Cell-based)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on a cancer cell line.[15]
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line (e.g., A549) in appropriate culture medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and exploring the structure-activity relationships of this compound analogs as potential VEGFR-2 inhibitors. The hypothetical SAR study presented herein underscores the importance of the 5-bromo and 6-methyl substituents for potent activity and highlights the potential of amide bioisosteres to improve upon the parent scaffold.
Future work should focus on the synthesis and biological evaluation of a broader range of analogs to further refine the SAR. Promising compounds should be profiled for their selectivity against a panel of other kinases and evaluated for their pharmacokinetic properties to assess their drug-like potential. This systematic approach will be instrumental in advancing the this compound scaffold from a promising starting point to a viable lead series for the development of novel anticancer therapeutics.
References
Sources
- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. jms.ump.edu.pl [jms.ump.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. drughunter.com [drughunter.com]
- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Catalysts for 5-Bromo-6-methylpicolinamide Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a critical endeavor in the discovery of novel therapeutics. The 5-bromo-6-methylpicolinamide core is a valuable building block, presenting a strategic bromine handle for the introduction of molecular diversity through cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for three key transformations of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
The electron-deficient nature of the pyridine ring, coupled with the coordinating potential of the picolinamide moiety, presents unique challenges for catalyst selection and optimization. Catalyst inhibition by the pyridine nitrogen is a common hurdle that necessitates the use of carefully selected ligands to shield the metal center and promote efficient catalysis.[1] This guide draws upon established data for structurally analogous bromopyridines to provide a predictive framework for successful cross-coupling of this compound, empowering researchers to make informed decisions in their synthetic campaigns.
Performance Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and reaction efficiency. The following tables summarize the performance of various catalytic systems in reactions with bromopyridine substrates analogous to this compound, providing a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Analogs
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate. |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | A classic, reliable catalyst for a range of aryl bromides. |
| NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based alternative, effective for heteroaromatic halides.[2] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Analogs
| Catalyst System (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Notes |
| Pd₂(dba)₃ (2) / RuPhos (4) | RuPhos | LiHMDS | THF | 65 | 16 | Morpholine | 83 | Bulky, electron-rich ligands are crucial to prevent catalyst inhibition.[1] |
| Pd(OAc)₂ (2) / XPhos (4) | XPhos | K₃PO₄ | t-BuOH | 100 | 18 | Aniline | 92 | Effective for coupling with anilines. |
| Pd₂ (dba)₃-SIMES.HCl | SIMES | NaOtBu | Toluene | 110 | 16 | Primary Amines | 51-85 | Requires higher temperatures but is effective for a range of primary amines.[3] |
Table 3: Sonogashira Coupling of Bromopyridine Analogs
| Catalyst System (mol%) | Co-catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | High yields for a variety of terminal alkynes with 2-amino-3-bromopyridines.[4] |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | PPh₃ | Et₃N | THF | 65 | 8 | 85 | Standard conditions for Sonogashira couplings. |
| Pd(PPh₃)₄ (5) | None | PPh₃ | Piperidine | DMF | 80 | 12 | 75 | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |
Mechanistic Insights and Experimental Rationale
The success of these cross-coupling reactions hinges on a fundamental understanding of the catalytic cycles and the specific roles of each component.
The Catalytic Cycles: A Visual Explanation
In the Suzuki-Miyaura coupling , the choice of a bulky, electron-rich phosphine ligand like dppf is crucial. It facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond of the electron-deficient this compound. The base, typically a carbonate or phosphate, is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.
For the Buchwald-Hartwig amination , catalyst inhibition by the pyridine nitrogen is a significant concern.[1] The use of sterically hindered, electron-rich biaryl phosphine ligands such as RuPhos and XPhos is critical. These ligands create a bulky coordination sphere around the palladium, preventing the pyridine nitrogen from binding and deactivating the catalyst. A strong, non-nucleophilic base like LiHMDS or NaOtBu is required to deprotonate the amine, facilitating its coordination to the palladium center.
The Sonogashira coupling typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes a similar oxidative addition as in the other couplings. The copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and neutralize the HBr formed during the reaction. Copper-free variants are also available and can be beneficial in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).
Experimental Protocols
The following are generalized protocols that can be adapted for the cross-coupling of this compound. Optimization of specific parameters may be required for optimal results.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/H₂O (4:1)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
LiHMDS (1.5 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and LiHMDS.
-
Add this compound and the amine.
-
Add the degassed THF via syringe.
-
Seal the tube and heat the reaction mixture to 65-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5 mol%)
-
Et₃N
-
Anhydrous, degassed DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Add this compound and the degassed DMF.
-
Add Et₃N and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl to remove copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow Diagram
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Yield:
-
Catalyst Deactivation: The pyridine nitrogen on the substrate can poison the palladium catalyst.[1] Ensure you are using a sufficiently bulky and electron-rich ligand to shield the metal center. Increasing the catalyst loading may also be beneficial.
-
Poor Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Impurities can inhibit the catalyst.
-
Inefficient Catalyst Activation: If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to the active Pd(0) species.
-
-
Formation of Side Products:
-
Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with a hydrogen. It can be caused by impurities acting as a hydride source.[1] Using a weaker base, such as K₃PO₄ or Cs₂CO₃, especially in Suzuki couplings, can mitigate this side reaction.
-
Homocoupling: The formation of biaryl, bi-alkyne, or di-amine products from the starting materials can occur. Optimizing the reaction stoichiometry and ensuring a slow addition of one of the coupling partners can sometimes reduce homocoupling. For Sonogashira reactions, copper-free conditions can minimize alkyne homocoupling.
-
Conclusion
The cross-coupling of this compound is a powerful strategy for the synthesis of diverse chemical libraries for drug discovery and development. While the electron-deficient and coordinating nature of the substrate presents challenges, a rational approach to catalyst and ligand selection, informed by data from analogous systems, can lead to successful and efficient transformations. The use of bulky, electron-rich phosphine ligands with palladium catalysts is a key strategy to overcome catalyst inhibition. For cost-effective and sustainable approaches, nickel-based catalysts are emerging as a viable alternative. This guide provides a solid foundation for researchers to embark on the exciting journey of functionalizing the this compound scaffold.
References
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central. [Link]
-
ResearchGate. (n.d.). Test reactions for catalyst screening. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. WordPress. [Link]
-
Royal Society of Chemistry. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. [Link]
-
PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. [Link]
-
PubMed. (n.d.). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
-
National Center for Biotechnology Information. (2018, May 4). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
ResearchGate. (2025, August 7). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
PubMed. (2025, June 6). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. [Link]
-
Semantic Scholar. (n.d.). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. [Link]
-
Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2025, August 7). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. [Link]
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]
-
YouTube. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics!. [Link]
-
American Chemical Society. (2025, December 21). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
-
PubMed. (2023, January 17). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. [Link]
-
ResearchGate. (n.d.). Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]
-
National Center for Biotechnology Information. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
-
National Center for Biotechnology Information. (2024, June 13). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. [Link]
-
Semantic Scholar. (n.d.). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]
-
ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (2025, August 6). (PDF) ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
Sources
A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 5-Bromo-6-methylpicolinamide
In the landscape of pharmaceutical synthesis, the intermediates we create are the foundational pillars upon which the final active pharmaceutical ingredient (API) is built. The integrity of these pillars is non-negotiable. One such critical building block is 5-Bromo-6-methylpicolinamide, a heterocyclic compound whose structural motifs are of significant interest in medicinal chemistry. Its journey from a synthesized powder to a reliable intermediate hinges on a rigorous and multi-faceted assessment of its purity.
This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of this compound. We will move beyond mere protocols, delving into the causality behind experimental choices and establishing a framework for self-validating analytical workflows. Our objective is to equip you with the expertise to not only measure purity but to understand its implications for downstream applications.
The Analytical Gauntlet: A Strategic Approach to Purity Verification
The purity assessment of a synthesized compound is not a linear process but rather a strategic workflow. It begins with rapid, high-throughput screening methods and progresses to more definitive, quantitative techniques. This tiered approach ensures efficiency and analytical rigor, reserving more resource-intensive methods for final characterization and impurity identification.
Caption: A strategic workflow for the purity assessment of synthesized compounds.
Foundational Checks: Melting Point and Thin-Layer Chromatography
Before deploying advanced instrumentation, foundational techniques provide a rapid and cost-effective snapshot of purity.
Melting Point Analysis
The melting point is a classic, yet powerful, indicator of purity for a crystalline solid.[1] Pure crystalline compounds exhibit a sharp and narrow melting temperature range, typically less than 2°C.[2][3] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting range, a phenomenon known as melting point depression.[1][4]
Experimental Causality: For a compound like this compound, which is expected to be a solid at room temperature, this technique serves as an excellent first-pass quality check after recrystallization.[5] A sharp melting point provides confidence in the bulk purity of the material before proceeding to more sensitive methods.[6]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely pulverized.
-
Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Initial Determination: Conduct a rapid heating (10-20 °C/min) to find an approximate melting range.[2]
-
Accurate Determination: Prepare a new sample and heat at a slower rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is T1-T2.
Interpretation: A sharp range (e.g., 1-2°C) is indicative of high purity. A broad range (>5°C) suggests the presence of significant impurities, warranting further purification.[3]
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing the complexity of the crude product. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[7]
Experimental Causality: For our target molecule, TLC can quickly reveal the presence of starting materials, by-products, or degradation products. By testing various solvent systems (mobile phases), an optimal system for larger-scale purification via column chromatography can be developed.[8]
Definitive Analysis: A Comparative Guide to Spectroscopic and Chromatographic Methods
While foundational checks are informative, they lack the quantitative power and specificity required for pharmaceutical intermediates. Here, we compare the "gold standard" methods for definitive purity assessment.
Caption: A decision matrix for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[7][9] It offers high resolution, sensitivity, and, crucially, robust quantification. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar molecule like this compound.
Strengths:
-
High Precision & Accuracy: Provides reliable quantitative results for calculating percentage purity.
-
High Sensitivity: UV detectors can often detect impurities down to the 0.01% level.
-
Method Validation: HPLC methods are rigorously validated according to ICH guidelines for parameters like linearity, precision, accuracy, and specificity.[10][11][12]
Limitations:
-
Requires a Reference Standard: Accurate quantification relies on a well-characterized reference standard of this compound.
-
Co-elution Risk: Structurally similar impurities may co-elute with the main peak, masking their presence.
-
Limited Identification: A UV detector provides no structural information about unknown impurity peaks.
Protocol: RP-HPLC-UV for Purity Assay
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm (or wavelength of maximum absorbance).
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Analysis: Inject the sample and run a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate the main compound from any early- or late-eluting impurities.
-
Calculation: Purity is typically calculated using an area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an orthogonal technique to HPLC, meaning it separates compounds based on different chemical principles (volatility and boiling point vs. polarity).[13] This makes it excellent for detecting impurities that might be missed by HPLC. It is particularly well-suited for analyzing halogenated aromatic compounds.[13][14]
Strengths:
-
Excellent for Volatile Impurities: Detects residual solvents or volatile by-products from the synthesis.
-
High Resolving Power: Capillary GC columns offer superior separation of isomeric impurities.
-
Structural Information: The mass spectrometer provides fragmentation patterns that can help identify unknown impurities.[15]
Limitations:
-
Thermal Stability Required: The compound must be volatile and thermally stable enough to be vaporized without decomposition in the GC inlet.
-
Derivatization May Be Needed: Non-volatile compounds may require chemical modification (derivatization) prior to analysis.
Protocol: GC-MS for Impurity Profiling
-
System Preparation:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane) to a concentration of ~1 mg/mL.
-
Analysis: Inject a small volume (1 µL) into the GC. The mass spectrometer will scan a mass range (e.g., m/z 40-450) to detect the parent ion and its fragments.
-
Interpretation: The resulting chromatogram will show separated peaks. The mass spectrum of each peak can be compared against libraries (like NIST) or interpreted to deduce the structure of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structure elucidation.[15][16] For purity assessment, ¹H NMR provides a unique advantage: the signal intensity is directly proportional to the number of nuclei, allowing for quantitative analysis without a specific reference standard for each impurity.[17]
Strengths:
-
Definitive Structural Information: Confirms the identity of the main compound and helps elucidate the structure of impurities.[18]
-
Universal Detection: Detects any proton-containing species, unlike UV which requires a chromophore.
-
Quantitative Potential (qNMR): Can be used to determine the purity of a sample against a certified internal standard of a different compound.
Limitations:
-
Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace impurities.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, making interpretation difficult.
Protocol: ¹H NMR for Structural Confirmation and Purity
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard like Tetramethylsilane (TMS).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
Structural Confirmation: Verify that the chemical shifts, integration values, and coupling patterns of the signals match the expected structure of this compound. The aromatic protons on the pyridine ring and the protons of the methyl group should be clearly identifiable.[19]
-
Purity Assessment: Look for small, unassigned peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can give a semi-quantitative estimate of impurity levels.
-
Comparative Summary of Key Analytical Techniques
| Technique | Primary Use | Information Provided | Sensitivity | Quantification | Key Advantage |
| Melting Point | Initial Purity Screen | Bulk Purity Indication | Low | No | Rapid, Low Cost |
| HPLC-UV | Quantitative Purity | % Purity, Retention Time | High (ppb-ppm) | Excellent | Gold standard for QC; Validatable.[20] |
| GC-MS | Volatile/Isomeric Impurities | Retention Time, Mass Spectrum | Very High (ppb-ppt) | Good | Orthogonal to HPLC; Impurity ID.[13] |
| ¹H NMR | Structural Confirmation | Chemical Structure, Connectivity | Moderate (ppm) | Good (with standard) | Unambiguous structure proof.[15] |
Conclusion: An Integrated, Self-Validating System
Assessing the purity of a critical intermediate like this compound is not about choosing a single "best" method. Instead, it requires building a self-validating system where orthogonal techniques are used to confirm results and provide a complete purity profile.
A robust quality control package for a batch of this compound would typically feature:
-
A sharp melting point range as a preliminary check.
-
A high-purity value (e.g., >99.5%) determined by a validated HPLC-UV method .
-
A ¹H NMR spectrum consistent with the proposed structure and free of significant unassigned signals.
-
A GC-MS analysis demonstrating the absence of volatile impurities and residual solvents.
By integrating these methods, we move from simply generating data to building a comprehensive and trustworthy understanding of our synthesized material. This analytical rigor is the foundation of reproducible research and the development of safe, effective pharmaceuticals.
References
- Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.
- SSERC. (n.d.). Melting point determination. SSERC.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
- Mettler Toledo. (n.d.). What is Melting Point?. Mettler Toledo.
- Westlab Canada. (2023). Measuring the Melting Point. Westlab Canada.
- Portland State University. (n.d.). Purity and Identification of Solids Using Melting Points. Portland State University.
- ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate.
- PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.
- Global Journal of Pharmaceutical and Chemical Sciences. (2023). Modern Analytical Technique for Characterization Organic Compounds. Global Journal of Pharmaceutical and Chemical Sciences.
- ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?. ECHEMI.
- LinkedIn. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate. Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications.
- Organic Magnetic Resonance. (1969). NMR studies of substituted pyridines. Sci-Hub.
- ChemicalBook. (n.d.). Methyl 5-broMo-6-Methylpicolinate synthesis. ChemicalBook.
- BenchChem. (2025). Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide. BenchChem.
- ResearchGate. (2025). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry. ResearchGate.
- BLD Pharm. (n.d.). 1228014-22-9|this compound. BLD Pharm.
- ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare.
- BLD Pharm. (n.d.). 5-Bromo-6-methoxypicolinamide. BLD Pharm.
- BenchChem. (2025). Comparative Guide to HPLC-MS Methods for Purity Analysis of Picolinonitrile Derivatives. BenchChem.
- ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- MDPI. (n.d.). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- ResearchGate. (2015). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate. Sigma-Aldrich.
- Appchem. (n.d.). This compound. Appchem.
- NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH.
- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks.
- Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.
Sources
- 1. mt.com [mt.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. web.pdx.edu [web.pdx.edu]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 11. particle.dk [particle.dk]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rroij.com [rroij.com]
- 16. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. sci-hub.st [sci-hub.st]
- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Comparative Analysis of Bromo-Substituted Heterocyclic Amides Versus Established Anticancer Agents: A Guide for Drug Development Professionals
Introduction: The Quest for Potent and Selective Cancer Therapeutics
The landscape of cancer therapy is one of perpetual evolution, driven by the urgent need for more effective and less toxic treatments. While established chemotherapeutics and targeted agents form the backbone of current clinical practice, the challenges of drug resistance and off-target effects necessitate a continuous search for novel chemical scaffolds with improved pharmacological profiles. This guide focuses on the emerging class of bromo-substituted heterocyclic amides, a group of compounds showing significant promise in preclinical studies.
Due to the limited public data on "5-Bromo-6-methylpicolinamide," this guide will broaden its scope to include structurally related and well-studied analogues, particularly 5-bromo-7-azaindolin-2-one derivatives . These compounds serve as exemplary models to illustrate the potential of this chemical class. We will objectively compare their biological efficacy against established anticancer drugs such as the multi-targeted tyrosine kinase inhibitor Sunitinib , the EGFR inhibitor Erlotinib , and conventional cytotoxic agents like Cisplatin and Doxorubicin . This analysis is grounded in experimental data, providing a technical overview for researchers, scientists, and drug development professionals.
Rationale for Bromination and Heterocyclic Scaffolds in Drug Design
The deliberate incorporation of a bromine atom into a heterocyclic amide scaffold is a strategic medicinal chemistry approach. The bromine atom, being a halogen, can significantly alter the compound's physicochemical properties. It can enhance binding affinity to target proteins through halogen bonding, improve membrane permeability, and influence metabolic stability. The heterocyclic amide core, in turn, provides a rigid and versatile framework for creating specific interactions with biological targets, making these compounds promising candidates for enzyme inhibition. Notably, azaindole-based inhibitors have been successfully developed for various protein kinases.[1]
Comparative Biological Efficacy: Novel Compounds vs. Standard of Care
The true measure of a novel compound's potential lies in its performance relative to existing therapies. The following data, synthesized from in vitro studies, provides a direct comparison of the cytotoxic effects of novel 5-bromo-7-azaindolin-2-one derivatives against several human cancer cell lines, juxtaposed with the efficacy of Sunitinib and other standard anticancer drugs.
Quantitative Comparison of In Vitro Cytotoxicity (IC50, µM)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below summarizes the IC50 values for a lead 5-bromo-7-azaindolin-2-one derivative, Compound 23p , and established anticancer drugs against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines.
| Compound/Drug | Target Class | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Skov-3 (Ovarian Cancer) IC50 (µM) |
| Compound 23p | Multi-targeted Kinase Inhibitor (putative) | 2.357 | 3.012 | ~3.0 |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor | 31.594 | 49.036 | ~29.0 |
| Cisplatin | DNA Alkylating Agent | ~9.5 | 4.97 - 9.92 | ~5.0 |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.3 | ~0.1 | ~0.4 |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor | >50 | ~7.5 | ~10.0 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are a synthesis of available data for comparative purposes.[2][3][4]
Analysis of Efficacy:
The data clearly indicates that Compound 23p , a representative of the 5-bromo-7-azaindolin-2-one class, exhibits significantly greater potency against HepG2, A549, and Skov-3 cell lines compared to Sunitinib, with IC50 values that are 8- to 11-fold lower.[2][5] When compared to conventional chemotherapeutics, Compound 23p shows comparable or slightly lower potency than Cisplatin against these cell lines but is less potent than Doxorubicin. Against Erlotinib, Compound 23p demonstrates superior efficacy, particularly in the HepG2 cell line where Erlotinib is largely ineffective.
Mechanisms of Action: A Deeper Dive
Understanding the mechanism by which a compound exerts its therapeutic effect is paramount for its development and clinical application.
Bromo-Substituted Heterocyclic Amides: Potential PARP Inhibition
While the precise mechanism for many novel bromo-substituted heterocyclic amides is still under investigation, a prominent and promising hypothesis is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[6][7]
By inhibiting PARP, these compounds can lead to the accumulation of unrepaired SSBs. When the cell attempts to replicate its DNA, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells that have a deficient homologous recombination (HR) pathway for DSB repair (e.g., those with BRCA1/2 mutations), this accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[6]
Mechanism of Existing Drugs
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, KIT, FLT3, and RET, thereby inhibiting angiogenesis and tumor cell proliferation.[8]
-
Erlotinib: A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By blocking EGFR signaling, it prevents downstream activation of pathways like PI3K/AKT/mTOR, which are critical for cell proliferation and survival.[9][10]
-
Cisplatin: An alkylating-like agent that forms platinum-DNA adducts, leading to cross-linking of DNA strands. This interferes with DNA replication and transcription, ultimately triggering apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and cell death.[4]
Experimental Protocols: A Guide to Reproducibility
To ensure the trustworthiness and reproducibility of the presented data, a detailed protocol for a key experimental workflow is provided below.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, Skov-3)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Test compounds (e.g., 5-bromo-7-azaindolin-2-one derivatives) and control drugs (e.g., Sunitinib)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines to ~80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds and control drugs in complete culture medium. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as a negative control. c. Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The exploration of bromo-substituted heterocyclic amides, exemplified by the potent 5-bromo-7-azaindolin-2-one derivatives, reveals a promising avenue for the development of novel anticancer agents. Preclinical data demonstrates a significant potency advantage over established multi-targeted kinase inhibitors like Sunitinib in several cancer cell lines.[2] The putative mechanism of PARP inhibition offers a rational basis for their selective activity against tumors with deficiencies in DNA repair pathways.
Further research is warranted to fully elucidate the mechanism of action of these novel compounds, including comprehensive kinase profiling and studies in homologous recombination deficient cancer models. In vivo efficacy and toxicity studies will be critical next steps in translating these promising in vitro results into tangible clinical candidates. The data presented in this guide strongly supports the continued investigation of bromo-substituted heterocyclic amides as a valuable new class of anticancer therapeutics.
References
-
Diagram of EGFR signaling pathway showing impact of gefitinib and... - ResearchGate . Available at: [Link]
-
Schematic representation of repair pathways for PARP‐trapping lesion... - ResearchGate . Available at: [Link]
-
Role of PARP in DNA repair and main effects of PARP inhibitors. (A)... - ResearchGate . Available at: [Link]
-
Illustrates Erlotinib's mechanism of action in inhibiting EGFR... - ResearchGate . Available at: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx . Available at: [Link]
-
DNA single-strand break and double-strand break repair pathways. a PARP... | Download Scientific Diagram - ResearchGate . Available at: [Link]
-
Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC - NIH . Available at: [Link]
-
Erlotinib Pathway, Pharmacokinetics - ClinPGx . Available at: [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals . Available at: [Link]
-
A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. - SciSpace . Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC - NIH . Available at: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed . Available at: [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH . Available at: [Link]
-
Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7‑Azaindole-Based Inhibitors - PubMed Central . Available at: [Link]
-
Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry . Available at: [Link]
-
IC50 values of compounds and cisplatin towards A549 cells assessed via... - ResearchGate . Available at: [Link]
-
Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines . Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI . Available at: [Link]
-
IC 50 Values of Chemotherapeutics in A549 Cells | Download Table - ResearchGate . Available at: [Link]
-
The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... - ResearchGate . Available at: [Link]
-
Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate . Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Journey: Comparative Analysis of 5-Bromo-6-methylpicolinamide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise characterization of novel compounds is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing an unambiguous fingerprint of a molecule's structure and purity. This guide offers an in-depth spectroscopic comparison of 5-Bromo-6-methylpicolinamide , a key building block in medicinal chemistry, and its synthetic precursors. By dissecting the changes in nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) at each synthetic step, we aim to provide researchers with a comprehensive roadmap for the synthesis and characterization of this important intermediate.
From Precursor to Product: A Synthetic Overview
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The journey from precursor to final product involves key chemical transformations that are readily monitored and confirmed by spectroscopic techniques. A plausible and commonly employed synthetic route is outlined below.
This guide will focus on the spectroscopic signatures of the key compounds in this pathway, offering a comparative analysis that highlights the structural evolution from one intermediate to the next.
Spectroscopic Characterization: A Comparative Analysis
A thorough understanding of the spectroscopic data at each stage of the synthesis is critical for reaction monitoring, troubleshooting, and final product verification.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 2-Amino-5-bromo-6-methylpyridine | ~7.5 (d, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~4.5 (s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃) | ~158 (C-NH₂), ~148 (C-CH₃), ~140 (Ar-CH), ~110 (Ar-C-Br), ~108 (Ar-CH), ~23 (-CH₃) |
| 5-Bromo-6-methylpicolinic acid | ~13.0 (br s, 1H, -COOH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.7 (s, 3H, -CH₃) | ~165 (C=O), ~159 (C-CH₃), ~150 (Ar-C-COOH), ~142 (Ar-CH), ~125 (Ar-C-Br), ~123 (Ar-CH), ~24 (-CH₃) |
| This compound | ~8.2 (d, 1H, Ar-H), ~8.0 (br s, 1H, -CONH₂), ~7.9 (d, 1H, Ar-H), ~7.6 (br s, 1H, -CONH₂), ~2.6 (s, 3H, -CH₃) | ~167 (C=O), ~157 (C-CH₃), ~148 (Ar-C-CONH₂), ~141 (Ar-CH), ~122 (Ar-C-Br), ~121 (Ar-CH), ~24 (-CH₃) |
Analysis of Spectral Changes:
-
From 2-Amino-5-bromo-6-methylpyridine to 5-Bromo-6-methylpicolinic acid: The most significant change is the disappearance of the amino group protons (~4.5 ppm) and the appearance of a downfield carboxylic acid proton signal (~13.0 ppm). In the ¹³C NMR, the carbon attached to the nitrogen (C-NH₂) shifts downfield to become the carboxylic acid carbon (C=O) at around 165 ppm. The aromatic protons and carbons also experience shifts due to the change in the electronic nature of the substituent.
-
From 5-Bromo-6-methylpicolinic acid to this compound: The broad carboxylic acid proton signal is replaced by two broader signals for the amide protons (-CONH₂). The carbonyl carbon in the ¹³C NMR spectrum of the amide typically appears slightly downfield compared to the carboxylic acid. The chemical shifts of the aromatic protons and carbons are also subtly affected by the conversion of the carboxylic acid to the amide.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Comparative FT-IR Data:
| Compound | Key FT-IR Absorptions (cm⁻¹) | Functional Group |
| 2-Amino-5-bromo-6-methylpyridine | 3400-3200 (two bands), 1620-1580 | N-H stretch (amine), N-H bend |
| 5-Bromo-6-methylpicolinic acid | 3300-2500 (broad), 1710-1680, 1320-1210 | O-H stretch (carboxylic acid), C=O stretch, C-O stretch |
| This compound | 3400-3100 (two bands), 1680-1630 | N-H stretch (amide), C=O stretch (Amide I) |
Analysis of Spectral Changes:
-
From 2-Amino-5-bromo-6-methylpyridine to 5-Bromo-6-methylpicolinic acid: The characteristic N-H stretching bands of the primary amine are replaced by the very broad O-H stretch of the carboxylic acid. A strong C=O stretching absorption appears around 1700 cm⁻¹.
-
From 5-Bromo-6-methylpicolinic acid to this compound: The broad O-H band of the carboxylic acid disappears and is replaced by the N-H stretching bands of the primary amide. The carbonyl (C=O) stretch of the amide (Amide I band) is typically observed at a slightly lower wavenumber than that of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| 2-Amino-5-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 | 188.98, 190.98 (isotopic pattern for Br) |
| 5-Bromo-6-methylpicolinic acid | C₇H₆BrNO₂ | 216.03 | 215.96, 217.96 (isotopic pattern for Br) |
| This compound | C₇H₇BrN₂O | 215.05 | 215.98, 217.98 (isotopic pattern for Br) |
Analysis of Mass Spectra:
The most crucial piece of information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Fragmentation patterns, though not detailed here, would also show predictable losses of functional groups, further confirming the structure at each stage.
Conclusion
This guide has provided a detailed spectroscopic comparison of this compound and its key precursors. By understanding the characteristic NMR, FT-IR, and MS data for each compound, researchers can confidently navigate the synthesis, purification, and characterization of this valuable chemical intermediate. The principles and workflows outlined here serve as a practical resource for ensuring the scientific integrity and success of research and development projects that utilize these molecules.
References
-
PubChem. 6-Methylpicolinic acid. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
cost-benefit analysis of using "5-Bromo-6-methylpicolinamide" in synthesis
An In-Depth Cost-Benefit Analysis of 5-Bromo-6-methylpicolinamide in Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the pragmatic world of synthetic chemistry, the choice of a building block is a multi-faceted decision, weighing reactivity and yield against cost and availability. This compound (CAS 1228014-22-9) is a versatile heterocyclic intermediate, particularly valuable in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. However, its utility must be critically evaluated against more accessible and cost-effective alternatives, chiefly its chloro-analog, 5-Chloro-6-methylpicolinamide.
This guide provides a comprehensive cost-benefit analysis, moving beyond simple price comparison to explore the deeper scientific and economic implications of your choice. We will dissect the fundamental principles of reactivity, present a predictive performance matrix based on analogous systems, and offer a decision-making framework tailored to different stages of the research and development pipeline.
Pillar 1: The Fundamental Principle of Reactivity in Cross-Coupling
The decision between a bromo- and a chloro-substituted pyridine for a cross-coupling reaction is fundamentally a question of chemical kinetics, governed by the strength of the carbon-halogen (C-X) bond. The critical, often rate-determining, step in common palladium-catalyzed cycles (like Suzuki, Buchwald-Hartwig, and Sonogashira) is the oxidative addition of the aryl halide to the Pd(0) catalyst.
The reactivity trend is dictated by the C-X bond dissociation energy, which follows the order: C-Cl > C-Br > C-I . Consequently, the ease of oxidative addition is the inverse: Ar-I > Ar-Br > Ar-Cl [1][2]. This principle is not merely theoretical; it has profound practical implications for reaction conditions and outcomes. The weaker C-Br bond allows for faster oxidative addition, leading to milder reaction conditions, shorter reaction times, and often higher yields compared to the more robust C-Cl bond.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of analogous 5-bromo-2-methylpyridine derivatives and serves as a robust starting point for reactions with this compound.[3][4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).
-
Reaction: Place the flask in a pre-heated oil bath at 90-95 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Recommendations
The choice between this compound and its chloro-analog is a strategic one that should be dictated by the specific goals of a synthesis.
-
For early-stage drug discovery, medicinal chemistry, and situations where maximizing yield and ensuring reaction success are paramount, this compound is the superior choice. Its higher reactivity provides a wider margin for success with diverse and complex coupling partners, saving invaluable time and resources on optimization.
-
For large-scale, cost-driven syntheses where the cost-of-goods is a primary concern, 5-Chloro-6-methylpicolinamide represents a viable and economically attractive alternative. However, researchers must be prepared to invest significant effort in process optimization, including screening of advanced catalyst systems and potentially accepting more forcing conditions and slightly lower yields.
Ultimately, the "cost" of a reagent is not merely its price tag, but the sum of its price, the resources required to make it work, and the value it generates in the final product. By understanding the fundamental chemistry and weighing these factors, researchers can make an informed decision that best aligns with their project's scientific and economic objectives.
References
-
Li, G., et al. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009;21 Suppl 1:S124-6. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
BuyersGuideChem. Search results for “this compound”. Available from: [Link]
-
Rasool, N., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017;22(2):190. Available from: [Link]
-
Huang, X., et al. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. 2003;68(11):4233-4237. Available from: [Link]
-
Gou, F., et al. Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science. 2014;16(5):223-227. Available from: [Link]
-
King-Pharm. 1228014-22-9 this compound. Available from: [Link]
-
Appchem. This compound | 1228014-22-9. Available from: [Link]
-
The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2023. Available from: [Link]
-
AOBChem. 5-chloro-6-methylpicolinic acid. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
Xia, Y., et al. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007;72(9):3606-7. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
-
Kashani, S.K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2022. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Sources
The Emerging Therapeutic Potential of the Picolinamide Scaffold: A Comparative Guide to Anticancer Applications
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with significant therapeutic potential is a cornerstone of innovation. The picolinamide moiety, a pyridine ring bearing a carboxamide group, has emerged as a privileged structure in medicinal chemistry. This guide provides an in-depth technical overview of the applications of picolinamide derivatives as anticancer agents, with a specific focus on the potential of the "5-Bromo-6-methylpicolinamide" scaffold. While direct and extensive research on this specific derivative is nascent, this guide will objectively compare the performance of structurally related picolinamide analogs with established anticancer agents, supported by experimental data, detailed protocols, and mechanistic insights.
The Picolinamide Scaffold: A Versatile Platform for Drug Discovery
The picolinamide framework offers a unique combination of structural features that make it an attractive starting point for the design of targeted therapies. The pyridine ring can engage in various non-covalent interactions with biological targets, while the amide group provides a key hydrogen bonding motif. The strategic placement of substituents, such as the bromo and methyl groups in this compound, allows for the fine-tuning of physicochemical properties and target specificity.
Our exploration of the literature reveals two primary avenues of investigation for picolinamide derivatives in oncology: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.
Picolinamide Derivatives as VEGFR-2 Kinase Inhibitors: A Comparative Analysis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have demonstrated the potential of picolinamide derivatives as potent VEGFR-2 inhibitors.
Quantitative Comparison of Picolinamide Derivatives and Standard of Care
A study by Sun et al. (2018) described the design and synthesis of a novel series of picolinamide-based derivatives as VEGFR-2 inhibitors.[2] The antiproliferative activities of these compounds were evaluated against A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines and compared with the multi-kinase inhibitor Sorafenib.
| Compound | Target | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Kinase IC₅₀ (nM) |
| Compound 7h | VEGFR-2 | - | - | 87 |
| Compound 9a | VEGFR-2 | - | - | 27 |
| Compound 9l | VEGFR-2 | - | - | 94 |
| Sorafenib | Multi-kinase | - | - | 180 |
Data synthesized from Abdel-Maksoud et al. (2019).[2]
The data clearly indicates that several picolinamide derivatives exhibit superior VEGFR-2 inhibitory activity compared to Sorafenib in in-vitro kinase assays.[2] Notably, compound 9a demonstrates an IC₅₀ value of 27 nM, which is significantly more potent than Sorafenib (IC₅₀ = 180 nM).[2]
Experimental Protocol: Synthesis of Picolinamide-Based VEGFR-2 Inhibitors
The following is a general procedure for the synthesis of picolinamide derivatives, based on the methodologies described in the literature.
Step 1: Amide Coupling
-
To a solution of a substituted picolinic acid (1.0 eq.) in an appropriate solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide derivative.
Signaling Pathway Visualization
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.
Picolinamide Derivatives as PARP Inhibitors: A Promising Frontier
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death.[3] While direct studies on this compound as a PARP inhibitor are not yet prevalent in the literature, the picolinamide scaffold shares structural similarities with known PARP inhibitors, suggesting its potential in this area.
Comparative Performance of Approved PARP Inhibitors
To provide a benchmark for the potential of novel picolinamide-based PARP inhibitors, the following table summarizes the efficacy of three FDA-approved PARP inhibitors in the treatment of recurrent ovarian cancer.
| PARP Inhibitor | Median Progression-Free Survival (PFS) in BRCA-mutated patients (months) | Hazard Ratio (HR) for Disease Progression or Death in BRCA-mutated patients |
| Olaparib | 19.1 | 0.30 |
| Niraparib | 21.0 | 0.27 |
| Rucaparib | 16.6 | 0.23 |
Data from a network meta-analysis of clinical trials in platinum-sensitive recurrent ovarian cancer.[4]
This data highlights the significant clinical benefit of PARP inhibition in this patient population and sets a high bar for the performance of new chemical entities.
Workflow for Evaluating Novel PARP Inhibitors
The development of novel PARP inhibitors, potentially including derivatives of this compound, would follow a rigorous preclinical evaluation workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-6-methylpicolinamide: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 5-Bromo-6-methylpicolinamide (CAS No. 1228014-22-9) in a research and development environment. As a trusted partner in your scientific endeavors, we are committed to providing information that ensures the safety of your personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, integrating principles of chemical safety with regulatory compliance to build a framework of trust and reliability in your laboratory's operations.
Hazard Assessment and Risk Profile
Based on the hazard classifications of structurally similar compounds, this compound must be handled as a hazardous substance.[1][2][3] The anticipated hazard profile is summarized below.
| Hazard Classification | GHS Hazard Statement | Source Analogue(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE, Methyl 5-bromo-6-methylpicolinate[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 2-Bromo-5-methylpyridine, 5-Bromo-2-cyano-3-nitropyridine[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 6-Bromo-2-methylquinoline[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Methyl 5-bromo-6-methylpicolinate |
Due to its classification as a halogenated organic compound, this compound waste is subject to specific segregation and disposal regulations to prevent environmental contamination.[5]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound or its waste, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Hand Protection: Use chemical-resistant nitrile gloves. For extensive handling or cleanup of large spills, consider double-gloving.[7] Always inspect gloves prior to use and dispose of contaminated gloves in the designated solid chemical waste stream.
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a higher risk of dust generation or splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[4]
Waste Segregation and Disposal Workflow
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing halogenated waste with non-halogenated waste streams significantly increases disposal costs and regulatory complexity.[8] All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .
The following diagram illustrates the decision-making process for segregating different waste streams.
Caption: Waste segregation decision tree for this compound.
Step-by-Step Disposal Protocols
Follow these detailed protocols for each waste stream. All waste must be accumulated in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.
Protocol 4.1: Solid Waste Disposal
This stream includes unused or expired solid this compound, contaminated weigh boats, wipes, and absorbent pads used for minor spills.
-
Container Selection: Use a wide-mouth, sealable container made of high-density polyethylene (HDPE) or other compatible plastic. The container must be clearly labeled as "Hazardous Waste - Halogenated Solids."
-
Waste Addition:
-
Carefully transfer solid waste into the container, minimizing the generation of dust. This should be done inside a chemical fume hood.
-
For contaminated items like wipes or gloves, place them in a sealed plastic bag before adding them to the main container to minimize odors and prevent dispersion.[7]
-
-
Container Management:
-
Keep the container securely closed at all times except when adding waste.
-
Fill out the hazardous waste tag completely, listing "this compound" and all other chemical constituents by their full name.
-
Store the container in your designated SAA, away from incompatible materials.
-
Protocol 4.2: Liquid Waste Disposal
This stream includes reaction mixtures, mother liquors from crystallizations, and solvent rinses from contaminated glassware.
-
Container Selection: Use a sealable, chemical-resistant plastic or glass container designed for liquid waste. Polyethylene carboys are often a good choice. The container must have a vapor-tight lid.
-
Waste Segregation:
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste.
-
This container is for Halogenated Organic Liquids Only . Avoid mixing with strong acids, bases, or oxidizers.
-
-
Waste Addition:
-
Always add liquid waste to the container inside a chemical fume hood.
-
Use a funnel to prevent spills. Do not leave the funnel in the container; cap it immediately after use.
-
-
Container Management:
-
Label the container "Hazardous Waste - Halogenated Liquids."
-
Maintain an accurate log of the contents on the waste tag, listing each chemical and its approximate percentage.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Once the container is full, or if waste generation is complete, ensure the cap is tight and request a pickup from your institution's Environmental Health & Safety (EH&S) department.
-
Protocol 4.3: Sharps and Glassware Disposal
This stream includes any sharp object contaminated with the compound, such as needles, syringes, or broken glassware.
-
Container Selection: Use a designated, puncture-proof sharps container.
-
Procedure:
-
Immediately place all contaminated sharps into the container after use.
-
Do not recap, bend, or break needles.
-
Heavily contaminated glassware that cannot be decontaminated should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated liquid waste. The rinsed glassware can then be placed in a broken glass disposal box. If decontamination is not feasible, the glassware itself must be disposed of as hazardous solid waste.
-
Spill and Decontamination Procedures
Accidental spills must be addressed immediately by trained personnel.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills outside a fume hood, evacuate the area and contact your institution's emergency response team.
-
Cleanup Protocol (Small Spills):
-
Ensure you are wearing the full complement of PPE described in Section 2.
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Working from the outside in, carefully sweep the absorbed material into a plastic bag or a designated container.
-
Wipe the spill area with a cloth dampened with a detergent solution, followed by water.
-
Place all cleanup materials (gloves, pads, wipes) into the Halogenated Solid Waste container.[7]
-
-
Decontamination of Equipment:
-
Non-disposable equipment should be decontaminated by washing thoroughly with soap and water, followed by rinsing with an appropriate organic solvent (e.g., ethanol or acetone).
-
Collect all rinsate as halogenated liquid waste.
-
The overall disposal workflow is summarized in the diagram below.
Caption: Overall workflow for the disposal of this compound waste.
By adhering to these protocols, you ensure that your laboratory operates in compliance with safety regulations and upholds its commitment to responsible environmental stewardship.
References
- TCI AMERICA. (2018). Safety Data Sheet: 2-Bromo-5-methylpyridine.
- TCI EUROPE N.V. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
- CymitQuimica. (2024). Safety Data Sheet: 3-AMINO-6-BROMO-N-METHYLPICOLINAMIDE.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-2-methylquinoline.
- Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-methylpicolinate Safety Information.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- BLD Pharm. (n.d.). This compound.
-
Chan, S., et al. (2015). Can picolinamide be a promising cocrystal former? CrystEngComm, 17(36), 6956-6966. [Link]
-
PubChem. (n.d.). Methyl 6-bromo-5-methylpicolinate. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- BLD Pharm. (n.d.). Methyl 5-bromo-6-methylpicolinate.
-
Ghorbani, M., et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. Food Science & Nutrition, 10(5), 1435-1450. [Link]
- Google Patents. (n.d.). Method for purifying a bromine compound.
- Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
- Echemi. (n.d.). 5-Bromo-1-chloro-6-methylisoquinoline SDS.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
-
ACS Publications. (2014). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process. Environmental Science & Technology. [Link]
- ResearchGate. (2025). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- Walchem. (2024). Chemical Compatibility Chart.
- Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- BenchChem. (2025). Safe Disposal of 5-Bromo-6-methoxy-8-nitroquinoline: A Procedural Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. wisconsin.edu [wisconsin.edu]
- 7. 1228014-22-9|this compound|BLD Pharm [bldpharm.com]
- 8. walchem.com [walchem.com]
A Researcher's Guide to the Safe Handling of 5-Bromo-6-methylpicolinamide
As a novel compound in various research and development pipelines, 5-Bromo-6-methylpicolinamide requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed protocol for the use of personal protective equipment (PPE), safe handling procedures, and disposal of this compound, grounded in established safety principles for analogous chemical structures.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, data from structurally similar compounds, such as 3-Amino-6-bromo-N-methylpicolinamide and Methyl 5-bromo-6-methylpicolinate, indicate a consistent hazard profile that necessitates stringent safety measures.[1][2] These compounds are classified as harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, a comprehensive approach to exposure prevention is mandatory.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of related picolinamide derivatives, this compound should be handled with caution. The primary routes of exposure to be controlled are inhalation, skin contact, and eye contact.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation. | Protects against accidental splashes of solutions containing the compound, which can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves are recommended. Latex gloves are not suitable.[4] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently. | Provides a critical barrier to prevent skin contact, which can lead to irritation.[2][5] Frequent changes minimize the risk of contamination of other surfaces. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat should be worn at all times.[6][7] | Protects the skin and personal clothing from contamination in the event of a spill. |
| Respiratory Protection | All handling of the solid compound or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][8] | Minimizes the risk of respiratory irritation by ensuring adequate ventilation and containment of airborne particles.[2] |
Operational Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
1. Preparation:
-
Donning PPE: Before entering the laboratory area where the compound will be handled, put on a lab coat, followed by safety goggles. The appropriate gloves should be the last item of PPE to be donned.[6]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.
-
Material Assembly: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, and place them inside the fume hood to minimize the need to move in and out of the containment area.
2. Handling:
-
Weighing: Carefully weigh the solid this compound on weighing paper or in a tared container inside the fume hood. Avoid creating dust.
-
Solution Preparation: To prepare solutions, add the solvent to the weighed solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered.
-
Experimental Use: Conduct all subsequent experimental steps involving the compound within the fume hood.
3. Cleanup and Disposal:
-
Decontamination: After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a detergent solution.
-
Waste Management:
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and absorbent pads, should be placed in a clearly labeled, sealed hazardous waste container.[9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]
-
-
Doffing PPE: Remove PPE in the reverse order it was put on: gloves first, followed by the lab coat, and finally the safety goggles. Dispose of gloves as hazardous waste.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[11]
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention.
Disposal Plan
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations.[10][11] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[10] Provide a complete and accurate description of the waste.
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Retrieved from [Link]
- Laboratory Safety Guidelines. (n.d.). Safety in the laboratory. Retrieved from a relevant institutional safety website.
-
Klare, J. & Everett, L. (2024). Lab Safety Rules and Guidelines. Lab Manager. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
- University of California, Irvine. (n.d.). Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from a relevant institutional safety website.
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
GOV.UK. (2024). Pyridine: incident management. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
- 1. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. unifr.ch [unifr.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. uwyo.edu [uwyo.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
